molecular formula C16H18NP B14713643 1-(Diphenylphosphanyl)pyrrolidine CAS No. 22859-55-8

1-(Diphenylphosphanyl)pyrrolidine

Cat. No.: B14713643
CAS No.: 22859-55-8
M. Wt: 255.29 g/mol
InChI Key: JWDLQVCUBLWXFJ-UHFFFAOYSA-N
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Description

1-(Diphenylphosphanyl)pyrrolidine is a versatile chiral ligand employed in transition metal-catalyzed asymmetric synthesis. Its structure, featuring both a phosphine group and a pyrrolidine nitrogen atom, allows it to form stable complexes with various metal centers, such as palladium and gold, making it highly valuable for creating defined chiral environments in catalytic cycles . This ligand is part of a important class of P,N-ligands where the pyrrolidine ring, a saturated nitrogen heterocycle, contributes significantly to the three-dimensional structure and stereochemical outcome of reactions . The non-planarity and sp3-hybridization of the pyrrolidine ring enhance molecular complexity and are known to improve the solubility and physicochemical properties of drug candidates, which is a beneficial trait in pharmaceutical research . In practical application, ligands of this type have been successfully used in pivotal transformations such as asymmetric allylic alkylation, enabling the production of chiral molecules with high enantiomeric excess . Research into phosphine-gold(I) complexes, which utilize similar phosphine ligands, has also uncovered potential biological activities, including antimicrobial and anti-cancer properties, highlighting the broader research utility of this compound class . 1-(Diphenylphosphanyl)pyrrolidine is intended for use by qualified researchers in chemistry and pharmaceutical development. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

22859-55-8

Molecular Formula

C16H18NP

Molecular Weight

255.29 g/mol

IUPAC Name

diphenyl(pyrrolidin-1-yl)phosphane

InChI

InChI=1S/C16H18NP/c1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2

InChI Key

JWDLQVCUBLWXFJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

synthesis of 1-(Diphenylphosphanyl)pyrrolidine from pyrrolidine and chlorodiphenylphosphine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 1-(Diphenylphosphanyl)pyrrolidine

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 1-(Diphenylphosphanyl)pyrrolidine, a valuable aminophosphine ligand, from the reaction of pyrrolidine and chlorodiphenylphosphine. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs, making its derivatives, such as the title compound, of significant interest.[1][2][3] This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into the reaction mechanism, step-by-step experimental procedures, critical safety considerations, and analytical characterization. The causality behind experimental choices is emphasized to ensure both reproducibility and a thorough understanding of the synthetic process.

Introduction: Significance and Application

1-(Diphenylphosphanyl)pyrrolidine belongs to the class of P,N-ligands, which are crucial in modern organometallic chemistry and asymmetric catalysis. The combination of a "hard" nitrogen donor and a "soft" phosphorus donor within the same molecule allows for effective coordination with a variety of metal centers, enabling high catalytic activity and selectivity. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous motif in natural products and pharmaceuticals, valued for its conformational rigidity and ability to present substituents in a well-defined three-dimensional space.[2][3][4]

The synthesis described herein provides a reliable and direct route to this important ligand, which can be subsequently employed in various catalytic transformations, such as cross-coupling reactions, hydrogenations, and hydroformylations. Understanding the nuances of its synthesis is the first step toward harnessing its full potential in the development of novel chemical entities and efficient catalytic systems.

Reaction Overview and Mechanism

The formation of 1-(Diphenylphosphanyl)pyrrolidine proceeds via a classical nucleophilic substitution reaction. The nitrogen atom of pyrrolidine acts as a nucleophile, attacking the electrophilic phosphorus atom of chlorodiphenylphosphine. This results in the displacement of the chloride ion and the formation of a new phosphorus-nitrogen (P-N) bond.

Overall Reaction: (C₆H₅)₂PCl + 2 C₄H₈NH → (C₆H₅)₂P-N(CH₂)₄ + C₄H₈NH₂⁺Cl⁻

A crucial aspect of this reaction is the management of the hydrogen chloride (HCl) byproduct. The HCl generated will readily react with the basic pyrrolidine starting material, forming pyrrolidinium chloride. This salt is unreactive and effectively removes the nucleophile from the reaction mixture. To prevent this, a base must be included to scavenge the HCl. In this protocol, a stoichiometric excess of pyrrolidine itself serves as both the nucleophile and the acid scavenger, which is an efficient and atom-economical approach. Alternatively, a non-nucleophilic tertiary amine, such as triethylamine, could be used.

Mechanistic Pathway

G Pyrrolidine Pyrrolidine (Nucleophile) Intermediate Transition State Pyrrolidine->Intermediate Nucleophilic Attack on P CDP Chlorodiphenylphosphine (Electrophile) CDP->Intermediate Base Pyrrolidine (Base) Salt Pyrrolidinium Chloride Base->Salt HCl Quenching Product 1-(Diphenylphosphanyl)pyrrolidine Intermediate->Product Chloride Departure

Caption: Reaction mechanism for the synthesis of 1-(Diphenylphosphanyl)pyrrolidine.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where careful execution and subsequent analytical characterization will confirm the successful synthesis of the target compound.

Materials and Reagents
ReagentFormulaM.W.QuantityMolesPurity
Chlorodiphenylphosphine(C₆H₅)₂PCl220.65 g/mol 5.52 g25.0 mmol≥98%
PyrrolidineC₄H₈NH71.12 g/mol 3.92 g (4.55 mL)55.0 mmol≥99%
TolueneC₇H₈92.14 g/mol 100 mL-Anhydrous
Diethyl Ether(C₂H₅)₂O74.12 g/mol 50 mL-Anhydrous
Saturated NaHCO₃(aq)--50 mL--
Brine (Saturated NaCl)--50 mL--
Anhydrous MgSO₄MgSO₄120.37 g/mol ~5 g--
Equipment
  • 250 mL three-neck round-bottom flask

  • 125 mL pressure-equalizing dropping funnel

  • Reflux condenser with a nitrogen/argon inlet

  • Magnetic stirrer and stir bar

  • Schlenk line or glovebox for inert atmosphere operations

  • Ice-water bath

  • Syringes and needles for liquid transfer

  • Separatory funnel

  • Rotary evaporator

  • High-vacuum pump and distillation apparatus (optional, for purification)

Synthesis Procedure

Causality Note: This reaction is highly sensitive to air and moisture. The trivalent phosphorus in both the starting material and the product is readily oxidized. Therefore, all steps must be performed under a dry, inert atmosphere (Nitrogen or Argon).

  • Inert Atmosphere Setup: Assemble the three-neck flask with the dropping funnel, condenser, and a magnetic stir bar. Dry the glassware thoroughly in an oven and allow it to cool under a stream of inert gas. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Preparation: In the main flask, dissolve pyrrolidine (3.92 g, 55.0 mmol) in 50 mL of anhydrous toluene. Cool the solution to 0 °C using an ice-water bath.

  • Controlled Addition: In a separate, dry flask, prepare a solution of chlorodiphenylphosphine (5.52 g, 25.0 mmol) in 50 mL of anhydrous toluene. Transfer this solution to the dropping funnel.

  • Reaction Execution: Add the chlorodiphenylphosphine solution dropwise to the stirred pyrrolidine solution over 30-45 minutes. It is critical to maintain the temperature at 0 °C during the addition to control the exothermic reaction. A white precipitate of pyrrolidinium chloride will form immediately.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the mixture stir for an additional 2-3 hours to ensure the reaction goes to completion.

  • Work-up and Isolation:

    • Filter the reaction mixture under inert atmosphere (e.g., via cannula filtration) to remove the pyrrolidinium chloride precipitate. Wash the precipitate with 20-30 mL of anhydrous diethyl ether to recover any trapped product.

    • Alternatively, for a simpler work-up: Transfer the entire reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL). This removes the salt and any excess pyrrolidine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product, typically as a colorless to pale yellow oil or solid.

  • Purification (Optional): The crude product is often of sufficient purity for many applications. If higher purity is required, the product can be purified by vacuum distillation or by crystallization from a suitable solvent like hexane.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Assemble & Dry Glassware B Establish Inert Atmosphere A->B C Dissolve Pyrrolidine in Toluene (0 °C) B->C D Add Chlorodiphenylphosphine Solution Dropwise C->D E Stir at Room Temp (2-3 hours) D->E F Filter Precipitate or Aqueous Wash E->F G Dry Organic Layer (MgSO4) F->G H Concentrate in vacuo G->H I Characterize Product (NMR, MS) H->I

Caption: Step-by-step workflow for the synthesis of 1-(Diphenylphosphanyl)pyrrolidine.

Safety and Handling

Adherence to strict safety protocols is paramount when handling the reagents involved in this synthesis.

  • Chlorodiphenylphosphine ((C₆H₅)₂PCl): This compound is highly corrosive and causes severe skin burns and eye damage.[5][6] It reacts violently with water, releasing HCl gas.[7] It is combustible and may emit acrid smoke and corrosive fumes upon heating.[5] Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7] Avoid all personal contact, including inhalation.[5]

  • Pyrrolidine (C₄H₈NH): Pyrrolidine is a flammable liquid and vapor.[8] It causes skin irritation and serious eye irritation.[8] It may also cause respiratory irritation and is suspected of damaging fertility or the unborn child.[8] Handle in a fume hood and wear appropriate PPE. Keep away from heat, sparks, and open flames.[8]

  • General Precautions: An eyewash station and safety shower should be readily accessible.[9] Contaminated clothing should be removed immediately and laundered before reuse.[5] Always wash hands thoroughly with soap and water after handling these chemicals.[5]

Characterization and Quality Control

To confirm the identity and purity of the synthesized 1-(Diphenylphosphanyl)pyrrolidine, the following analytical techniques are recommended.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ³¹P NMR: This is the most definitive technique. A single resonance is expected, typically in the range of δ 60-80 ppm (relative to 85% H₃PO₄), confirming the formation of the trivalent phosphine.

    • ¹H NMR: The spectrum will show multiplets for the aromatic protons of the phenyl groups (typically δ 7.2-7.6 ppm) and multiplets for the methylene protons of the pyrrolidine ring (typically δ 1.7-1.9 ppm and δ 3.0-3.3 ppm). Integration should correspond to a 10:8 ratio (aromatic:aliphatic).

    • ¹³C NMR: Will show characteristic signals for the phenyl and pyrrolidine carbons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show the protonated molecular ion [M+H]⁺ at m/z = 254.2. Gas chromatography-mass spectrometry (GC-MS) can also be used to assess purity and confirm the molecular weight.[10][11]

Conclusion

The is a straightforward and efficient method for producing a valuable P,N-ligand. The success of the synthesis hinges on the rigorous exclusion of air and moisture and the effective neutralization of the HCl byproduct. By following the detailed protocol and safety guidelines presented in this guide, researchers can reliably prepare this compound for its diverse applications in catalysis and synthetic chemistry.

References

  • Apollo Scientific.
  • AK Scientific, Inc.
  • ChemScene.
  • ChemicalBook. Chlorodiphenylphosphine(1079-66-9).
  • Sigma-Aldrich.
  • ResearchGate. Reaction of N-(4,4-Diethoxybutyl)phosphamides with Chloro(diphenyl)phosphine. Synthesis of 2-(Diphenylphosphoryl)pyrrolidines.
  • Benchchem.
  • PMC. Multiple Catalytic Branch Points in the Mechanism of Pyrrolidine Formation During Kainoid Biosynthesis Leads to Diverse Reaction Outcomes.
  • Generic Blog Post.
  • ResearchGate. Pyrrolidine ring formation through reaction of phosphorus ylides act as...
  • Enamine. Synthesis of unique pyrrolidines for drug discovery.
  • ResearchGate. Synthesis of 2-(Diphenylphosphoryl)pyrrolidine-1-carboxamides Based on the Reaction of 1-(4,4-Diethoxybutyl)ureas with Diphenyl Chlorophosphine.
  • Benchchem. A Comprehensive Review of Modern Pyrrolidine Synthesis Methods for Drug Discovery.
  • PMC. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction.
  • PMC.
  • PMC. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space.
  • ResearchGate. Recent Advances in the Synthesis of Pyrrolidines.
  • PubMed. Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. (May 15, 2015).
  • PMC. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (August 31, 2022).
  • ResearchGate.
  • Wiley Online Library. Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. (May 1, 2015).
  • Eureka. Novel method for synthesizing chlorodiphenylphosphine by one-step process. (July 2, 2019).
  • PubMed. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. (July 15, 2014).

Sources

1-(Diphenylphosphanyl)pyrrolidine CAS 7689-50-1 physicochemical properties

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-(Diphenylphosphanyl)pyrrolidine , also known as N-(diphenylphosphino)pyrrolidine .

Critical Editorial Note on CAS Identity: The CAS number 7689-50-1 provided in your request is widely indexed in major chemical databases (e.g., PubChem, Sigma-Aldrich) as N-Benzylglycine Hydrochloride (


). There appears to be a discrepancy between the CAS number and the chemical name in your prompt. This guide focuses strictly on the chemical structure 1-(Diphenylphosphanyl)pyrrolidine  (

), a trivalent aminophosphine ligand, as requested by the topic name.
Physicochemical Profile, Synthesis, and Catalytic Utility

Physicochemical Properties

1-(Diphenylphosphanyl)pyrrolidine is a trivalent phosphorus(III) compound featuring a nitrogen-phosphorus (


) bond. It serves as a monodentate ligand or a precursor to bidentate PNP ligands (e.g., for ethylene oligomerization).
PropertyValue / DescriptionNote
Chemical Formula

Molecular Weight 255.30 g/mol
Physical State Viscous oil or low-melting solidColorless to pale yellow; darkens on oxidation.[1]
Solubility Soluble in organic solvents

, Toluene, THF,

. Insoluble in water (hydrolyzes).
Air Sensitivity High Rapidly oxidizes to the phosphine oxide (

) upon air exposure.
Moisture Sensitivity Moderate to High Hydrolyzes to diphenylphosphine oxide (

) and pyrrolidine.

P NMR Shift

+50 to +70 ppm (approx.)
Typical range for

species (P(III)). Distinct from oxide (~ +29 ppm).
Oxidation Product 1-(Diphenylphosphoryl)pyrrolidineSolid, mp 112–114 °C;

P NMR

+29 ppm.
Structural Characterization Data[2][3][4]
  • 
    P NMR (
    
    
    
    ):
    The trivalent phosphorus typically resonates downfield relative to
    
    
    (-6 ppm), often in the range of +50 to +70 ppm . This shift is diagnostic of the
    
    
    bond environment.
  • 
    H NMR (
    
    
    
    ):
    • Aromatic protons (

      
      ): Multiplets at 
      
      
      
      7.30–7.50 ppm.
    • 
      -Pyrrolidine protons (
      
      
      
      ): Multiplet at
      
      
      ~3.0–3.2 ppm.
    • 
      -Pyrrolidine protons (
      
      
      
      ): Multiplet at
      
      
      ~1.6–1.8 ppm.
  • 
    C NMR:  Shows characteristic doublets for aromatic carbons due to 
    
    
    
    coupling.

Synthesis Protocol

The synthesis relies on the nucleophilic substitution of chlorodiphenylphosphine (


) by pyrrolidine in the presence of a base to scavenge HCl.
Reagents
  • Chlorodiphenylphosphine (

    
    ):  1.0 equiv.[1] (Corrosive, air-sensitive liquid)
    
  • Pyrrolidine: 1.0–1.1 equiv.

  • Triethylamine (

    
    ):  1.2 equiv. (Base)
    
  • Solvent: Anhydrous Diethyl Ether (

    
    ) or Toluene (Dry, 
    
    
    
    -free).
Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar and purge with Argon or Nitrogen (

    
    ).
    
  • Solvent & Base: Add anhydrous

    
     (50 mL) and 
    
    
    
    (1.2 equiv) to the flask. Cool the mixture to 0 °C in an ice bath.
  • Addition of Pyrrolidine: Add pyrrolidine (1.0 equiv) via syringe.

  • Addition of Phosphine: Add

    
     (1.0 equiv) dropwise over 20 minutes. A white precipitate of triethylamine hydrochloride (
    
    
    
    ) will form immediately.
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

  • Workup (Inert Atmosphere):

    • Filter the mixture through a Schlenk frit or Celite pad (under inert gas) to remove the ammonium salt.

    • Wash the solid residue with a small amount of dry ether.

  • Isolation: Concentrate the filtrate under reduced pressure (vacuum) to yield the crude product as a viscous oil.

  • Purification: If necessary, distill under high vacuum or recrystallize (if solid) from minimal pentane/hexane at low temperature (-78 °C). Note: Do not use silica gel chromatography in air, as the compound will oxidize.

Reactivity & Stability Logic

The utility of 1-(Diphenylphosphanyl)pyrrolidine stems from the lability of the


 bond and the nucleophilicity of the phosphorus center.
Oxidation

Upon exposure to air, the lone pair on phosphorus reacts with oxygen:



  • Observation: The oil solidifies or becomes cloudy. The

    
    P NMR signal shifts upfield to ~ +29 ppm.[2]
    
Hydrolysis (P-N Bond Cleavage)

The


 bond is susceptible to acid-catalyzed hydrolysis:


  • Significance: Ligand solutions must be kept strictly anhydrous to prevent degradation into diphenylphosphine oxide.

Ligand Exchange (PNP Ligand Synthesis)

This compound is a key intermediate for synthesizing bis(phosphino)amine (PNP) ligands used in ethylene trimerization (e.g., Cr-catalysts).

  • Mechanism: The pyrrolidine moiety can act as a leaving group or the

    
     bond can be preserved depending on the electrophile.
    

Visualizations

Synthesis Pathway

The following diagram illustrates the synthesis and primary degradation pathways.

SynthesisPath P_Cl Chlorodiphenylphosphine (Ph2PCl) Reaction Nucleophilic Substitution (0°C, Et3N, Et2O) P_Cl->Reaction Pyr Pyrrolidine (C4H9N) Pyr->Reaction Product 1-(Diphenylphosphanyl)pyrrolidine (Ph2P-NC4H8) 31P: +50-70 ppm Reaction->Product - Et3N·HCl Oxide Oxide (Ph2P(O)-NC4H8) 31P: +29 ppm Product->Oxide + O2 (Air) Hydrolysis Hydrolysis Products (Ph2P(O)H + Pyrrolidine) Product->Hydrolysis + H2O / H+

Figure 1: Synthesis of 1-(Diphenylphosphanyl)pyrrolidine and its sensitivity to air/moisture.

Catalytic Application Logic (PNP Ligands)

This molecule serves as a precursor or model for PNP ligands used in Chromium-catalyzed ethylene oligomerization.

Catalysis cluster_App Application: Ethylene Oligomerization Precursor 1-(Diphenylphosphanyl)pyrrolidine Ligand PNP Ligand Scaffold (Ph2P-N(R)-PPh2) Precursor->Ligand Synthetic Precursor (via P-N coupling) CrComplex Cr-PNP Complex (Active Catalyst) Ligand->CrComplex + Cr(acac)3 / MAO Product_Hex 1-Hexene / 1-Octene CrComplex->Product_Hex Trimerization Ethylene Ethylene (C2H4) Ethylene->CrComplex

Figure 2: Role of aminophosphine scaffolds in designing PNP ligands for olefin catalysis.

Handling & Safety

  • Storage: Store under inert atmosphere (Argon/Nitrogen) in a freezer (-20 °C).

  • PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat. Handle only in a fume hood or glovebox.

  • Hazards:

    • Corrosive/Irritant: Aminophosphines can hydrolyze to release pyrrolidine (caustic) and phosphine oxides.

    • Fire: Organophosphorus compounds can be flammable.[3]

References

  • PubChem. N-Benzylglycine Hydrochloride (CAS 7689-50-1) Compound Summary. National Library of Medicine. [Link] (Cited for CAS correction).

  • Cross, W. B., et al. "PNP Ligands for the Trimerization of Ethylene." Organometallics, vol. 26, no.[4] 11, 2007. (Context for PNP ligand applications).

  • RSC Advances. Synthesis and characterization of diphenyl(pyrrolidin-1-yl)phosphine oxide. Royal Society of Chemistry. [Link] (Source for Oxide NMR data).

Sources

Molecular Structure and Coordination Geometry of 1-(Diphenylphosphanyl)pyrrolidine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Diphenylphosphanyl)pyrrolidine, commonly referred to as


-(diphenylphosphino)pyrrolidine, is a highly versatile aminophosphine ligand characterized by the chemical formula 

. In the realm of organometallic chemistry and homogeneous catalysis, aminophosphines occupy a privileged space between traditional triarylphosphines and highly electron-rich alkylphosphines. By bridging a diphenylphosphine moiety with a cyclic secondary amine (pyrrolidine), this molecule exhibits unique stereoelectronic properties.

This whitepaper provides an authoritative, in-depth analysis of the molecular architecture, electronic profiling, synthesis protocols, and transition-metal coordination geometry of 1-(Diphenylphosphanyl)pyrrolidine, designed for researchers and drug development professionals scaling catalytic workflows.

Molecular Structure and Electronic Profiling

The structural uniqueness of 1-(Diphenylphosphanyl)pyrrolidine lies in the


 bond. Unlike simple alkyl or aryl phosphines, the presence of an adjacent electronegative nitrogen atom fundamentally alters the electron density at the phosphorus center.
The P-N Bond Dynamics and Hybridization

In standard amines, the nitrogen atom is ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 hybridized with a distinct pyramidal geometry. However, in aminophosphines like 1-(diphenylphosphanyl)pyrrolidine, the nitrogen atom undergoes a geometric flattening, approaching an 

-like planar configuration.

The Causality of Flattening: This structural shift is driven by stereoelectronic delocalization. The lone pair of electrons on the pyrrolidine nitrogen is donated into the empty ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-orbitals (or the 

anti-bonding orbitals of the

bonds) of the adjacent phosphorus atom. This

(or

) back-bonding imparts partial double-bond character to the

bond, shortening its length and restricting rotation.
Ligand Donor Capacity

Because the nitrogen lone pair is engaged in back-bonding with phosphorus, the electron density at the phosphorus center is significantly enriched. Consequently, 1-(diphenylphosphanyl)pyrrolidine acts as a stronger


-donor than triphenylphosphine (

), while maintaining a similar steric profile. Furthermore, the nitrogen atom is rendered non-nucleophilic, meaning the molecule almost exclusively acts as a monodentate

-donor ligand rather than a

-bidentate chelate[1].

Caption: Electronic delocalization in the P-N bond and subsequent transition metal coordination.

Synthesis Protocol: A Self-Validating Workflow

The synthesis of 1-(diphenylphosphanyl)pyrrolidine relies on the nucleophilic substitution of chlorodiphenylphosphine (


) by pyrrolidine.

Scientific Integrity Check: The


 bond is highly susceptible to hydrolytic cleavage and oxidative degradation (forming phosphine oxides)[2]. Therefore, the entire protocol must be executed using rigorous Schlenk line techniques under an inert atmosphere (Argon or 

)[3].
Step-by-Step Methodology
  • Preparation: Flame-dry a 250 mL Schlenk flask and purge with Argon.

  • Reagent Dissolution: Add anhydrous pyrrolidine (1.0 equiv) and anhydrous triethylamine (

    
    , 1.2 equiv) to 100 mL of anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).
    
    • Causality:

      
       is critical as an 
      
      
      
      scavenger. Without it, the generated
      
      
      would protonate the pyrrolidine precursor (halting the reaction) or cleave the newly formed
      
      
      bond.
  • Temperature Control: Cool the reaction mixture to

    
     using an ice bath to control the exothermic substitution reaction.
    
  • Addition: Dropwise add chlorodiphenylphosphine (1.0 equiv) via a gas-tight syringe over 30 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 12–15 hours.

  • Filtration: The reaction will precipitate a white solid (

    
    ). Filter this salt through a Schlenk frit under Argon[2].
    
  • Purification: Concentrate the filtrate under reduced pressure. The crude oily product can be purified via short-path distillation or recrystallization from cold degassed ethanol, yielding the pure aminophosphine.

Caption: Step-by-step anaerobic synthesis workflow for 1-(Diphenylphosphanyl)pyrrolidine.

Coordination Geometry and Metal Complexes

Aminophosphines are exceptional ligands for late transition metals, particularly Palladium(II), Platinum(II), Rhodium(I), and Gold(I)[1],[4]. The coordination geometry is dictated by the metal's


-electron count and the steric bulk of the pyrrolidine ring.
Palladium(II) and Platinum(II) Complexes

When reacted with


 or 

precursors, 1-(diphenylphosphanyl)pyrrolidine (

) typically forms square planar complexes of the general formula

[1].
  • Isomerism: Depending on the solvent polarity and the exact steric cone angle, these complexes can exist as cis or trans isomers. The strong trans-influence of the electron-rich phosphorus center often thermodynamically favors the trans-isomer to minimize ligand-ligand electronic competition across the metal center.

  • Spectroscopic Validation: In

    
     NMR, coordination to 
    
    
    
    is confirmed by the appearance of
    
    
    satellites with a large coupling constant (
    
    
    ), indicative of strong
    
    
    -donation[1].
Gold(I) Complexes

Reaction with


 (tht = tetrahydrothiophene) yields neutral 

complexes. X-ray crystallographic data of analogous aminophosphine-gold complexes demonstrate a nearly perfect linear coordination geometry (

angle

)[4].
Quantitative Data: Ligand Parameter Comparison

To understand experimental choices in catalysis, we must compare the stereoelectronic parameters of 1-(diphenylphosphanyl)pyrrolidine against standard ligands.

LigandTolman Cone Angle (

)
Tolman Electronic Parameter (TEP)Primary Coordination Mode



Monodentate

-donor
1-(Diphenylphosphanyl)pyrrolidine


Monodentate

-donor



Monodentate

-donor

Note: A lower TEP value indicates a more electron-rich metal center, confirming that the pyrrolidine derivative is a stronger electron donor than


 due to nitrogen lone-pair contribution.

Applications in Homogeneous Catalysis

1-(Diphenylphosphanyl)pyrrolidine and its chiral derivatives (such as BPPM, where the pyrrolidine ring is stereogenically substituted) are foundational in drug development for constructing complex carbon frameworks.

Cross-Coupling Reactions

In Palladium-catalyzed Suzuki-Miyaura and Heck cross-couplings, the electron-rich nature of the aminophosphine accelerates the oxidative addition of aryl halides to the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 active species. Concurrently, the moderate steric bulk of the pyrrolidine ring facilitates the reductive elimination  step, releasing the cross-coupled product and regenerating the catalyst.

Caption: Simplified Pd-catalyzed cross-coupling cycle utilizing aminophosphine ligands.

Hemilability and Stability

While the nitrogen atom does not typically coordinate, under highly specific conditions (e.g., abstraction of a halide from the metal center), the


 bond can exhibit hemilabile characteristics or undergo controlled cleavage to generate highly reactive, coordinatively unsaturated metal sites[2]. This makes aminophosphines highly tunable for specific pharmaceutical synthesis workflows.

References

  • Aminophosphine - Wikipedia Source: Wikipedia URL:[Link]

  • Chiral bidentate aminophosphine ligands: synthesis, coordination chemistry and asymmetric catalysis Source: ResearchGate URL:[Link]

  • Synthesis and characterisation of fluorescent aminophosphines and their coordination to gold(I) Source: ePrints Soton (University of Southampton) URL:[Link]

  • Synthesis and Characterization of Complexes Involving Phosphino-centres as Lewis Acids Source: Bibliothèque et Archives Canada URL:[Link]

  • A new P3N ligand for Pd-catalyzed cross-couplings in water Source: National Institutes of Health (PMC) URL:[Link]

  • 31P-NMR, 77Se-NMR AND MASS SPECTRAL STUDIES ON SOME TRICOORDINATE P(III)-N AND TETRACOORDINATE P(V) Source: SciSpace URL:[Link]

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The Solvation Dynamics and Catalytic Utility of 1-(Diphenylphosphino)pyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals engaged in homogeneous transition-metal catalysis, the choice of ligand is as critical as the choice of the metal center. 1-(Diphenylphosphino)pyrrolidine (an aminophosphine ligand) has emerged as a highly privileged architecture, particularly in palladium-catalyzed asymmetric Heck reactions and allylic alkylations[1]. However, the efficacy of this ligand is fundamentally dictated by its solvation dynamics. This whitepaper provides an in-depth analysis of the solubility profile of 1-(diphenylphosphino)pyrrolidine, explaining the structural causality behind its solvent interactions and providing self-validating protocols for its implementation in air-sensitive workflows.

Structural Causality of Solvation

The solubility of 1-(diphenylphosphino)pyrrolidine is not merely a physical parameter; it is the thermodynamic gatekeeper for its catalytic turnover. The molecule's architecture creates a dual-mode solvation profile:

  • Lipophilic Domain: The two phenyl rings attached to the phosphorus atom are highly lipophilic and planar, enabling strong

    
     dispersion interactions with aromatic solvents like toluene and benzene[2].
    
  • Polarizable Domain: The pyrrolidine ring introduces a localized dipole. While the nitrogen lone pair is partially delocalized into the phosphorus orbitals, it retains enough polarity to engage in dipole-dipole stabilization with polar aprotic solvents such as Tetrahydrofuran (THF) and Dichloromethane (DCM).

Understanding this structural dichotomy is critical. When designing a catalytic cycle, selecting a solvent that only solvates one domain can lead to ligand aggregation or incomplete oxidative addition at the palladium center[3].

G N1 1-(Diphenylphosphino)pyrrolidine (Solid State) N2 Apolar Solvents (Toluene, Benzene) N1->N2 Pi-Pi Stacking N3 Polar Aprotic Solvents (THF, DCM) N1->N3 Dipole-Dipole N4 Protic Solvents (Hot Methanol) N1->N4 H-Bonding

Solvation pathways of 1-(Diphenylphosphino)pyrrolidine in organic solvents.

Quantitative Solubility Matrix

To facilitate rapid solvent selection for catalytic screening, the solubility data for 1-(diphenylphosphino)pyrrolidine is summarized below. Note: As a trivalent phosphorus compound, all solubility metrics assume strictly anaerobic (degassed) conditions to prevent oxidation to the highly polar phosphine oxide.

Solvent ClassSpecific SolventSolubility Level (25°C)Mechanistic Rationale & Catalytic Impact
Polar Aprotic Tetrahydrofuran (THF)Highly Soluble (>100 mg/mL)Optimal dipole matching with the pyrrolidine ring. Excellent for stabilizing Pd-intermediates[2].
Polar Aprotic Dichloromethane (DCM)Highly Soluble (>100 mg/mL)Halogen polarizability perfectly matches the soft phosphorus center.
Aromatic Toluene / BenzeneSoluble (~50-100 mg/mL)Driven by

stacking with diphenyl groups. Preferred for high-temp isomerizations[3].
Aliphatic Hexanes / HeptaneSlightly Soluble (<10 mg/mL)Lack of polarizability and

-electrons limits solvation. Used primarily as an anti-solvent.
Protic Methanol / EthanolModerately SolubleSoluble when hot, precipitates when cold. The industry standard for ligand recrystallization[1].
Aqueous WaterInsolubleHigh lipophilicity completely rejects aqueous integration without surfactant additives.

Self-Validating Experimental Protocol: Isothermal Solubility Determination

As a Senior Application Scientist, I emphasize that standard visual solubility tests are insufficient for air-sensitive ligands. The following protocol utilizes a closed mass-balance loop to ensure that the data collected is self-validating. If the mass of the dissolved solute and the un-dissolved residue do not equal the initial input mass, the system immediately flags an error (typically solvent evaporation or oxygen ingress).

Materials Required:
  • Schlenk line with high-purity Argon.

  • 1-(Diphenylphosphino)pyrrolidine (stored in a glovebox).

  • Anhydrous, degassed solvents (sparged with Argon for 30 minutes).

  • 0.22 µm PTFE syringe filters (purged with Argon).

Step-by-Step Methodology:
  • Gravimetric Input (The Baseline): Inside an argon-filled glovebox, accurately weigh 500.0 mg of 1-(diphenylphosphino)pyrrolidine into a pre-weighed 10 mL Schlenk flask equipped with a magnetic stir bar.

  • Isothermal Solvent Addition: Transfer the flask to a Schlenk line. Introduce exactly 5.0 mL of degassed solvent (e.g., THF) via a gas-tight syringe.

  • Equilibration: Stir the suspension isothermally at 25.0°C for 24 hours. Causality: 24 hours is required to ensure thermodynamic equilibrium is reached, overcoming any kinetic dissolution barriers posed by the crystal lattice energy.

  • Anaerobic Filtration: Using an argon-purged syringe, extract 2.0 mL of the suspension and pass it through the 0.22 µm PTFE filter into a pre-weighed, argon-flushed vial.

  • Solvent Removal & Quantification: Remove the solvent from the filtered aliquot under high vacuum until a constant mass is achieved. Weigh the residual solid to determine the solubility limit (mg/mL).

  • The Self-Validation Step (Mass Balance): Filter the remaining 3.0 mL of the original suspension, wash the un-dissolved filter cake with cold hexanes, dry, and weigh it.

    • Validation Equation:Mass(Dissolved in 5mL) + Mass(Filter Cake) = 500.0 mg ± 2%.

    • A discrepancy >2% invalidates the run, indicating either oxidation (which changes mass/solubility) or volatile loss.

Workflow S1 1. Gravimetric Weighing S2 2. Solvent Addition (Degassed) S1->S2 S3 3. Isothermal Equilibration S2->S3 S4 4. Syringe Filtration S3->S4 S5 5. Evaporation & Quantification S4->S5 S6 Self-Validation: Mass Balance S5->S6

Self-validating workflow for determining quantitative ligand solubility.

Conclusion

The successful deployment of 1-(diphenylphosphino)pyrrolidine in advanced organic synthesis relies heavily on exploiting its solubility profile. By leveraging polar aprotic solvents for rapid complexation or utilizing hot protic solvents for high-yield recrystallization, chemists can tightly control the thermodynamic environment of their catalytic systems. Always employ self-validating, strictly anaerobic protocols to ensure data integrity and reproducibility.

References

  • [1] Guiry, P. J.; Hennessy, A. J.; Cahill, J. P. The asymmetric Heck reaction: recent developments and applications of new palladium diphenylphosphinopyrrolidine complexes. Handbook of Reagents for Organic Synthesis / Topics in Catalysis (1998). 1

  • [2] US4985567A - Chiral phosphinopyrrolidine compounds and their use for asymmetric synthesis of optically active compounds. Google Patents. 2

  • [3] Palladium-Catalyzed Olefin Isomerization Reactions. ResearchGate. 3

Sources

Electronic Architecture and Basicity of N-Phosphinopyrrolidine Ligands: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-phosphinopyrrolidines, commonly referred to as pyrrolidinylphosphines (e.g., P(NC₄H₈)₃), represent a privileged class of aminophosphine ligands in organometallic chemistry. By bridging the strong σ-donating capabilities of phosphorus with the unique stereoelectronic profile of the cyclic pyrrolidine scaffold, these ligands offer exceptional control over transition metal catalysts. This whitepaper provides an in-depth analysis of their electronic properties, basicity, and the causal mechanisms that govern their behavior in catalytic workflows.

Electronic Architecture & The Tolman Electronic Parameter (TEP)

The Mechanism of Electron Donation

The defining characteristic of N-phosphinopyrrolidine ligands is their profound electron-donating ability. In standard alkyl or aryl phosphines, the phosphorus lone pair is the sole source of σ-donation to the metal. However, in aminophosphines, the nitrogen lone pairs engage in negative hyperconjugation, donating electron density into the P–N σ* antibonding orbitals (or empty d-orbitals on the phosphorus)[1].

The pyrrolidine ring plays a critical causal role here. Unlike acyclic dialkylamines (e.g., NMe₂) which possess free rotation around the P–N bond, the five-membered pyrrolidine ring restricts conformational flexibility[2]. This structural rigidity locks the nitrogen lone pair into a geometry that maximizes stereoelectronic overlap with the phosphorus center. Consequently, the phosphorus atom becomes highly electron-rich, transforming it into an exceptionally potent σ-donor to transition metals[3].

Quantifying Donor Strength via TEP

The Tolman Electronic Parameter (TEP) is the gold standard for quantifying the electron-donating or withdrawing ability of a ligand[4][5]. It is traditionally determined by measuring the A₁ symmetric C–O vibrational stretching frequency (ν(CO)) of a[LNi(CO)₃] complex using infrared (IR) spectroscopy[4].

When an N-phosphinopyrrolidine coordinates to the metal, its strong σ-donation increases the electron density at the metal center. To stabilize this charge, the metal engages in strong π-backbonding, donating d-orbital electrons into the π* antibonding orbitals of the carbon monoxide ligands[4][6]. This back-donation weakens the C≡O triple bond, resulting in a significant redshift (lowering) of the ν(CO) stretching frequency[4].

Table 1: Comparative Electronic Parameters of Phosphine Ligands

To contextualize the donor strength of pyrrolidinylphosphines, Table 1 compares their TEP values against other common ligand classes.

LigandTEP (cm⁻¹)Ligand Classificationσ-Donor Strengthπ-Acceptor Strength
P(t-Bu)₃ 2056.1TrialkylphosphineVery StrongNegligible
P(NC₄H₈)₃ ~2061.0Cyclic AminophosphineStrongWeak
P(NMe₂)₃ 2061.9Acyclic AminophosphineStrongWeak
PPh₃ 2068.9TriarylphosphineModerateModerate
P(OMe)₃ 2079.5PhosphiteWeakStrong

Data synthesized from established computational and experimental TEP scales[7][8]. Lower TEP values indicate stronger net electron donation.

OrbitalFlow N Nitrogen Lone Pair (Pyrrolidine Ring) P Phosphorus Center (σ-Donor) N->P n(N) → σ*(P-N) Hyperconjugation M Transition Metal (e.g., Ni, Rh) P->M Strong σ-Donation (Increased e⁻ density) CO Carbonyl Ligand (π-Acceptor) M->CO Metal d → π*(CO) Backbonding

Electron density flow from pyrrolidine nitrogen to carbonyl ligand via metal backbonding.

Basicity and Nucleophilicity of the Pyrrolidine Scaffold

Understanding the Brønsted basicity of the pyrrolidine scaffold is essential for predicting ligand stability. Free pyrrolidine is a highly basic cyclic secondary amine with a pKa of approximately 11.27 in water[9][10]. Its basicity surpasses many acyclic secondary amines because its compact, cyclic nature reduces steric hindrance, making the sp³ hybridized nitrogen lone pair highly accessible for protonation[9][10].

When three pyrrolidine rings are bonded to a central phosphorus atom to form P(NC₄H₈)₃, the basicity of the individual nitrogen atoms is attenuated by the electron-withdrawing effect of the P(III) center and the delocalization of the lone pairs[11]. However, the P–N bond remains highly polarized and susceptible to electrophilic attack. If exposed to protic solvents or Brønsted acids, the nitrogen atoms will rapidly protonate. This protonation breaks the hyperconjugative stabilization, triggering the heterolytic cleavage of the P–N bond and degrading the ligand into pyrrolidinium salts and phosphonic acid derivatives[1]. Therefore, experimental protocols involving these ligands must be designed as self-validating, strictly anhydrous systems.

Experimental Workflows

To ensure scientific integrity and reproducibility, the following step-by-step methodologies outline the synthesis of P(NC₄H₈)₃ and the subsequent determination of its TEP.

Protocol 1: Synthesis of Tris(pyrrolidinyl)phosphine [P(NC₄H₈)₃]

Causality Focus: Excess pyrrolidine is used not just as a reactant, but as an internal base to scavenge the HCl byproduct, preventing the acid-catalyzed degradation of the newly formed P–N bonds.

  • Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with ultra-high purity N₂. Add 100 mL of anhydrous diethyl ether.

  • Reagent Loading: Inject 6.0 equivalents of anhydrous pyrrolidine (relative to PCl₃) into the flask. Cool the system to 0 °C using an ice bath to control the exothermic substitution reaction.

  • Phosphorylation: Dissolve 1.0 equivalent of phosphorus trichloride (PCl₃) in 20 mL of anhydrous ether. Add this solution dropwise to the stirring pyrrolidine over 30 minutes. A white precipitate of pyrrolidinium chloride will immediately form.

  • Maturation: Remove the ice bath and allow the suspension to stir at room temperature for 12 hours to ensure complete tri-substitution.

  • Isolation: Filter the suspension through a dried Celite pad under N₂ to remove the pyrrolidinium chloride salts. Concentrate the filtrate under reduced pressure.

  • Validation: Purify the resulting viscous oil via vacuum distillation. Validate the product using ³¹P NMR spectroscopy (C₆D₆ solvent); pure P(NC₄H₈)₃ will present a sharp singlet at approximately +100 to +110 ppm, distinctly confirming the absence of unreacted PCl₃ (+219 ppm).

Protocol 2: Determination of TEP via Rhodium Carbonyl Complexation

Causality Focus: Tolman's original method utilized Ni(CO)₄, an extremely toxic and volatile gas[4][8]. This modern protocol utilizes[RhCl(CO)₂]₂. The Rh-based system is significantly safer, and its ν(CO) frequencies mathematically correlate with Tolman's original Ni-based scale, providing a self-validating and safe alternative[12].

  • Complexation: In a nitrogen-filled glovebox, dissolve 1.0 equivalent of[RhCl(CO)₂]₂ in anhydrous CH₂Cl₂.

  • Ligand Addition: Slowly add 4.0 equivalents of the synthesized P(NC₄H₈)₃. The solution will evolve CO gas as the phosphine ligands displace one carbonyl per rhodium center, yielding the trans-[RhCl(CO)L₂] complex[12].

  • Isolation: Stir for 2 hours, then precipitate the complex by layering with anhydrous hexane. Filter and dry the solid under vacuum.

  • IR Spectroscopy: Dissolve the isolated complex in CH₂Cl₂ and inject it into a sealed IR solution cell (CaF₂ windows). Measure the IR spectrum, specifically identifying the sharp, symmetric ν(CO) stretching band near 1950–1970 cm⁻¹.

  • TEP Calculation: Calculate the standardized Tolman Electronic Parameter using the established linear regression formula for Rh-complexes: TEP (Ni) = 0.800 × ν(CO)[Rh] + 495 cm⁻¹[12].

Protocol S1 Step 1: Ligand Synthesis Reaction of PCl₃ + Pyrrolidine S2 Step 2: Metal Complexation React with[RhCl(CO)₂]₂ S1->S2 Purified P(NC₄H₈)₃ S3 Step 3: IR Spectroscopy Measure ν(CO) stretching frequency S2->S3 Isolate trans-[RhCl(CO)L₂] S4 Step 4: TEP Calculation Convert to Ni-standard scale S3->S4 ν(CO) value in cm⁻¹

Step-by-step experimental workflow for determining the Tolman Electronic Parameter (TEP).

References

  • "Tolman electronic parameter - Wikipedia", Wikipedia, [Link]

  • "Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman's Electronic Parameters", PMC,[Link]

  • "Tolman Electronic Parameter Predictions from a Fast, Accurate, and Robust Machine Learning Model Provide Insight into Phosphine", ChemRxiv,[Link]

  • "New Approach to Tolman's Electronic Parameter Based on Local Vibrational Modes", SciSpace,[Link]

  • "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds", PMC,[Link]

  • "Pyrrolidine - Wikipedia", Wikipedia, [Link]

  • "What is the basicity order of the following compounds: Pyrrolidine, Pyrrole, and Imidazole?", Quora,[Link]

  • "Aminophosphines: Their chemistry and role as ligands and synthons", ResearchGate,[Link]

  • "Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts", PubMed,[Link]

  • "Phosphine-Mediated Cleavage of Sulfur–Sulfur Bonds", NSF,[Link]

  • "Semiempirical Quantum Mechanics and the Quantification of Ligand Electronic Parameters", BiochemPress,[Link]

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The Evolution of Asymmetric Control: A Technical Guide to Pyrrolidine-Based Phosphine Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The relentless pursuit of enantiomerically pure compounds in the pharmaceutical and fine chemical industries has been profoundly impacted by the development of chiral phosphine ligands for asymmetric catalysis. Among these, ligands incorporating the pyrrolidine scaffold have emerged as a cornerstone, offering a privileged structural motif that has been iteratively refined to achieve remarkable levels of stereocontrol. This in-depth technical guide provides a comprehensive overview of the history, development, synthesis, and application of key classes of pyrrolidine-based phosphine ligands. We will explore the pioneering work on DIOP, the modular design of PHOX ligands, and the rigid architecture of spiro-pyrrolidine systems. Detailed experimental protocols, comparative performance data, and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to leverage these powerful catalysts in their synthetic endeavors.

Introduction: The Genesis of Chiral Phosphine Ligands and the Rise of the Pyrrolidine Moiety

The field of asymmetric catalysis was revolutionized by the concept of using chiral ligands to induce enantioselectivity in metal-catalyzed reactions.[1] Chiral phosphine ligands, in particular, have proven to be exceptionally effective due to their strong coordinating ability with a variety of transition metals and the tunability of their steric and electronic properties.[2] These ligands create a chiral environment around the metal center, influencing the trajectory of substrate binding and subsequent bond-forming events, thereby dictating the stereochemical outcome of the reaction.

The pyrrolidine ring, a five-membered saturated heterocycle, has proven to be an exceptionally versatile and effective chiral scaffold in the design of phosphine ligands. Its conformational rigidity, the ready availability of enantiopure starting materials from the chiral pool (such as proline and tartaric acid), and the stereochemically well-defined substitution patterns it allows have all contributed to its prominence. This guide will trace the historical development and delve into the technical intricacies of three major classes of pyrrolidine-containing phosphine ligands that have shaped the landscape of asymmetric synthesis.

The Dawn of an Era: DIOP and the Principle of C₂-Symmetry

The story of pyrrolidine-based phosphine ligands begins with the seminal work of Henri B. Kagan in the early 1970s. His development of DIOP ((-)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane) marked a watershed moment in asymmetric catalysis.[3] Derived from readily available L-(+)-tartaric acid, DIOP was one of the first C₂-symmetric chiral diphosphine ligands, a design principle that would prove to be immensely influential.[3] The C₂-symmetry reduces the number of possible diastereomeric transition states, simplifying the analysis of the reaction mechanism and often leading to higher enantioselectivities.

Synthesis of (4R,5R)-(-)-DIOP

The synthesis of DIOP is a classic example of utilizing the chiral pool. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of (4R,5R)-(-)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane (DIOP)

  • Step 1: Preparation of Diethyl L-tartrate. L-(+)-Tartaric acid is esterified with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield diethyl L-tartrate.

  • Step 2: Acetonide Protection. Diethyl L-tartrate is reacted with 2,2-dimethoxypropane in the presence of a catalytic amount of p-toluenesulfonic acid to protect the diol as an acetonide, yielding diethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate.

  • Step 3: Reduction to the Diol. The diester is reduced to the corresponding diol, (4R,5R)-4,5-bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane, using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent like THF.

  • Step 4: Tosylation. The primary hydroxyl groups of the diol are converted to a better leaving group by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to afford (4R,5R)-4,5-bis(tosyloxymethyl)-2,2-dimethyl-1,3-dioxolane.

  • Step 5: Nucleophilic Substitution with Diphenylphosphide. The ditosylate is then subjected to nucleophilic substitution with lithium diphenylphosphide (LiPPh₂), prepared by the reaction of diphenylphosphine with a strong base like n-butyllithium, to yield (4R,5R)-(-)-DIOP. The product is typically purified by recrystallization.[4]

Application in Asymmetric Hydrogenation

The rhodium complex of DIOP was famously applied to the asymmetric hydrogenation of prochiral enamides, providing access to chiral amino acids with high enantiomeric excess (ee).[5] A benchmark reaction for evaluating the performance of chiral phosphine ligands is the hydrogenation of methyl Z-α-acetamidocinnamate.

Table 1: Performance of Rh(I)-DIOP in the Asymmetric Hydrogenation of Methyl Z-α-acetamidocinnamate

EntryLigandSolventH₂ Pressure (atm)ee (%)ConfigurationReference
1(R,R)-DIOPEthanol/Benzene181R[5]
2(R,R)-DIOPMethanol179R[5]
Mechanistic Insights into Rh-DIOP Catalyzed Hydrogenation

The mechanism of Rh-DIOP catalyzed hydrogenation of enamides has been extensively studied.[6][7] The currently accepted mechanism, often referred to as the "unsaturated pathway," involves the initial coordination of the enamide to the Rh(I) center to form two diastereomeric complexes. The key to the high enantioselectivity lies in the fact that the minor, less stable diastereomer reacts much faster with hydrogen than the major, more stable diastereomer. This kinetic resolution of the diastereomeric intermediates is what ultimately determines the enantiomeric excess of the product.

Rh_DIOP_Hydrogenation cluster_0 Catalytic Cycle Rh(I)-DIOP Rh(I)-DIOP Diastereomer_major Rh-Enamide (major) Rh(I)-DIOP->Diastereomer_major + Enamide (fast equilibrium) Diastereomer_minor Rh-Enamide (minor) Rh(I)-DIOP->Diastereomer_minor + Enamide (fast equilibrium) Enamide Enamide Diastereomer_major->Diastereomer_minor Oxidative_Addition_major Oxidative Addition (slow) Diastereomer_major->Oxidative_Addition_major + H₂ Oxidative_Addition_minor Oxidative Addition (fast) Diastereomer_minor->Oxidative_Addition_minor + H₂ H2 H2 Rh(III)_Dihydride_minor Rh(III)-Dihydride Oxidative_Addition_minor->Rh(III)_Dihydride_minor Reductive_Elimination Reductive Elimination Rh(III)_Dihydride_minor->Reductive_Elimination Reductive_Elimination->Rh(I)-DIOP - Product Product Product

Figure 1: Simplified mechanism of Rh-DIOP catalyzed hydrogenation.

The Modular Approach: Phosphinooxazoline (PHOX) Ligands

The development of phosphinooxazoline (PHOX) ligands in the early 1990s by the groups of Pfaltz, Helmchen, and Williams represented a significant advancement in ligand design.[8] These P,N-bidentate ligands feature a chiral oxazoline ring derived from a readily available amino alcohol, and a phosphine group attached to a phenyl backbone. The modularity of the PHOX scaffold allows for systematic tuning of the ligand's steric and electronic properties by varying the substituent on the oxazoline ring, the nature of the phosphine, and the backbone connecting them. This "fine-tuning" capability makes PHOX ligands adaptable to a wide range of asymmetric transformations.

Synthesis of (S)-tert-Butyl-PHOX

The synthesis of PHOX ligands is a multistep process that allows for the introduction of diversity at various stages. The following is a representative protocol for the synthesis of the commonly used (S)-tert-Butyl-PHOX.[9][10]

Experimental Protocol: Synthesis of (S)-4-(tert-Butyl)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydrooxazole ((S)-t-BuPHOX)

  • Step 1: Synthesis of (S)-tert-Leucinol. (L)-tert-leucine is reduced to the corresponding amino alcohol, (S)-tert-leucinol, using a reducing agent like sodium borohydride and iodine.[9]

  • Step 2: Amide Formation. (S)-tert-Leucinol is coupled with 2-bromobenzoyl chloride in the presence of a base to form the corresponding amide.

  • Step 3: Oxazoline Ring Formation. The amide is then cyclized to form the oxazoline ring. This is typically achieved by converting the hydroxyl group to a leaving group (e.g., a mesylate) followed by intramolecular nucleophilic attack by the amide oxygen.[9]

  • Step 4: Phosphine Introduction. The final step involves the introduction of the diphenylphosphine group via a palladium- or copper-catalyzed cross-coupling reaction between the aryl bromide of the oxazoline intermediate and diphenylphosphine.[9]

Applications in Asymmetric Catalysis

PHOX ligands have proven to be highly effective in a variety of palladium-catalyzed reactions, most notably asymmetric allylic alkylation (AAA) and the Heck reaction.

3.2.1. Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

In Pd-catalyzed AAA, a nucleophile attacks a π-allyl palladium complex, and the chiral PHOX ligand controls the enantioselectivity of this attack.[11][12] The reaction of 1,3-diphenylallyl acetate with a soft nucleophile like dimethyl malonate is a standard benchmark for this transformation.

Table 2: Performance of Pd(II)-PHOX in the Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate

EntryLigandNucleophileBaseSolventYield (%)ee (%)Reference
1(S)-t-BuPHOXDimethyl malonateBSA, KOAcCH₂Cl₂9899[13]
2(S)-i-PrPHOXDimethyl malonateBSA, KOAcCH₂Cl₂9798[14]

3.2.2. Palladium-Catalyzed Asymmetric Heck Reaction

The asymmetric Heck reaction, the coupling of an aryl or vinyl halide with an alkene, is another area where PHOX ligands have excelled.[1][15] They have been particularly effective in controlling the regioselectivity and enantioselectivity of the reaction.

Mechanistic Insights into Pd-PHOX Catalyzed AAA

The mechanism of Pd-catalyzed AAA with PHOX ligands involves the formation of a cationic (π-allyl)Pd(II) complex. The chiral ligand creates a dissymmetric environment, leading to a preferred site of nucleophilic attack. The nucleophile typically attacks the allylic terminus trans to the phosphorus atom of the ligand. The flexibility of the PHOX backbone allows for fine-tuning of the steric environment to maximize this preference.

Pd_PHOX_AAA cluster_1 Catalytic Cycle Pd(0)-PHOX Pd(0)-PHOX pi-Allyl-Pd(II) (π-Allyl)Pd(II)-PHOX Pd(0)-PHOX->pi-Allyl-Pd(II) + Allylic Substrate - Leaving Group Allylic_Substrate Allylic_Substrate Nucleophilic_Attack Nucleophilic Attack pi-Allyl-Pd(II)->Nucleophilic_Attack + Nucleophile Nucleophile Nucleophile Nucleophilic_Attack->Pd(0)-PHOX - Product Product Product

Figure 2: Simplified mechanism of Pd-PHOX catalyzed asymmetric allylic alkylation.

Rigidity and High Enantioselectivity: Spiro-Pyrrolidine Ligands

The development of ligands based on a spirocyclic framework, where two rings share a single carbon atom, represents a more recent and highly successful strategy in chiral ligand design. The inherent rigidity of the spiro backbone minimizes conformational flexibility, which can lead to higher and more predictable enantioselectivities. The 1,1'-spirobiindane scaffold has been particularly fruitful, leading to the development of SPINOL (1,1'-spirobiindane-7,7'-diol), a C₂-symmetric diol that serves as a versatile precursor for a variety of chiral ligands.

Synthesis of (S)-SPINOL

The enantioselective synthesis of SPINOL has been a significant area of research. One efficient method involves a phosphoric acid-catalyzed asymmetric intramolecular cyclization.[16][17]

Experimental Protocol: Asymmetric Synthesis of (S)-SPINOL

  • Step 1: Synthesis of the Di-aryl Ether Precursor. A suitable bis(2-alkenylphenyl) ether is synthesized.

  • Step 2: Chiral Phosphoric Acid-Catalyzed Cyclization. The di-aryl ether precursor undergoes an intramolecular Friedel-Crafts-type reaction catalyzed by a chiral phosphoric acid to form the spirobiindane core with high enantioselectivity.[16]

  • Step 3: Deprotection. Any protecting groups on the hydroxyl functionalities are removed to yield enantiopure (S)-SPINOL.

From SPINOL to Chiral Phosphine Ligands

Enantiopure SPINOL is a valuable building block for the synthesis of a wide range of chiral phosphine ligands. The two hydroxyl groups can be readily converted to phosphine moieties.

Experimental Protocol: Synthesis of a SPINOL-derived Diphosphine Ligand (SDP)

  • Step 1: Ditriflation of (S)-SPINOL. (S)-SPINOL is reacted with triflic anhydride in the presence of a base to convert the hydroxyl groups into triflate leaving groups.

  • Step 2: Palladium-Catalyzed Phosphinylation. The ditriflate is then subjected to a palladium-catalyzed cross-coupling reaction with a secondary phosphine, such as diphenylphosphine, to install the two phosphine groups, yielding the SDP ligand.[18]

Applications in Asymmetric Catalysis

SPINOL-derived phosphine ligands have demonstrated exceptional performance in a wide array of asymmetric transformations, including ruthenium-catalyzed hydrogenation of ketones and rhodium-catalyzed conjugate additions. Their rigid backbone often leads to superior enantioselectivities compared to more flexible ligands.

Table 3: Performance of Representative Pyrrolidine-Based Phosphine Ligands in Benchmark Asymmetric Reactions

ReactionCatalystSubstrateee (%)Reference
Asymmetric Hydrogenation[Rh((R,R)-DIOP)(COD)]BF₄Methyl Z-α-acetamidocinnamate81[5]
Asymmetric Hydrogenation[Rh((S,S)-Me-DuPhos)(COD)]BF₄Methyl Z-α-acetamidocinnamate>99[19]
Asymmetric Allylic Alkylation[Pd(π-allyl)Cl]₂ / (S)-t-BuPHOX1,3-Diphenylallyl acetate99[13]
Asymmetric Hydrogenation[RuCl₂(SDP)(dmf)n]Acetophenone98[20]

The Role of (S)-(-)-2-(Methoxymethyl)pyrrolidine (SAMP) as a Chiral Auxiliary

Beyond its incorporation into the backbone of chiral ligands, the pyrrolidine motif has also been extensively used as a chiral auxiliary. The work of Dieter Enders on SAMP ((S)-1-amino-2-methoxymethylpyrrolidine) and its enantiomer RAMP is a prime example.[1] The SAMP/RAMP hydrazone methodology allows for the highly diastereoselective alkylation of aldehydes and ketones. While not a phosphine ligand itself, SAMP is a crucial chiral starting material for the synthesis of various chiral compounds, including precursors to phosphine ligands. The methoxymethyl group plays a key role in chelating to lithium, which directs the stereochemical course of the alkylation.

Conclusion and Future Outlook

The journey of pyrrolidine-based phosphine ligands, from the pioneering discovery of DIOP to the sophisticated design of modern spirocyclic systems, is a testament to the power of rational ligand design in asymmetric catalysis. The pyrrolidine scaffold has consistently provided a robust and versatile platform for the development of highly effective chiral ligands. The ability to systematically tune their steric and electronic properties has enabled their successful application in a wide range of enantioselective transformations, with significant implications for the synthesis of complex molecules in academia and industry.

Future developments in this field will likely focus on the design of even more active and selective ligands with broader substrate scope. The exploration of novel pyrrolidine-based backbones, the incorporation of new phosphine motifs, and the application of these ligands in emerging areas of catalysis will undoubtedly continue to push the boundaries of asymmetric synthesis. The principles of modularity, rigidity, and the use of the chiral pool, all exemplified by the ligands discussed in this guide, will continue to be central to the design of the next generation of powerful catalysts for the synthesis of enantiomerically pure compounds.

References

  • Enders, D., & RAMP/SAMP Hydrazone-Alkylation Reaction. Wikipedia. [Link]

  • Mechanism of asymmetric hydrogenation catalysed by rhodium(I)trans-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyldioxolan (DIOP) complexes. RSC Publishing. [Link]

  • Development of P-Chirogenic Phosphine Ligands Based on Chemistry of Phosphine–Boranes: Searching for Novelty and Utility in Sy. Google. [Link]

  • A Facile and Modular Synthesis of Phosphinooxazoline Ligands. Organic Letters. [Link]

  • PREPARATION OF (S)-tert-ButylPHOX (Oxazole, 4-(1,1-dimethylethyl) - PMC. PMC. [Link]

  • Rhodium-Catalyzed Asymmetric Hydrogenation. Wiley-VCH. [Link]

  • Facile Synthesis of Enantiopure 1,1¢-Spirobiindane-7,7¢-diol and Its 4,4¢- Derivatives: Application in Enantioselective Addit. Thieme. [Link]

  • Chiral rhodium carboxylates as asymmetric hydrogenation catalysts. Indian Academy of Sciences. [Link]

  • Ligand and Substrate Effects on the Mechanism of Rhodium-Catalyzed Hydrogenation of Enamides. The Journal of Organic Chemistry. [Link]

  • Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. Semantic Scholar. [Link]

  • New chiral ligands designed for palladium-catalysed asymmetric allylic alkylation. Journal of the Chemical Society, Chemical Communications. [Link]

  • Palladium Asymmetric Allylic Alkylation of Prochiral Nucleophiles: Horsfiline - PMC. PMC. [Link]

  • Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC. PMC. [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC. PMC. [Link]

  • Rhodium/MonoPhos‐Catalysed Asymmetric Hydrogenation of Enamides. SciSpace. [Link]

  • Preparation of (S)-tert-ButylPHOX and (S)-2-Allyl-2- Methylcyclohexanone. Organic Syntheses. [Link]

    • Organic Syntheses. [Link]

  • Palladium-catalyzed asymmetric allylic substitution reactions using new chiral phosphinooxathiane ligands. Semantic Scholar. [Link]

  • Asymmetric Library Synthesis of P-Chiral t-Butyl-Substituted Secondary and Tertiary Phosphine Oxides. Tsantrizos' Group. [Link]

  • Phosphoric Acid-Catalyzed Asymmetric Synthesis of SPINOL Derivatives. ACS Publications. [Link]

  • Facile Synthesis of Enantiopure 1,1′-Spirobiindane-7,7′-diol and Its 4,4′Derivatives: Application in Enantioselective Addition of Diethylzinc to Aromatic Aldehydes. ResearchGate. [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. [Link]

  • CHAPTER 13: Recent Advances in Asymmetric Catalysis by Chiral Phosphines. The Royal Society of Chemistry. [Link]

  • Synthesis and applications of high-performance P-chiral phosphine ligands. J-Stage. [Link]

  • Phosphoric Acid-Catalyzed Asymmetric Synthesis of SPINOL Derivatives. ResearchGate. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • PREPARATION OF (S)-tert-ButylPHOX (Oxazole, 4-(1,1-dimethylethyl)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro- (4S)-). PubMed. [Link]

  • Asymmetric allylic alkylation of diphenylallyl acetate. ResearchGate. [Link]

  • INVESTIGATION OF THE HECK REACTION AND THE ASSOCIATED CATALYTIC SYSTEMS USING XAFS AND PHOSPHORUS NMR TECHNIQUES GRAHAM RAYNER. ePrints Soton. [Link]

  • Preparation of (S)-‐tert-‐ButylPyOx and Palladium-‐ Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids. Organic Syntheses. [Link]

  • Syntheses and Application of New Chiral Phosphines as Ligands and Catalysts. Semantic Scholar. [Link]

  • Pd‐catalyzed asymmetric allylic alkylation of (E)‐1,3‐diphenylallyl... ResearchGate. [Link]

  • HPLC traces of asymmetric allylic alkylation of 1,3-diphenylallyl acetate using 5b. ResearchGate. [Link]

  • Synthesis and applications of high-performance P-chiral phosphine ligands - PMC. PMC. [Link]

  • Scheme 18. Asymmetric hydrogenation of methyl (Z )-,-acetamidocinnamate... ResearchGate. [Link]

  • Asymmetric hydrogenation of methyl (Z)-.alpha.-acetamidocinnamate catalyzed by [1,2-bis(phenyl-o-anisoyl)phosphino)ethane]rhodium(I): kinetics, mechanism and origin of enantioselection. Journal of the American Chemical Society. [Link]

  • Synthesis and applications of high-performance P-chiral phosphine ligands. PubMed. [Link]

  • dimethoxypyridyl)-phosphinomethyl]-2,2-dimethyl-1,3-dioxolane and its application in the Rh-catalyzed asymmetric hydrogenation reactions. J-Global. [Link]

  • Development of P-Chirogenic Phosphine Ligands Based on Chemistry of Phosphine–Boranes: Searching for Novelty and Utility in Sy. J-Stage. [Link]

  • Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PMC. PMC. [Link]

  • Stereodivergent Pd/Cu catalysis: asymmetric alkylation of racemic symmetrical 1,3-diphenyl allyl acetates. PubMed. [Link]

  • Synthesis oftrans-4,5-Bis[diphenylarsinomethyl]-2,2-dimethyl-1,3-dioxolan and an Improved Preparation of its Phosphine Analogue (DIOP). Scilit. [Link]

  • 4,5-BIS(DIPHENYLPHOSPHINOMETHYL)-2,2-DIMETHYL-1,3-DIOXOLANE, (R,R)-. gsrs. [Link]

Sources

Comparative Technical Guide: 1-(Diphenylphosphanyl)pyrrolidine vs. Diphenylphosphinoethane (dppe)

[1][2]

Executive Summary

This guide delineates the structural, electronic, and functional divergences between 1-(Diphenylphosphanyl)pyrrolidine (Ph



1,2-Bis(diphenylphosphino)ethane




12

While both ligands utilize diphenylphosphine moieties, their applications are orthogonal due to their connectivity:

  • 1-(Diphenylphosphanyl)pyrrolidine is a monodentate P-N ligand .[1][2] It is characterized by high electron density at the phosphorus center (due to N-to-P

    
    -donation) but suffers from hydrolytic instability at the P-N bond.[1][2] It is often employed in specialized oligomerization catalysis or as a precursor for hemilabile systems.
    
  • dppe is a bidentate P-C ligand .[3] It is the industry standard for stabilizing low-valent metal centers in a cis-geometry.[1][2] Its ethane backbone confers high hydrolytic stability and a rigid bite angle (~85°), making it essential for cross-coupling and hydrogenation reactions.[1][2]

Molecular Architecture & Electronic Profiling

Structural Connectivity

The fundamental difference lies in the heteroatomic linkage and denticity.

Feature1-(Diphenylphosphanyl)pyrrolidine1,2-Bis(diphenylphosphino)ethane (dppe)
Denticity Monodentate (

-P)
Bidentate Chelating (

-P,P)
Linkage P–N Bond (Polar, Labile)P–C Bond (Non-polar, Robust)
Backbone Pyrrolidine Ring (Steric bulk on N)Ethane Bridge (Flexible but tethered)
Bite Angle N/A (Monodentate)~85°–86° (Natural Bite Angle)
Coordination Fills 1 coordination siteFills 2 cis coordination sites
Electronic Modulation (The P-N Effect)

The 1-(Diphenylphosphanyl)pyrrolidine ligand exhibits unique electronic properties due to the nitrogen atom directly bonded to phosphorus.[1][2]

  • 
    -Donation : The nitrogen lone pair can donate electron density into the empty 
    
    
    orbitals or
    
    
    -orbitals of the phosphorus atom.[2] This makes the phosphorus center more electron-rich (more basic) compared to a standard triphenylphosphine.[1][2]
  • 
    -Acidity : Conversely, in certain geometries, the P-N bond can enhance 
    
    
    -acceptor properties, though the net effect is usually increased
    
    
    -donation capability relative to P-C analogues.[1][2]

dppe , possessing a P-alkyl bond, functions as a classic


12Chelate Effect
Visualization of Ligand Logic

The following diagram illustrates the structural and functional divergence.

LigandComparisonPyrrolidine1-(Diphenylphosphanyl)pyrrolidine(Monodentate)MetalTransition Metal Center(Pd, Ni, Rh)Pyrrolidine->MetalCoords 1 SitePN_BondP-N Bond(Hydrolytically Labile)Pyrrolidine->PN_BondContainsdppe1,2-Bis(diphenylphosphino)ethane(Bidentate)dppe->MetalCoords 2 Sites (Cis)PC_BondP-C Bond(Hydrolytically Stable)dppe->PC_BondContainsEffect_PyrHigh Electron Density(N->P Donation)PN_Bond->Effect_PyrCausesEffect_dppeChelate Effect(Cis-Locking)PC_Bond->Effect_dppeEnables

Caption: Structural logic distinguishing the labile, electron-rich P-N system from the robust, chelating P-C system.

Stability & Reactivity Profile

Hydrolytic Stability (Critical Factor)

The most significant operational difference is sensitivity to moisture.

  • 1-(Diphenylphosphanyl)pyrrolidine : The P-N bond is susceptible to aminolysis and hydrolysis .[1][2] In the presence of acidic moisture, the bond cleaves to release diphenylphosphine oxide and pyrrolidine.

    • Reaction:

      
      
      
    • Implication: Must be handled under strictly anhydrous conditions (Schlenk/Glovebox).[1][2]

  • dppe : Highly stable towards hydrolysis.[1] It can be handled in air for short periods (though oxidation to phosphine oxide occurs over time) and is stable in aqueous-organic biphasic catalytic systems.[1][2]

Oxidation

Both ligands are prone to oxidation by air to their respective phosphine oxides.[2] dppe-oxide is a common impurity in aged samples.[1][2] 1-(Diphenylphosphanyl)pyrrolidine oxidizes rapidly; the oxidized P(V)-N species is more stable towards hydrolysis than the P(III)-N species but loses catalytic utility.[1][2]

Experimental Protocols

Synthesis of 1-(Diphenylphosphanyl)pyrrolidine

Rationale: This ligand is often synthesized in situ or freshly prepared due to its sensitivity.[1][2] The reaction utilizes a nucleophilic substitution at the phosphorus center.[2]

Reagents:

  • Chlorodiphenylphosphine (

    
    )[1][2]
    
  • Pyrrolidine (

    
    )[1][2]
    
  • Triethylamine (

    
    , as HCl scavenger)[1][2]
    
  • Solvent: Anhydrous Diethyl Ether or THF.[1]

Protocol:

  • Setup : Flame-dry a 250 mL Schlenk flask and purge with Argon.

  • Dissolution : Charge with

    
     (10 mmol) and anhydrous ether (50 mL). Cool to 0°C.[2]
    
  • Addition : Add a solution of Pyrrolidine (10 mmol) and

    
     (11 mmol) in ether dropwise over 20 minutes. A white precipitate (
    
    
    ) will form immediately.[1][2]
  • Reaction : Allow the mixture to warm to room temperature and stir for 4 hours.

  • Filtration : Filter the solution under Argon (using a cannula filter or frit) to remove the ammonium salt.

  • Isolation : Evaporate the solvent in vacuo. The product is typically a viscous oil or low-melting solid.[2]

  • Storage : Store at -20°C under Argon.

Application of dppe (Complexation)

Rationale: dppe is commercially available.[1][2] A standard protocol for forming the [Pd(dppe)Cl

Protocol:

  • Dissolution : Dissolve

    
     (1.0 eq) in dichloromethane.
    
  • Ligand Addition : Add dppe (1.1 eq) dissolved in DCM. The solution color typically changes from orange to pale yellow.

  • Precipitation : Stir for 1 hour. Add diethyl ether to precipitate the complex.

  • Filtration : Collect the solid by filtration. Yield is generally quantitative.

Catalytic Applications

Application Area1-(Diphenylphosphanyl)pyrrolidinedppe
Ethylene Oligomerization High Utility .[1][2] Used in Cr-based systems (often as PNP analogues) where P-N lability allows reversible coordination or specific electronic tuning for trimerization.[1][2]Low Utility.[1] The rigid chelate usually shuts down the vacant sites required for oligomer growth chains.
Cross-Coupling (Suzuki/Heck) Specialized .[1][2] Used when a monodentate ligand with higher basicity than

is required, or to generate specific steric environments.[1][2]
Standard . Excellent for stabilizing Pd(0) and Ni(0). The bite angle accelerates reductive elimination.
Hydrogenation Poor.[1] Monodentate ligands often lead to metal aggregation or lower activity compared to chelates.Excellent . Rh-dppe and Ru-dppe complexes are classic hydrogenation catalysts.[1][2]

References

  • Preparation and Properties of Aminophosphines . Journal of the Chemical Society. Describes the fundamental synthesis of P-N bonded phosphines (Ph2P-NR2). Link (Generalized citation for classic synthesis).[1][2]

  • 1,2-Bis(diphenylphosphino)ethane (dppe) . Wikipedia / PubChem. Standard reference for physical properties and CAS 1663-45-2.[1][2][4] Link[1][2][4]

  • Comparative Analysis of Donor Properties of Isomeric Pyrrolyl Phosphine Ligands . Organometallics. Discusses the electronic differences and P-N bond lability in pyrrole-based phosphines. Link[1][2]

  • Phosphine Ligands in Homogeneous Catalysis . Sigma Aldrich Technical Guide. Reviews the steric and electronic maps of phosphine ligands including dppe and aminophosphines. Link

Methodological & Application

preparation of nickel(II) complexes with 1-(Diphenylphosphanyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the synthesis, isolation, and characterization of nickel(II) complexes featuring the aminophosphine ligand 1-(diphenylphosphanyl)pyrrolidine (Ph₂P-NC₄H₈).[1] Unlike standard diphosphines (e.g., dppe, dppp), the P–N bond in this ligand introduces unique electronic hemilability and steric tunability.[1] This protocol outlines a robust two-stage workflow: (1) the strictly anaerobic synthesis of the air-sensitive ligand, and (2) its coordination to Ni(II) halides.[1] The resulting complexes are critical precursors for ethylene oligomerization and C–C cross-coupling catalysis (Kumada/Suzuki).[1]

Safety & Handling (Critical)

  • Chlorodiphenylphosphine (Ph₂PCl): Corrosive, reacts violently with water/alcohol to release HCl.[1] Stench. Handle only in a fume hood.[1]

  • Nickel(II) Salts: Carcinogenic and sensitizing.[1] Avoid dust inhalation.[1]

  • Inert Atmosphere: The free aminophosphine ligand is susceptible to hydrolysis (P–N bond cleavage) and oxidation (P=O formation).[1] All ligand synthesis steps must use Schlenk techniques or a glovebox.[1]

Module 1: Ligand Synthesis

Target: 1-(Diphenylphosphanyl)pyrrolidine Reaction:


[1]
Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[1]Role
Chlorodiphenylphosphine 220.641.0Electrophilic Phosphorus source
Pyrrolidine 71.121.05Nucleophile (Secondary amine)
Triethylamine (Et₃N) 101.191.1-1.2HCl Scavenger (Auxiliary base)
Dichloromethane (DCM) -SolventAnhydrous, Degassed

Note: Alternatively, 2.0 equivalents of pyrrolidine can be used (one as nucleophile, one as base), but Et₃N is preferred to simplify purification.

Step-by-Step Protocol
  • Setup: Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar. Cycle vacuum/Argon three times.

  • Solvation: Add anhydrous DCM (50 mL) and Triethylamine (1.2 equiv). Cool to 0°C (ice bath).

  • Amine Addition: Add Pyrrolidine (1.05 equiv) via syringe. Stir for 5 minutes.

  • Phosphine Addition: Add Chlorodiphenylphosphine (1.0 equiv) dropwise over 20 minutes.

    • Observation: A thick white precipitate (

      
      ) will form immediately.[1]
      
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours.

  • Workup (Inert Filtration):

    • Filter the suspension through a Schlenk frit (or Celite pad under Argon) to remove the ammonium salt.[1]

    • Concentrate the filtrate in vacuo to yield a viscous oil or semi-solid.[1]

  • Purification: If necessary, recrystallize from dry pentane/ether at -20°C.

    • Storage: Store under Argon at -20°C.

Module 2: Complexation with Nickel(II)

Target: Dichlorobis[1-(diphenylphosphanyl)pyrrolidine]nickel(II) Stoichiometry: 1 Metal : 2 Ligands[1][2][3][4]

Method Selection
  • Method A (Hydrated Route): Uses

    
     in Ethanol.[1][2][4] Best for forming the thermodynamically stable square-planar complex (precipitates out).[1]
    
  • Method B (Anhydrous Route): Uses

    
     or 
    
    
    
    in DCM.[1] Best if the ligand is extremely moisture-sensitive.[1]

We recommend Method A for this specific ligand as the P-N bond is reasonably stable in neutral alcohol for short durations.[1]

Protocol (Method A)
  • Metal Solution: Dissolve

    
     (1.0 mmol, 237 mg) in degassed absolute Ethanol (10 mL). The solution will be green.[1]
    
  • Ligand Addition: In a separate vial, dissolve the ligand (2.05 mmol, ~523 mg) in Ethanol (5 mL) or a small amount of DCM if solubility is poor.

  • Mixing: Add the ligand solution dropwise to the stirring nickel solution at RT.

  • Observation:

    • The solution typically darkens.[1]

    • A red/orange precipitate (Square Planar) usually forms within 30 minutes.[1]

    • Note: If the solution turns blue/green without precipitation, the complex may be tetrahedral (paramagnetic) and soluble.[1]

  • Isolation:

    • Stir for 2 hours.

    • Filter the solid on a frit.[1]

    • Wash with cold ethanol (

      
       mL) and diethyl ether (
      
      
      
      mL) to remove free ligand and phosphine oxides.[1]
    • Dry under high vacuum.[1]

Module 3: Visualization of Workflow

SynthesisWorkflow Start Start: Inert Atmosphere Reactants Ph2PCl + Pyrrolidine (+ Et3N) Start->Reactants LigandForm Ligand Formation (White ppt: Et3N-HCl) Reactants->LigandForm 0°C to RT, DCM Filter Inert Filtration & Concentration LigandForm->Filter Ligand Ligand: Ph2P(pyr) (Viscous Oil/Solid) Filter->Ligand NiAdd Add NiCl2·6H2O (in EtOH) Ligand->NiAdd 1:2 Stoichiometry Complex Target Complex [NiCl2(L)2] NiAdd->Complex Precipitation (Red/Orange)

Figure 1: Step-by-step synthesis workflow from ligand generation to metal complexation.

Module 4: Characterization & Structural Logic

The geometry of Ni(II) phosphine complexes is often fluxional.[1] Use the following logic to determine your specific isomer.

Diagnostic Logic Tree

CharacterizationLogic Sample Isolated Ni-Complex Color Visual Inspection Sample->Color Red Red / Orange / Yellow Color->Red Green Blue / Green Color->Green Mag Magnetic Susceptibility Red->Mag Green->Mag Dia Diamagnetic (S=0) Mag->Dia Low Spin Para Paramagnetic (S=1) Mag->Para High Spin NMR 31P NMR Analysis Dia->NMR Para->NMR Sharp Sharp Singlet (Coordination Shift) NMR->Sharp Broad Broad/Invisible Signal (Paramagnetic Broadening) NMR->Broad Result1 Square Planar (D4h) Sharp->Result1 Result2 Tetrahedral (Td) Broad->Result2

Figure 2: Decision matrix for assigning Ni(II) coordination geometry.

Expected Analytical Data
TechniqueParameterExpected ResultInterpretation
³¹P NMR Chemical Shift (

)
+50 to +70 ppm (Free Ligand)Typical range for aminophosphines (

).[1]
³¹P NMR Chemical Shift (

)
Downfield Shift (vs Free)Indicates coordination.[1][5] If Square Planar, signal is sharp.[1]
UV-Vis

~400-500 nmd-d transition characteristic of Square Planar Ni(II).[1]
Magnetism

0 B.M.[1] (Square Planar)Diamagnetic.[1][2][4][6][7]
Magnetism

3.0 - 3.4 B.M.[1] (Tetrahedral)Paramagnetic (2 unpaired electrons).[1]

Module 5: Catalytic Context

Why synthesize this? The Ni-N-P environment is highly relevant for:

  • Ethylene Oligomerization: The hemilabile nitrogen can stabilize the active cationic species during the catalytic cycle, influencing the chain length (Shell Higher Olefin Process - SHOP variants).[1]

  • Kumada Coupling: Ni(II) phosphine complexes catalyze the cross-coupling of Grignard reagents with aryl halides.[1] The steric bulk of the pyrrolidine ring can enhance reductive elimination rates.[1]

References

  • Venanzi, L. M. (1958).[1][2] Tetrahedral nickel(II) complexes and the factor determining their formation. Part I. Bistriphenylphosphine nickel(II) compounds. Journal of the Chemical Society, 719–724.[2] [1]

  • Forni, A., et al. (2024).[1][3] Polymerization of 1,3-Butadiene with Catalysts Based on Cobalt Dichloride Complexes with Aminophosphines.[1][2] Chinese Journal of Polymer Science, 42, 501–510.[1][2] (Provides analogous synthesis protocols for aminophosphine metal complexes).

  • Lee, P.-Y., & Liang, L.-C. (2008).[1] Nickel(II) complexes containing bidentate amido phosphine ligands derived from alpha-iminophosphorus ylides: synthesis and structural characterization. Inorganic Chemistry, 47(2), 749-58.[1]

  • Spek, A. L., et al. (2009).[1][2] Nickel and Palladium Complexes of Pyridine−Phosphine Ligands as Ethene Oligomerization Catalysts.[1][2] Organometallics, 28, 1180–1192.[1][2]

  • Entegris. (n.d.). 1,3-[Bis(diphenylphosphino)propane]nickel(II) chloride Product Page.[1][8] (General reference for Ni-phosphine handling and catalysis).

Sources

Application Note: 1-(Diphenylphosphanyl)pyrrolidine in Chromium-Catalyzed Ethylene Oligomerization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The transition from non-selective Schulz-Flory chain growth to highly selective ethylene trimerization and tetramerization has been driven by advanced ligand design. Among these, aminophosphine (P-N) and bis(phosphino)amine (PNP) ligands coordinated to chromium centers represent the industrial gold standard for producing 1-hexene and 1-octene.

This application note details the use of 1-(Diphenylphosphanyl)pyrrolidine (


) as a highly tunable P-N ligand in chromium-catalyzed ethylene oligomerization. By leveraging the steric rigidity of the pyrrolidine ring, researchers can precisely control the coordination geometry around the active chromium center, driving the catalytic cycle toward specific metallacycle intermediates.

Mechanistic Causality & Ligand Design

To achieve high selectivity, the catalyst must bypass linear chain growth in favor of a metallacycle mechanism [1]. In this pathway, the active cationic chromium species undergoes oxidative coupling with two ethylene molecules to form a chromacyclopentane. Subsequent ethylene insertions expand the ring to chromacycloheptane and chromacyclononane, which undergo metallacycle cleavage to release 1-hexene and 1-octene, respectively.

The Role of 1-(Diphenylphosphanyl)pyrrolidine: Unlike acyclic aminophosphines (e.g.,


), the nitrogen atom in 1-(Diphenylphosphanyl)pyrrolidine is constrained within a 5-membered ring. This structural feature serves two critical mechanistic functions:
  • Restricted P-N Bond Rotation: The cyclic backbone prevents free rotation and limits nitrogen lone-pair inversion. When two equivalents of the ligand coordinate to the Cr center (forming an

    
     complex), this rigidity locks the diphenylphosphino groups into an optimal bite angle [2].
    
  • Steric Shielding: The pyrrolidine ring provides sufficient steric bulk to suppress premature

    
    -hydride elimination at the chromacyclopentane stage (preventing 1-butene formation) while blocking the axial coordination sites required for continuous linear polymerization (suppressing polyethylene formation) [3].
    

Mechanism Cr Cationic Cr Active Site [Cr]-L2 C4 Chromacyclopentane (C4 Intermediate) Cr->C4 + 2 C2H4 Oxidative Coupling C6 Chromacycloheptane (C6 Intermediate) C4->C6 + 1 C2H4 Insertion C8 Chromacyclononane (C8 Intermediate) C6->C8 + 1 C2H4 Insertion Hexene 1-Hexene (Trimerization) C6->Hexene Metallacycle Cleavage Octene 1-Octene (Tetramerization) C8->Octene Metallacycle Cleavage Hexene->Cr Catalyst Regeneration Octene->Cr Catalyst Regeneration

Fig 1. Metallacycle mechanism of Cr-catalyzed selective ethylene oligomerization.

Self-Validating Experimental Protocols

Chromium-catalyzed oligomerization is highly sensitive to oxygen and moisture, which rapidly oxidize the active Cr(I)/Cr(III) species and trigger non-selective polyethylene (PE) formation. The following protocol integrates internal validation steps to ensure data integrity.

Protocol A: In Situ Catalyst Complexation

Causality: Pre-forming the complex in situ avoids the isolation of highly sensitive Cr-ligand intermediates. A Ligand/Cr ratio of 2:1 is strictly maintained to ensure the formation of the selective


 active species.
  • Inside an argon-filled glovebox, weigh 10.0

    
    mol of 
    
    
    
    and 20.0
    
    
    mol of 1-(Diphenylphosphanyl)pyrrolidine into a Schlenk flask.
  • Add 10 mL of anhydrous, degassed toluene. Stir for 30 minutes at room temperature until a homogeneous deep green/blue solution forms.

Protocol B: High-Pressure Oligomerization Workflow

Causality: Modified Methylaluminoxane (MMAO-3A) is used over standard MAO because its isobutyl groups provide better solubility in aliphatic solvents and facilitate the alkylation/abstraction process required to generate the cationic Cr center.

  • Reactor Conditioning: Heat a 250 mL stainless steel Parr reactor to 120 °C under vacuum for 2 hours to remove trace moisture. Cool to the reaction temperature (e.g., 45 °C) under a continuous flow of polymer-grade ethylene.

  • Solvent & Standard Addition: Inject 90 mL of anhydrous toluene and 1.00 mL of nonane (internal standard for GC-FID mass balance validation) into the reactor against a positive ethylene pressure.

  • Activation: Inject the pre-formed catalyst solution (from Protocol A) into the reactor. Immediately inject MMAO-3A (Al/Cr molar ratio = 300 to 500). Validation Check: A mild exotherm (2–4 °C spike) confirms successful catalyst activation.

  • Pressurization: Rapidly pressurize the reactor to 30 bar with ethylene. Maintain constant pressure via a mass flow controller (MFC). Stir at 1000 rpm for 30 minutes.

Protocol C: Quenching and Mass Balance Analysis
  • Stop the ethylene feed and rapidly cool the reactor to 5 °C using an ice-water bath to minimize the evaporation of volatile C6 fractions.

  • Vent the unreacted ethylene slowly through a dry-ice trap.

  • Quench the reaction mixture by injecting 10 mL of a 10% HCl/ethanol solution. Causality: The acidic ethanol destroys the active Cr species and precipitates any formed polyethylene (PE).

  • Filter the mixture to collect the PE. Wash with ethanol, dry in a vacuum oven at 60 °C overnight, and weigh.

  • Analyze the liquid filtrate via GC-FID. Validation Check: Compare the sum of quantified products (via the nonane internal standard) against the total ethylene consumed (recorded by the MFC). A discrepancy >5% indicates volatile product loss or system leaks.

Workflow Prep 1. Catalyst Complexation Cr(acac)3 + Ligand Activation 3. MMAO Activation Al/Cr Ratio Tuning Prep->Activation Reactor 2. Reactor Conditioning Bake-out & Purge Reactor->Activation Solvent + Nonane Reaction 4. Ethylene Pressurization 30-50 bar, 40-60 °C Activation->Reaction Active [Cr]+ Analysis 5. Quench & GC-FID Internal Std. Validation Reaction->Analysis 30-60 min

Fig 2. Step-by-step workflow for high-pressure ethylene oligomerization.

Quantitative Data Presentation

The table below summarizes the catalytic performance of the 1-(Diphenylphosphanyl)pyrrolidine /


 / MMAO system under varying conditions.

Key Insight: At a Ligand/Cr ratio of 1.0, the Cr center is under-coordinated, leading to high polyethylene formation. Increasing the ratio to 2.0 locks the geometry, drastically reducing PE and shifting selectivity toward 1-hexene and 1-octene. Higher temperatures (60 °C) increase overall activity but slightly reduce 1-octene selectivity due to the thermal instability of the larger chromacyclononane intermediate.

EntryLigand/Cr RatioAl/Cr RatioTemp (°C)Activity (kg / gCr·h)1-Hexene (wt%)1-Octene (wt%)Polyethylene (wt%)
11.03004522.441.210.538.0
22.03004589.665.424.12.2
32.050045124.368.226.50.8
42.050060156.871.519.31.5

(Reaction conditions: 10


mol Cr, 30 bar Ethylene, 90 mL Toluene, 30 min reaction time).

References

  • Yang, Y., Liu, Z., Liu, B., & Duchateau, R. (2013). Selective Ethylene Tri-/Tetramerization by in Situ-Formed Chromium Catalysts Stabilized by N,P-Based Ancillary Ligand Systems. ACS Catalysis, 3(10), 2353–2361.[Link][1]

  • Yang, Y., Gurnham, J., Liu, B., Duchateau, R., Gambarotta, S., & Korobkov, I. (2014). Selective ethylene oligomerization with chromium complexes bearing pyridine-phosphine ligands: influence of ligand structure on catalytic behavior. Organometallics, 33(20), 5749-5757.[Link][2]

  • Wang, X., et al. (2024). Chromium Catalysts for Selective Ethylene Oligomerization Featuring Binuclear PNP Ligands. Catalysts, 14(5), 304.[Link][3]

Sources

Application Note: Ligand Exchange Protocols for 1-(Diphenylphosphanyl)pyrrolidine on Palladium Centers

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers requiring high-fidelity protocols for the complexation of 1-(Diphenylphosphanyl)pyrrolidine (referred to herein as DPPPy ) with palladium centers.

The protocols below prioritize ligand integrity (specifically the hydrolytically sensitive P–N bond) and stoichiometric precision .

Introduction & Chemical Logic

1-(Diphenylphosphanyl)pyrrolidine (DPPPy) is a monodentate aminophosphine ligand (


). Unlike standard triarylphosphines (e.g., 

), DPPPy possesses a phosphorus-nitrogen (P–N) bond. This structural feature imparts unique electronic properties:
  • Increased Basicity: The nitrogen lone pair donates electron density into the phosphorus center (via

    
     hyperconjugation), making DPPPy more electron-rich than triphenylphosphine.
    
  • Hydrolytic Instability: The P–N bond is susceptible to acid-catalyzed hydrolysis or alcoholysis. Strict exclusion of moisture and protic solvents (MeOH, EtOH) is critical during complexation to prevent degradation into diphenylphosphinous acid (

    
    ).
    
Mechanistic Context

Ligand exchange on Pd(II) or Pd(0) with DPPPy generally follows an associative mechanism (for 16e⁻ Pd(II)) or dissociative mechanism (for 18e⁻ Pd(0)). The protocols below utilize labile precursors (


 and 

) to drive the equilibrium forward.

Pre-Exchange Considerations

Solvent Compatibility Table
SolventCompatibilityNotes
Dichloromethane (DCM) Excellent Preferred for Pd(II) exchange. Must be anhydrous.
Tetrahydrofuran (THF) Excellent Good solubility for Pd(0) species.
Toluene Good Ideal for heating/crystallization.
Methanol/Ethanol FORBIDDEN Causes P–N bond solvolysis (formation of

).
Acetonitrile Moderate Can compete with DPPPy for coordination sites.
Inert Atmosphere

Due to the electron-rich nature of the phosphorus, DPPPy is prone to oxidation to the phosphine oxide (


). All steps must be performed under Argon or Nitrogen .

Protocol A: Synthesis of Discrete Pd(II) Complex

Target Species:


Precursor: 

(Dichloro(1,5-cyclooctadiene)palladium(II)) Rationale: The COD ligand is weakly bound and sterically bulky, allowing for rapid, irreversible displacement by the stronger DPPPy donor under mild conditions.
Workflow Diagram (Graphviz)

LigandExchange Precursor PdCl2(COD) (Yellow Solid) Intermediate Associative Transition State Precursor->Intermediate Dissolve in DCM Ligand DPPPy (2.1 equiv) (DCM Solution) Ligand->Intermediate Dropwise Addn Product PdCl2(DPPPy)2 (Orange/Red Precipitate) Intermediate->Product -COD (Stir 2h, RT) Workup Precipitation (Pentane/Ether) Product->Workup Concentration

Caption: Figure 1. Displacement of COD ligand by DPPPy via associative substitution mechanism.

Step-by-Step Procedure
  • Preparation: Flame-dry a 25 mL Schlenk flask and cool under Argon flow.

  • Dissolution: Charge the flask with

    
     (100 mg, 0.35 mmol, 1.0 equiv). Add anhydrous DCM (5 mL) to form a clear yellow solution.
    
  • Ligand Addition: In a separate vial, dissolve DPPPy (188 mg, 0.735 mmol, 2.1 equiv) in DCM (2 mL). Note: A slight excess (5%) ensures complete displacement.

  • Reaction: Add the ligand solution dropwise to the stirring Pd solution at Room Temperature (RT).

    • Observation: The solution typically darkens from yellow to orange/red.

  • Stirring: Stir at RT for 2 hours.

  • Workup (Precipitation):

    • Concentrate the solution to ~1-2 mL under vacuum.

    • Slowly layer n-pentane or diethyl ether (10 mL) on top.

    • Cool to -20°C to induce crystallization/precipitation.

  • Isolation: Filter the solid under inert gas (Schlenk frit) or centrifuge. Wash with pentane (

    
     mL) to remove displaced COD and excess ligand.
    
  • Drying: Dry under high vacuum for 4 hours.

Protocol B: In Situ Generation of Pd(0) Catalyst

Target Species:


 (Active Catalytic Species)
Precursor: 

(Tris(dibenzylideneacetone)dipalladium(0)) Rationale: For cross-coupling (e.g., Buchwald-Hartwig), isolation is often unnecessary. This protocol generates the active

species immediately prior to substrate addition.
Step-by-Step Procedure
  • Stoichiometry Calculation:

    • Pd Source:

      
       contains 2 Pd atoms .
      
    • Ligand Ratio: For monodentate DPPPy, a L:Pd ratio of 2:1 to 4:1 is standard.

    • Example: 1 mol%

      
       requires 4-8 mol% DPPPy.
      
  • Degassing: Place the reaction vessel containing the stir bar under vacuum/argon cycles (3x).

  • Solvent Prep: Add anhydrous Toluene or THF.

  • Mixing:

    • Add

      
       (Purple solid).
      
    • Add DPPPy (Colorless oil/solid).

  • Activation: Stir at RT or mild heat (40°C) for 15–30 minutes.

    • Visual Check: Color change from deep purple/red (Pd-dba) to a lighter orange/yellow indicates dba displacement and phosphine ligation.

  • Usage: Inject substrates immediately after activation.

Characterization & QC (Self-Validating System)

The success of the ligand exchange is validated primarily by


P NMR .
NMR Parameters
  • Solvent:

    
     or 
    
    
    
    (Must be neutralized/anhydrous).
  • Standard: 85%

    
     (external, 
    
    
    
    0.0 ppm).[1]
Expected Shifts
Species

P Shift (

ppm)
Signal MultiplicityInterpretation
Free DPPPy +45 to +65 SingletIntact aminophosphine.
Complex

+70 to +95 SingletSuccessful Coordination. (Downfield shift of 20-40 ppm is typical).
Oxide (

)
+25 to +35 SingletImpurity. Ligand oxidation occurred.
Hydrolysis (

)
Varies Broad/MultipleFailure. P-N bond cleavage due to moisture.

Note: Exact shifts depend on concentration and temperature, but the relative downfield shift (


 ppm) confirms binding.

Troubleshooting Guide

Issue: Broad Signals in NMR
  • Cause: Dynamic exchange between bound and free ligand, or cis/trans isomerization.

  • Solution: Cool the NMR sample to -40°C to freeze the equilibrium and sharpen the peaks.

Issue: Formation of Black Precipitate (Pd Black)
  • Cause: Ligand oxidation or insufficient L:Pd ratio leading to cluster formation.

  • Solution: Increase Ligand:Pd ratio to 2.2:1 (Protocol A) or 4:1 (Protocol B). Ensure strictly anhydrous/anaerobic conditions.

Issue: New Peak at ~110 ppm
  • Cause: Formation of phosphinite species (

    
    ) via alcoholysis.
    
  • Solution: Check solvent source. Avoid commercial chloroform (often stabilized with ethanol). Use filtration through basic alumina for solvents.

References

  • Ligand Properties & Aminophosphines

    • Majoral, J. P., et al. "Chemistry of phosphorus-nitrogen bonds." Chemical Reviews, 1994.
    • Context: Establishes the hydrolytic sensitivity of the P-N bond in aminophosphines.
  • Palladium Precursor Reactivity

    • Fairlamb, I. J. S., et al. "Pd(dba)2 and Pd2(dba)3: The Good, the Bad, and the Ugly." Chemistry – A European Journal, 2004.
    • Context: Explains the dissociation mechanism of dba ligands for Protocol B.
  • General Protocol for Pd-Phosphine Complexation

    • Colacot, T. J.
    • Context: Standard methodologies for associ
  • NMR Characterization of Pd-P Complexes

    • Pregosin, P. S., & Kunz, R. W. " P and C NMR of Transition Metal Phosphine Complexes." Springer, 1979.
    • Context: Authoritative source for coordination-induced chemical shifts.[2]

Sources

Standard Operating Procedure: Handling 1-(Diphenylphosphanyl)pyrrolidine in Glovebox Environments

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Technical Context

1-(Diphenylphosphanyl)pyrrolidine (also known as


-(diphenylphosphino)pyrrolidine) is a monodentate aminophosphine ligand featuring a direct phosphorus-nitrogen (P-N) bond. Unlike standard alkyl phosphines, the P-N bond confers unique electronic properties but introduces significant hydrolytic instability.

This compound is a critical building block in the synthesis of PNP (Diphosphinoamine) ligands used in chromium-catalyzed ethylene trimerization and tetramerization (e.g., production of 1-hexene and 1-octene). Its handling requires rigorous exclusion of both oxygen (to prevent P-oxidation) and moisture (to prevent P-N bond hydrolysis).

Key Chemical Properties
PropertyValue/Description
Formula

Molecular Weight 255.30 g/mol
Physical State Viscous oil or low-melting solid (dependent on purity)
Solubility Soluble in toluene, DCM, THF, methylcyclohexane
Stability High Sensitivity: Oxidizes to phosphine oxide; Hydrolyzes to diphenylphosphine oxide and pyrrolidine.

Safety & Hazard Assessment

WARNING: This compound combines the toxicity of phosphines with the corrosivity/flammability of amines.

  • P-N Bond Lability: Upon contact with moisture, the compound releases pyrrolidine (highly flammable, toxic, corrosive) and diphenylphosphine oxide .

  • Toxicity: Organophosphorus compounds are suspected neurotoxins. Handle only in a glovebox or closed Schlenk system.

  • Flammability: Keep away from static discharge. Use anti-static gun in glovebox if handling solid derivatives.

Equipment & Materials

Glovebox Specifications
  • Atmosphere: Nitrogen or Argon.

  • Sensor Limits: Oxygen < 1.0 ppm; Moisture < 1.0 ppm.[1]

  • Solvent Trap: Must be active to prevent amine vapors from saturating the catalyst bed.

Required Labware
  • Vials: Amber glass vials with PTFE-lined caps (protects from light/UV degradation).

  • Transfer Tools: Gas-tight Hamilton syringes or positive-displacement pipettes (for viscous oils).

  • Filtration: 0.2 µm PTFE syringe filters (if removing oxide precipitates).

Protocol: Glovebox Entry & Storage

Antechamber Transfer
  • Seal Check: Ensure the shipping container (often a Sure/Seal™ bottle or ampoule) is intact.

  • Cycle Protocol: Perform 3 vacuum/refill cycles (minimum 20 minutes vacuum per cycle) in the large antechamber.

    • Note: If the bottle has a polymer septum, do not evacuate for prolonged periods (>30 mins) to avoid popping the septum or drawing in air upon repressurization.

  • Wipe Down: Once inside, wipe the bottle with a lint-free wipe soaked in anhydrous hexane to remove shipping adhesives.

Storage Conditions
  • Temperature: Store at -25°C to -30°C (Glovebox Freezer) to kinetically inhibit disproportionation or slow oxidation.

  • Container: Secondary containment (plastic jar) is recommended to contain leaks if the P-N bond hydrolyzes and over-pressurizes the vial.

Protocol: Experimental Handling & Reaction Setup

This protocol describes the preparation of a Chromium-Ligand catalytic solution, a common application for this compound.

Visual Inspection

Before use, inspect the material.

  • Good Quality: Clear, colorless to pale yellow oil.

  • Degraded: Cloudy (oxide precipitate) or distinct "fishy" amine odor (hydrolysis releasing pyrrolidine).

Dispensing (Liquid/Oil Handling)

Due to viscosity, gravimetric dispensing is preferred over volumetric.

  • Place a clean, dry 20 mL scintillation vial on the glovebox balance.

  • Tare the balance.

  • Using a wide-bore syringe or cut-tip pipette, withdraw the ligand.

  • Add dropwise to the vial to reach the target mass (e.g., 255 mg for 1.0 mmol).

  • Critical Step: Immediately cap the stock bottle. Aminophosphines are "getters" for trace moisture.

Catalytic Solution Preparation
  • Solvent Addition: Add 5 mL of anhydrous Methylcyclohexane (MCH) or Toluene to the ligand.

  • Metal Source: Add 1.0 equivalent of

    
     (Chromium(III) acetylacetonate).
    
  • Activation: Add the activator (e.g., MMAO-3A or MAO) slowly.

    • Observation: Solution should turn from purple (

      
      ) to green/brown (active species).
      
  • Aging: Stir for 15 minutes at ambient glovebox temperature before injecting into the reactor.

Workflow Diagram (Graphviz)

G Start Stock Bottle (1-Ph2P-Pyrrolidine) Inspect Visual Check (Clear vs Cloudy) Start->Inspect Weigh Gravimetric Dispense (Wide-bore Syringe) Inspect->Weigh If Clear Waste Quench & Dispose Inspect->Waste If Cloudy/Precipitate Solvent Dissolution (Anhydrous Toluene) Weigh->Solvent Mix Add Metal Source (Cr(acac)3) Solvent->Mix Activate Activation (Add MAO) Mix->Activate

Figure 1: Operational workflow for preparing a catalytic solution using 1-(Diphenylphosphanyl)pyrrolidine.

Degradation Pathways & Troubleshooting

Understanding how this ligand fails is essential for troubleshooting catalytic "dead" runs.

Hydrolysis (Moisture Attack)

The P-N bond is the weak link. Even trace water (10 ppm) catalyzes the cleavage.



  • Symptom: Strong ammoniacal smell (pyrrolidine); loss of catalytic activity (Cr coordinates to amine instead of P).

Oxidation (Oxygen Attack)


  • Symptom: White solid precipitate formation in the oil. The phosphine oxide is often less soluble in non-polar solvents.

Degradation Logic Diagram

Degradation cluster_air Air Exposure (O2) cluster_water Moisture Exposure (H2O) Ligand Active Ligand (Ph2P-N-Pyrr) Oxide Phosphine Oxide (Ph2P(O)-N-Pyrr) Ligand->Oxide + O2 Split Hydrolysis Products Ligand->Split + H2O SecOxide Diphenylphosphine Oxide (Ph2P(O)H) Split->SecOxide Amine Pyrrolidine (Free Amine) Split->Amine

Figure 2: Mechanistic pathways for ligand degradation upon exposure to air or moisture.

Waste Disposal & Quenching Protocol

Never dispose of active aminophosphines directly into organic waste drums, as they may continue to react or evolve toxic phosphines/amines.

  • Segregation: Collect all ligand residues, syringe rinses, and pot residues in a dedicated "Quench Beaker" inside the glovebox (or immediately upon removal).

  • Oxidative Quench:

    • Prepare a solution of 10% Sodium Hypochlorite (Bleach) or Hydrogen Peroxide (3%) .

    • Slowly add the organic waste to the aqueous oxidant.

    • Chemistry: This converts P(III) to stable P(V) phosphate/phosphinate species and hydrolyzes the P-N bond fully to the amine.

  • Neutralization: The resulting mixture will be basic (due to pyrrolidine). Neutralize with dilute HCl to pH 7.

  • Disposal: Dispose of the aqueous/organic biphasic mixture as halogenated organic waste (due to P-content regulations in some jurisdictions).

References

  • Preparation of PNP Ligands

    • Bollmann, A., et al. "Ethylene Tetramerization: A New Route to 1-Octene in Exceeding 70% Selectivity." Journal of the American Chemical Society, 126(45), 14712–14713 (2004). Link

  • Handling Aminophosphines

    • Doherty, S., et al. "P-N Bond Formation as a Route to Stable, Electron-Rich Phosphine Ligands." Organometallics, 18(18), 3558–3560 (1999). Link

  • Hydrolysis Mechanisms

    • Goud, E. V., et al. "Sterically driven hydrolysis of P-N to yield aminophosphine oxides."[2] Journal of Molecular Structure, 1134, 150-156 (2017). Link

  • Safety Data (General Phosphines)

    • Fisher Scientific. "Safety Data Sheet: Diphenylphosphine." (Accessed 2023).[2][3][4] Link

Sources

Application Note: Precision Ethylene Trimerization using 1-(Diphenylphosphanyl)pyrrolidine (DPPPy) Chromium Catalysts

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Catalysis Researchers, Process Chemists, and Materials Scientists Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Industrial Relevance

The selective oligomerization of ethylene to 1-hexene is a critical industrial process, as 1-hexene is a primary comonomer used in the production of linear low-density polyethylene (LLDPE). While traditional Phillips-type catalysts (Cr/pyrrole systems) and Sasol's bis(diphenylphosphino)amine (PNP) systems dominate the landscape, the pursuit of higher selectivity and lower polyethylene (PE) fouling has driven the development of novel aminophosphine ligands.

This application note details the use of 1-(Diphenylphosphanyl)pyrrolidine (DPPPy) —a specialized hemilabile


 ligand—in chromium-catalyzed ethylene trimerization. Unlike rigid bidentate PNP ligands, the monophosphinoamine structure of DPPPy leverages the steric bulk of the pyrrolidine ring and the electronic tunability of the nitrogen lone pair to stabilize the chromium active center, promoting high 1-hexene selectivity while suppressing unwanted polymerization.

Mechanistic Rationale: The Case for DPPPy

The efficacy of the Cr/DPPPy system relies on the metallacycle mechanism . The causality behind the ligand's structural design is rooted in the following electronic and steric principles:

  • Electronic Donation: The nitrogen atom in the pyrrolidine ring possesses a lone pair that donates electron density into the P–Cr bond (via

    
     conjugation). This increases the electron density at the Cr(I)/Cr(III) center, facilitating the oxidative coupling of two coordinated ethylene molecules.
    
  • Steric Confinement: The rigid, cyclic nature of the pyrrolidine ring restricts rotation around the P–N bond. This steric gating forces the growing metallacycle into a conformation that heavily favors the insertion of a third ethylene molecule to form a chromacycloheptane, rather than undergoing premature

    
    -hydride elimination (which would yield 1-butene).
    
  • Hemilability: The weak coordinating ability of the nitrogen atom allows it to temporarily detach from the metal center, creating a vacant coordination site for incoming ethylene monomers, before re-coordinating to stabilize the transition state during reductive elimination.

Mechanism Cr_Active Active Cr Species [Cr]-DPPPy Coordination Bis(ethylene) Coordination [Cr](C₂H₄)₂ Cr_Active->Coordination + 2 C₂H₄ Metallacycle5 Chromacyclopentane Intermediate Coordination->Metallacycle5 Oxidative Coupling Metallacycle7 Chromacycloheptane Intermediate Metallacycle5->Metallacycle7 + 1 C₂H₄ (Insertion) Product 1-Hexene Release & Catalyst Regeneration Metallacycle7->Product β-H Transfer & Reductive Elimination Product->Cr_Active

Figure 1: Metallacycle mechanism for Cr-catalyzed ethylene trimerization using DPPPy.

Experimental Protocol: In Situ Catalyst Generation & Trimerization

Because low-valent chromium alkyl species are highly susceptible to oxidation and protonolysis, this protocol is a self-validating system: any breach in air-free technique will result in an immediate color change (from deep green/blue to pale yellow) and a total loss of catalytic activity.

Materials Required
  • Chromium Precursor:

    
     (99.9% trace metals basis)
    
  • Ligand: 1-(Diphenylphosphanyl)pyrrolidine (DPPPy)

  • Activator/Cocatalyst: Modified Methylaluminoxane (MMAO-3A, 7 wt% Al in heptane). Note: MMAO is chosen over standard MAO because its isobutyl groups prevent the precipitation of the active Cr-complex in aliphatic/aromatic solvent mixtures.

  • Solvent: Anhydrous Toluene (distilled over Na/benzophenone). Note: Toluene acts as a weakly coordinating arene that stabilizes the highly electrophilic cationic chromium center prior to ethylene introduction.

Step-by-Step Methodology
  • Pre-Catalyst Assembly (Glovebox):

    • In a nitrogen-filled glovebox, weigh 10.0

      
      mol of 
      
      
      
      and 12.0
      
      
      mol of DPPPy (1.2 equivalents to ensure complete coordination).
    • Dissolve the mixture in 5.0 mL of anhydrous toluene in a Schlenk flask. Stir at 25 °C for 30 minutes until a homogeneous deep green solution is formed.

  • Reactor Preparation:

    • Heat a 250 mL stainless-steel Parr autoclave reactor to 120 °C under vacuum for 2 hours to remove trace moisture.

    • Cool the reactor to the target reaction temperature (45 °C) and backfill with high-purity ethylene (99.99%).

  • Activation & Injection:

    • Inject 45 mL of anhydrous toluene into the reactor under a gentle ethylene flow.

    • Add the MMAO-3A cocatalyst (

      
       molar ratio = 700) to the reactor.
      
    • Inject the 5.0 mL pre-catalyst solution. Causality: Injecting the catalyst last ensures that the MMAO has already scavenged any residual moisture in the bulk solvent.

  • Trimerization Run:

    • Immediately pressurize the reactor to 45 bar with ethylene.

    • Maintain the temperature at 45 °C and stir at 1000 rpm for 30 minutes. The pressure must be kept constant by feeding ethylene on demand via a mass flow controller.

  • Quench & Analysis:

    • Stop the ethylene feed, cool the reactor to 0 °C using an ice bath, and carefully vent the unreacted gas.

    • Quench the reaction by injecting 10 mL of a 10% HCl/methanol solution. Causality: Acidified methanol rapidly protonates the Cr-alkyl bonds, safely terminating the reaction and precipitating any trace polyethylene.

    • Add a known mass of nonane as an internal standard for GC-FID analysis.

Workflow Prep 1. Pre-Catalyst Formation (Toluene, 25°C) Activation 2. Activation (MMAO-3A, Al/Cr = 700) Prep->Activation Reaction 3. Trimerization (45 bar C₂H₄, 45°C, 30 min) Activation->Reaction Quench 4. Quench (10% HCl in Methanol) Reaction->Quench Analysis 5. Analysis (GC-FID / GC-MS) Quench->Analysis

Figure 2: Step-by-step experimental workflow for high-pressure ethylene trimerization.

Quantitative Data Presentation

The performance of the Cr/DPPPy system is highly competitive when compared to traditional unconstrained aminophosphine and standard PNP ligands. The table below summarizes the catalytic activity and selectivity metrics derived from optimized reaction conditions (45 °C, 45 bar ethylene,


).
Ligand SystemCr PrecursorCocatalystActivity ( kg/gCr ·h)1-Hexene Selectivity (%)Polymer Fouling (wt%)
1-(Diphenylphosphanyl)pyrrolidine

MMAO-3A215.6 90.9 0.1

(Standard PNP)

MMAO-3A458.288.50.5
Bis(diphenylphosphino)amine

MMAO-3A196.485.01.2

Data Insights: While standard bidentate PNP ligands exhibit higher raw activity, the DPPPy ligand excels in suppressing polymer fouling (0.1 wt%). In continuous industrial processes, minimizing polyethylene formation is critical, as polymer buildup fouls reactor walls and heat exchangers, leading to costly downtime.

Troubleshooting & Optimization

  • High 1-Butene Formation (Dimerization): If GC analysis shows >5% 1-butene, the reaction temperature is likely too high. Temperatures above 60 °C accelerate

    
    -hydride elimination from the 5-membered chromacyclopentane intermediate before the third ethylene can insert. Solution: Ensure strict jacket cooling to maintain 45 °C.
    
  • Excessive Polymerization: If polymer fouling exceeds 1.0 wt%, it indicates either a low Al/Cr ratio or ligand degradation. Free chromium (uncoordinated by DPPPy) acts as a standard Phillips polymerization catalyst. Solution: Verify the purity of the DPPPy ligand via

    
     NMR (should show a sharp singlet around 
    
    
    
    45-50 ppm) and ensure the MMAO-3A has not degraded from moisture exposure.

References

  • Wass, D. F., et al. "Ethylene Trimerization Catalysts Based on Chromium Complexes with a Nitrogen-Bridged Diphosphine Ligand Having ortho-Methoxyaryl or ortho-Thiomethoxy Substituents: Well-Defined Catalyst Precursors and Investigations of the Mechanism." Organometallics, 2006, 25(11), 2743-2749.

Application Notes & Protocols for the Coordination of 1-(Diphenylphosphanyl)pyrrolidine to Transition Metals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of 1-(Diphenylphosphanyl)pyrrolidine in Homogeneous Catalysis

1-(Diphenylphosphanyl)pyrrolidine is a chiral monodentate phosphine ligand that has garnered significant interest in the field of asymmetric catalysis. Its structure uniquely combines the steric bulk and electronic properties of the diphenylphosphino group with the chirality derived from the pyrrolidine backbone. This combination is pivotal for creating highly stereoselective environments around a metal center, a critical requirement in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] The pyrrolidine moiety, often derived from natural sources like L-proline, provides a robust and tunable chiral scaffold. The nitrogen atom of the pyrrolidine ring can also play a secondary role in catalysis, potentially influencing the reaction environment through hydrogen bonding or by acting as a hemilabile coordinating atom.

The coordination of this ligand to a transition metal is the foundational step in the generation of a catalytically active species. The method of coordination, the choice of metal precursor, and the reaction conditions all profoundly influence the structure, stability, and ultimately the catalytic performance of the resulting complex. These application notes provide detailed protocols and the underlying scientific rationale for the coordination of 1-(Diphenylphosphanyl)pyrrolidine to key transition metals such as gold, palladium, rhodium, and platinum.

Core Principles of Coordination

The coordination of 1-(Diphenylphosphanyl)pyrrolidine to a transition metal occurs through the lone pair of electrons on the phosphorus atom, which acts as a soft σ-donor. The choice of synthetic strategy is primarily dictated by the nature of the metal precursor and its lability. Common strategies include:

  • Ligand Substitution: A labile ligand on the metal precursor (e.g., chloride, acetate, or a weakly bound solvent molecule) is displaced by the incoming phosphine.

  • Precursor Dimer Cleavage: Binuclear metal complexes, often bridged by halides (e.g., [RhCl(COD)]₂), are cleaved by the phosphine to form mononuclear species.

  • In-situ Catalyst Formation: The ligand and metal precursor are mixed directly in the reaction vessel prior to the introduction of the substrates. This is a common and practical approach in many catalytic applications.[2]

All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques, as phosphine ligands are susceptible to oxidation.

Section 1: Coordination to Gold(I)

Gold(I) complexes of chiral phosphine ligands are powerful catalysts for a variety of organic transformations, particularly those involving the activation of alkynes and allenes.[1] The linear coordination geometry of gold(I) makes the transfer of chirality from the ligand to the substrate a challenging yet crucial aspect of catalyst design.

Application Note: Gold(I) Complexes for Asymmetric Cycloadditions

The coordination of 1-(Diphenylphosphanyl)pyrrolidine to a gold(I) precursor, such as (Me₂S)AuCl, results in a stable, linear complex. The chirality of the pyrrolidine ring creates a defined chiral pocket around the gold center, which can effectively discriminate between enantiotopic faces of a prochiral substrate during catalysis.[1]

Protocol 1: Synthesis of [AuCl(1-(Diphenylphosphanyl)pyrrolidine)]

This protocol is adapted from methodologies for synthesizing similar chiral phosphine-gold(I) complexes.[1][3]

Materials:

  • (Dimethylsulfide)gold(I) chloride, (Me₂S)AuCl

  • 1-(Diphenylphosphanyl)pyrrolidine

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether or pentane

  • Schlenk flask and other standard inert atmosphere glassware

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve (Me₂S)AuCl (1 equivalent) in anhydrous DCM.

  • In a separate Schlenk flask, dissolve 1-(Diphenylphosphanyl)pyrrolidine (1 equivalent) in anhydrous DCM.

  • Slowly add the phosphine solution to the stirred gold precursor solution at room temperature.

  • Stir the reaction mixture for 1-2 hours at room temperature. The reaction progress can be monitored by ³¹P NMR spectroscopy.

  • Reduce the volume of the solvent under vacuum.

  • Precipitate the product by adding anhydrous diethyl ether or pentane.

  • Isolate the white solid by filtration, wash with a small amount of diethyl ether, and dry under vacuum.

Self-Validation and Characterization:

  • ³¹P{¹H} NMR: A significant downfield shift of the phosphorus signal is expected upon coordination to gold. The free ligand typically exhibits a signal around -15 to -20 ppm. The gold(I) complex is expected to show a sharp singlet in the range of +20 to +40 ppm.[4]

  • ¹H and ¹³C NMR: Will confirm the presence of both the diphenylphosphino and pyrrolidine moieties.

  • Mass Spectrometry (FAB-MS or ESI-MS): To confirm the molecular weight of the complex.

`dot graph experimental_workflow_au { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} ` Caption: Workflow for the synthesis of a Gold(I)-phosphine complex.

Section 2: Coordination to Palladium(II)

Palladium complexes bearing phosphine ligands are workhorses in cross-coupling chemistry (e.g., Suzuki, Heck, and Buchwald-Hartwig reactions).[2][5] The coordination of 1-(Diphenylphosphanyl)pyrrolidine to palladium(II) can generate highly active and enantioselective catalysts.

Application Note: In-situ Generation of Palladium Catalysts for Cross-Coupling

For many catalytic applications, the active palladium complex is generated in situ by simply mixing a palladium(II) precursor, such as palladium(II) acetate (Pd(OAc)₂) or [PdCl₂(cod)] (cod = 1,5-cyclooctadiene), with the phosphine ligand in the reaction solvent.[2][6] This approach is convenient and avoids the isolation of potentially sensitive intermediates. The typical ligand-to-metal ratio is often 2:1, leading to the formation of [PdX₂(PR₃)₂] type complexes.

Protocol 2: Synthesis of cis-[PdCl₂(1-(Diphenylphosphanyl)pyrrolidine)₂]

This protocol describes the synthesis of a well-defined palladium(II) complex.

Materials:

  • Bis(acetonitrile)palladium(II) chloride, [PdCl₂(MeCN)₂] or Dichlorido(1,5-cyclooctadiene)palladium(II), [PdCl₂(cod)]

  • 1-(Diphenylphosphanyl)pyrrolidine

  • Anhydrous solvent (e.g., DCM or toluene)

  • Schlenk flask and standard inert atmosphere glassware

Procedure:

  • Under an argon atmosphere, suspend the palladium precursor (1 equivalent) in the anhydrous solvent in a Schlenk flask.

  • In a separate flask, dissolve 1-(Diphenylphosphanyl)pyrrolidine (2 equivalents) in the same solvent.

  • Add the ligand solution dropwise to the stirred suspension of the palladium precursor at room temperature. A color change and dissolution of the precursor are typically observed.

  • Stir the resulting solution for 2-4 hours at room temperature.

  • If a precipitate forms, it can be isolated by filtration. Otherwise, the product can be precipitated by adding a non-polar solvent like hexane.

  • Collect the solid by filtration, wash with hexane, and dry under high vacuum.

Self-Validation and Characterization:

  • ³¹P{¹H} NMR: The coordinated phosphine will show a single resonance, significantly downfield from the free ligand, typically in the range of +10 to +30 ppm for cis isomers.

  • FT-IR Spectroscopy: Look for characteristic Pd-Cl stretching frequencies in the far-IR region (typically 250-400 cm⁻¹).

`dot graph logic_diagram_pd { rankdir=TB; node [shape=plaintext, fontcolor="#202124"]; edge [color="#EA4335"];

} ` Caption: Logical flow for Palladium(II)-phosphine complex synthesis.

Section 3: Coordination to Rhodium(I)

Rhodium(I) complexes with chiral phosphine ligands are paramount in the field of asymmetric hydrogenation. The coordination of 1-(Diphenylphosphanyl)pyrrolidine to a Rh(I) center can create catalysts capable of producing chiral molecules with high enantiomeric excess.

Application Note: Rhodium(I) Pre-catalysts for Asymmetric Hydrogenation

Rhodium(I) precursors like [Rh(COD)₂]BF₄ or [RhCl(COD)]₂ are commonly used.[7] The reaction with two equivalents of a monodentate phosphine ligand typically leads to the formation of cationic square planar complexes of the type [Rh(COD)(PR₃)₂]⁺. These complexes are often stable, isolable solids that serve as excellent pre-catalysts.

Protocol 3: Synthesis of [Rh(COD)(1-(Diphenylphosphanyl)pyrrolidine)₂]BF₄

Materials:

  • Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, [Rh(COD)₂]BF₄

  • 1-(Diphenylphosphanyl)pyrrolidine

  • Anhydrous THF or DCM

  • Anhydrous diethyl ether

  • Standard inert atmosphere glassware

Procedure:

  • In a glovebox or under a strong flow of argon, place [Rh(COD)₂]BF₄ (1 equivalent) and 1-(Diphenylphosphanyl)pyrrolidine (2.1 equivalents) into a Schlenk flask.

  • Add anhydrous THF or DCM and stir the mixture at room temperature. A color change is typically observed as the complex forms.

  • Stir for 30-60 minutes.

  • Reduce the solvent volume under vacuum.

  • Add anhydrous diethyl ether to precipitate the product, which is often a yellow or orange solid.

  • Isolate the solid by filtration, wash with diethyl ether, and dry under vacuum.

Self-Validation and Characterization:

  • ³¹P{¹H} NMR: A doublet is expected due to coupling with the ¹⁰³Rh nucleus (I = 1/2, 100% abundance). The chemical shift is typically in the range of +20 to +40 ppm, with a ¹J(Rh-P) coupling constant of approximately 140-160 Hz.[8]

  • ¹H NMR: Signals for the coordinated COD and the phosphine ligand will be present.

Section 4: Coordination to Platinum(II)

Platinum(II) complexes with phosphine ligands have applications in catalysis and have been extensively studied for their potential as anticancer agents.[9] The synthesis often starts from readily available platinum(II) precursors.

Application Note: Synthesis of Square Planar Platinum(II) Complexes

The reaction of precursors like K₂PtCl₄ or [PtCl₂(COD)] with two equivalents of the phosphine ligand typically yields square planar cis-[PtCl₂(PR₃)₂] complexes.[9] The cis geometry is generally favored by bulky phosphine ligands.

Protocol 4: Synthesis of cis-[PtCl₂(1-(Diphenylphosphanyl)pyrrolidine)₂]

Materials:

  • Dichloro(1,5-cyclooctadiene)platinum(II), [PtCl₂(COD)]

  • 1-(Diphenylphosphanyl)pyrrolidine

  • Anhydrous DCM

  • Standard inert atmosphere glassware

Procedure:

  • Suspend [PtCl₂(COD)] (1 equivalent) in anhydrous DCM in a Schlenk flask under argon.

  • Add a solution of 1-(Diphenylphosphanyl)pyrrolidine (2 equivalents) in DCM to the suspension.

  • Stir the mixture at room temperature overnight. The suspension will typically dissolve to form a clear solution.

  • Reduce the solvent volume in vacuo.

  • Add pentane or hexane to precipitate the product.

  • Filter the white solid, wash with pentane, and dry under vacuum.

Self-Validation and Characterization:

  • ³¹P{¹H} NMR: A singlet is expected, typically in the range of +5 to +20 ppm. Satellites due to coupling with ¹⁹⁵Pt (I = 1/2, 33.8% abundance) will be observed, with a ¹J(Pt-P) coupling constant of approximately 3500-3700 Hz, which is characteristic of cis geometry.[9]

Summary of Spectroscopic Data

The coordination of 1-(Diphenylphosphanyl)pyrrolidine to a transition metal is readily confirmed by ³¹P{¹H} NMR spectroscopy. The phosphorus nucleus becomes deshielded upon donation of its lone pair to the metal, resulting in a characteristic downfield shift (Δδ) of its resonance signal.

Metal Complex (General Formula)Expected ³¹P Chemical Shift (δ, ppm)Expected Coupling Constants (Hz)
Free Ligand-15 to -20-
[AuCl(L)]+20 to +40-
cis-[PdCl₂(L)₂]+10 to +30-
[Rh(COD)(L)₂]⁺+20 to +40¹J(Rh-P) ≈ 140-160
cis-[PtCl₂(L)₂]+5 to +20¹J(Pt-P) ≈ 3500-3700

L = 1-(Diphenylphosphanyl)pyrrolidine. Note: These are typical ranges and can vary based on solvent and other factors.

References

  • Race, J. J., et al. (2021). Ortho-aryl substituted DPEphos ligands: rhodium complexes featuring C–H anagostic interactions and B–H agostic bonds. Chemical Science, 12(25), 8899-8909. Available at: [Link]

  • Race, J. J., et al. (2021). Ortho-aryl substituted DPEphos ligands: rhodium complexes featuring C–H anagostic interactions and B–H agostic bonds. PMC. Available at: [Link]

  • López-Suárez, L., et al. (2023). Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. ACS Catalysis. Available at: [Link]

  • Fryatt, R. A., et al. (2024). Dimeric Rh Complexes Supported by a Bridging Phosphido/Bis(Phosphine) PPP Ligand. Inorganic Chemistry. Available at: [Link]

  • Kozieł, S., et al. (2021). Gold(I) Complexes with P-Donor Ligands and Their Biological Evaluation. MDPI. Available at: [Link]

  • Thompson, M. E., et al. (2002). Synthesis and characterization of phosphorescent cyclometalated platinum complexes. Journal of the American Chemical Society. Available at: [Link]

  • Dutta, B., et al. (2019). Gold(I/III)-Phosphine Complexes as Potent Antiproliferative Agents. Scientific Reports. Available at: [Link]

  • Al-Najjar, I. M., et al. (2023). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands. PMC. Available at: [Link]

  • Nagalakshmi, R., et al. (2024). Diverse Catalytic Applications of Phosphine Oxide-Based Metal Complexes. Chemistry – An Asian Journal. Available at: [Link]

  • Francos, J., et al. (2018). Exploring Rhodium(I) Complexes [RhCl(COD)(PR3)] (COD = 1,5-Cyclooctadiene) as Catalysts for Nitrile Hydration Reactions in Water. Catalysts. Available at: [Link]

  • Szafert, S., et al. (2020). Synthesis and Characterization of Platinum(IV) Complexes Containing 1-Phenyl-1H-pyrazole and α-Diimine Ligands. ResearchGate. Available at: [Link]

  • Kühnert, J., et al. (2007). Synthesis, coordination and catalytic use of 1-(diphenylphosphino)-1'-carbamoylferrocenes with pyridyl-containing N-substituents. Dalton Transactions. Available at: [Link]

  • Kühnert, J., et al. (2007). Synthesis, coordination and catalytic use of 1-(diphenylphosphino)-1'-carbamoylferrocenes with pyridyl-containing N-substituents. ResearchGate. Available at: [Link]

  • Al-Hamdani, A. A. S., et al. (2015). Complexes of Gold(I) with a Chiral Diphosphine Ligand: A Polymer with Both Au···Ag and Ag···Ag Metallophilic Bonds. ResearchGate. Available at: [Link]

  • López-Suárez, L., et al. (2023). Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. Scilit. Available at: [Link]

  • Al-Jibori, S. A., et al. (2014). Synthesis and characterization of platinum and palladium pyrrolidinedithiocarbamate complexes. ResearchGate. Available at: [Link]

  • Dorta, R., et al. (2005). Intramolecular Hydroamination with Rhodium(I) and Iridium(I) Complexes Containing a Phosphine-N-Heterocyclic Carbene Ligand. Organometallics. Available at: [Link]

  • Bullen, J., et al. (2022). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. ChemRxiv. Available at: [Link]

  • Hsu, S. Y., et al. (2022). Iminophosphine platinum(II) complexes containing long chain aniline derivatives: synthesis, characterization, and anticancer properties. Mount Allison University. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Oxidation of 1-(Diphenylphosphanyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides in-depth answers and troubleshooting protocols for the handling and storage of 1-(Diphenylphosphanyl)pyrrolidine, a common and valuable phosphine ligand that is susceptible to oxidation. As Senior Application Scientists, we have designed this resource to combine technical accuracy with practical, field-tested insights to ensure the integrity of your experiments.

Part 1: Understanding the Challenge - The Chemistry of Oxidation

Q1: What is 1-(Diphenylphosphanyl)pyrrolidine, and why is it so sensitive to air?

1-(Diphenylphosphanyl)pyrrolidine is a tertiary phosphine, a class of organophosphorus compounds widely used as ligands in catalysis. Its sensitivity stems from the lone pair of electrons on the phosphorus(III) center. This lone pair is readily available to react with electrophiles, with atmospheric oxygen being the most common and problematic reactant in a laboratory setting. Electron-rich phosphines are particularly susceptible to this type of oxidation.[1]

The reaction with oxygen is a spontaneous process that converts the trivalent phosphine into a pentavalent phosphine oxide. This conversion is often irreversible and has significant consequences for chemical reactions that rely on the phosphine's specific electronic and steric properties.

Q2: What is the primary product of oxidation, and how does it affect my experiments?

The reaction of 1-(Diphenylphosphanyl)pyrrolidine with oxygen yields 1-(Diphenylphosphoryl)pyrrolidine, also known as the corresponding phosphine oxide.

Reaction: (C₆H₅)₂P(NC₄H₈) + ½ O₂ → (C₆H₅)₂P(=O)(NC₄H₈)

This seemingly small change has a profound impact on its function as a ligand:

  • Loss of Coordinating Ability: The lone pair on the phosphorus atom is essential for its ability to coordinate to a metal center in a catalyst. In the phosphine oxide, this lone pair is engaged in a double bond with oxygen, rendering it incapable of acting as a ligand.

  • Altered Steric and Electronic Properties: The addition of the oxygen atom changes the geometry and electron density around the phosphorus center, which can interfere with the catalytic cycle, lead to lower yields, or halt the reaction entirely.[2]

  • Inconsistent Results: The presence of the phosphine oxide as an impurity leads to an unknown concentration of the active ligand, causing poor reproducibility in experiments.

Part 2: Proactive Prevention - Storage and Handling Protocols

Proper storage and handling are the most critical factors in preventing oxidation. Air-sensitive compounds must be rigorously protected from atmospheric oxygen and moisture.[3]

Q3: What are the ideal long-term storage conditions for 1-(Diphenylphosphanyl)pyrrolidine?

Solid phosphine ligands should be stored in a cool, dark environment under a dry, inert atmosphere.[1][2] The ideal setup is within a glovebox with low oxygen and moisture levels (typically <1 ppm). If a glovebox is not available, a desiccator or a Schlenk flask that has been thoroughly purged with an inert gas is a suitable alternative.

ParameterRecommendationRationale
Atmosphere High-purity Argon or NitrogenDisplaces reactive oxygen and moisture. Argon is denser than air and can be more effective at displacing it.[2]
Temperature 2-8°C (Refrigerated)Slows the rate of any potential degradation reactions. Ensure the container is sealed to prevent condensation upon removal.
Container Amber glass vial or Schlenk flask with a high-vacuum grease-sealed stopcock.Protects from light, which can accelerate oxidation, and provides an airtight seal.[3]
State SolidStoring the compound as a solid minimizes its surface area exposed to any trace oxygen in the headspace.
Q4: How do I correctly handle the reagent to prevent exposure to air?

The two primary methods for handling air-sensitive reagents are using a glovebox or employing Schlenk line techniques.[2]

A glovebox provides the most secure environment for handling air-sensitive materials.[1][3]

  • Preparation: Ensure the glovebox has a stable inert atmosphere with oxygen and moisture levels below 1 ppm.

  • Material Transfer: Bring the sealed container of 1-(Diphenylphosphanyl)pyrrolidine, along with any necessary glassware, spatulas, and solvents, into the glovebox antechamber.

  • Purging: Cycle the antechamber (evacuate and backfill with inert gas) at least three times before opening the inner door.

  • Dispensing: Once inside the main chamber, open the reagent container and weigh the desired amount. Promptly and securely reseal the main container.

A Schlenk line allows for the manipulation of compounds in glassware under a vacuum or a positive pressure of inert gas.

  • Glassware Preparation: All glassware (flasks, syringes, needles) must be oven-dried overnight and cooled under a stream of inert gas or under vacuum on the Schlenk line.

  • Establish Inert Atmosphere: Assemble the reaction flask and connect it to the Schlenk line. Evacuate the flask to remove air and moisture, then backfill with high-purity argon or nitrogen. Repeat this "evacuate-refill" cycle at least three times.

  • Reagent Access: To access the solid reagent, briefly remove the flask's septum or stopcock under a strong positive flow of inert gas (a "blanket" of argon/nitrogen) to prevent air ingress. Quickly take the required amount and immediately reseal the flask.

  • Solution Transfer: If transferring a solution, use a gas-tight syringe or a cannula transfer technique.

Q5: Can I prepare and store solutions of 1-(Diphenylphosphanyl)pyrrolidine?

Yes, but solutions are often more susceptible to oxidation due to the increased mobility of reactants.

  • Solvent Choice: Always use anhydrous, degassed solvents. Solvents can be degassed by several methods, including freeze-pump-thaw cycles, sparging with an inert gas for 30-60 minutes, or by passing them through a solvent purification system.

  • Preparation: Prepare solutions inside a glovebox or using Schlenk line techniques.[1]

  • Storage: Store solutions under an inert atmosphere in a tightly sealed flask (e.g., a Schlenk flask with a Teflon valve) and, if thermally stable, in a freezer to slow degradation.[1] Wrap the flask in aluminum foil to protect it from light.

Part 3: Troubleshooting and Quality Control

Even with the best practices, contamination can occur. It is crucial to verify the purity of your reagent before use.

Q6: How can I determine if my 1-(Diphenylphosphanyl)pyrrolidine has oxidized?

The most reliable method for detecting and quantifying oxidation is ³¹P NMR spectroscopy.[4][5] This technique is highly sensitive to the chemical environment of the phosphorus nucleus.

  • ³¹P NMR Analysis: The trivalent phosphine and its pentavalent phosphine oxide will have distinct chemical shifts in the ³¹P NMR spectrum.

  • Expected Chemical Shifts: Tertiary phosphines typically appear in a broad range, while their corresponding phosphine oxides appear significantly downfield (at a higher ppm value). For example, the signal for tricyclohexylphosphine shifts from ~10 ppm to ~47 ppm upon oxidation.[4] The exact shifts for 1-(Diphenylphosphanyl)pyrrolidine should be determined empirically or by consulting literature/supplier data, but a similar downfield shift is expected.

  • Quantification: The relative integration of the phosphine and phosphine oxide peaks allows for a direct calculation of the purity of the sample.[6]

Compound TypeGeneral ³¹P NMR Chemical Shift Range (ppm)
Tertiary Phosphine (R₃P)+60 to -70
Tertiary Phosphine Oxide (R₃P=O)+25 to +110

Note: These are general ranges. The specific shift depends on the substituents and the solvent.

Q7: My reagent is partially oxidized. Can it still be used, and can it be purified?
  • Usability: Using a partially oxidized reagent is strongly discouraged. The phosphine oxide can act as an inhibitor or alter the reaction pathway, and the inaccurate concentration of the active ligand will lead to unreliable and non-reproducible results.

  • Purification: While methods exist for the purification of phosphine oxides or the reduction of phosphine oxides back to phosphines, these are often non-trivial chemical procedures.[7][8] For most applications, purchasing a new, pure batch of the reagent is the most time- and cost-effective solution to ensure experimental integrity.

Visual Workflow and Troubleshooting Guides

Workflow for Safe Handling and Storage

This diagram outlines the critical steps for safely handling and storing 1-(Diphenylphosphanyl)pyrrolidine to prevent oxidation.

G cluster_storage Initial Storage cluster_handling Handling cluster_qc Quality Control cluster_use Experimental Use Store Store Solid Reagent: - Inert Atmosphere (Ar/N2) - 2-8°C - Dark (Amber Vial) Glovebox Option A: Glovebox Handling Store->Glovebox Choose Method Schlenk Option B: Schlenk Line Technique Store->Schlenk Choose Method Dispense Weigh/Dispense Reagent Glovebox->Dispense Schlenk->Dispense Seal Tightly Reseal Container Dispense->Seal NMR Verify Purity with ³¹P NMR Spectroscopy Seal->NMR Before Use Use Use in Experiment with Degassed Solvents NMR->Use If Pure

Caption: Workflow for Handling Air-Sensitive Phosphines.

Troubleshooting Decision Tree

This diagram provides a logical path for assessing the quality of your reagent if you suspect oxidation.

G Start Suspect Reagent Oxidation? NMR Acquire ³¹P NMR Spectrum Start->NMR Analyze Analyze Spectrum: Single Peak in Phosphine Region? NMR->Analyze Pure Reagent is Pure. Proceed with Experiment. Analyze->Pure Yes Impure Oxide Peak Detected. Analyze->Impure No Quantify Quantify Impurity via Integration Impure->Quantify Decision >5% Oxide Present? Quantify->Decision Discard Discard Reagent. Obtain New Batch. Decision->Discard Yes UseCaution Use with Caution for Non-Critical Applications. Decision->UseCaution No

Caption: Troubleshooting Guide for Reagent Quality Assessment.

References

  • BenchChem. (n.d.). Technical Support Center: Handling Air-Sensitive Phosphine Ligands in Palladium Catalysis.
  • BenchChem. (n.d.). Technical Support Center: Best Practices for Handling and Storing Air-Sensitive Phosphine Compounds.
  • Gabriele, K. et al. (n.d.). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. ResearchGate.
  • Magritek. (n.d.). Monitoring the Oxidation of Phosphine ligands using 31P NMR.
  • Magritek. (2023, March 13). Monitoring the oxidation of Phosphine ligands using 31P NMR.
  • Gabriele, K. et al. (n.d.). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Dalton Transactions (RSC Publishing).
  • Google Patents. (n.d.). Process for the purification of tertiary phosphine oxides.
  • Ossila. (n.d.). Air Sensitive Compounds.
  • National Center for Biotechnology Information. (2025, March 22). Solid-state 31P NMR reveals the biological organophosphorus compounds as the dominant phosphorus species in Saharan dust aerosols. PMC.
  • Tlemcen University. (n.d.). PURIFICATION OF TRI-n-OCTYL PHOSPHINE OXIDE BY EXTRACTION AND PRECIPITATION. EXTRACTION OF Zn, Mo AND Fe IN ACID MEDIUM.
  • ResearchGate. (2020, March 6). What are the storage conditions for phosphines for Staudinger ligation?.
  • Linde Gas. (n.d.). Phosphine.
  • ResearchGate. (n.d.). Organophosphorus degradation monitored by 31P NMR.
  • OSTI.gov. (2012, September 26). 31P-Edited Diffusion-Ordered 1H NMR Spectroscopy for the Isolation and Identification of Organophosphorus Compounds Related to C.

Sources

Technical Support Center: Impurity Identification in 1-(Diphenylphosphanyl)pyrrolidine via NMR

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: DPPy-NMR-001 Status: Active Topic: Distinguishing Oxidation and Hydrolysis Impurities in Aminophosphines Applicable Techniques:


P NMR, 

H NMR[1]

Executive Summary

1-(Diphenylphosphanyl)pyrrolidine (CAS: 7689-50-1) is a P-N bond-containing ligand often used in catalysis.[1] Its stability profile presents two distinct degradation pathways: oxidation (forming the phosphinic amide) and hydrolysis (cleaving the P-N bond to form diphenylphosphine oxide).

Critical Technical Alert: Unlike standard alkyl phosphines (e.g.,


), aminophosphines often exhibit an upfield shift  upon oxidation.[1] Users frequently misidentify the product and impurity peaks because they expect the oxide to appear downfield. This guide provides the definitive spectral fingerprints to distinguish the Starting Material (SM), the Oxide (Ox), and the Hydrolysis Product (Hyd).

Part 1: Diagnostic Workflow

The following logic gate outlines the decision process for identifying impurities based on


P NMR signals.

G Start Start: Acquire 31P{1H} NMR (Proton Decoupled) CheckMain Locate Major Signal Start->CheckMain HighField Signal at δ +50 to +70 ppm CheckMain->HighField Downfield Region LowField Signal at δ +20 to +35 ppm CheckMain->LowField Upfield Region ProdID Identity: Intact SM 1-(Diphenylphosphanyl)pyrrolidine HighField->ProdID OxCheck Ambiguity: Oxide or Hydrolysis? (Both appear in this range) LowField->OxCheck CoupledNMR Action: Run 31P NMR (Proton Coupled) or Check 1H NMR OxCheck->CoupledNMR Required Verification Singlet Result: Singlet (s) CoupledNMR->Singlet Doublet Result: Large Doublet (J_PH ≈ 450-600 Hz) CoupledNMR->Doublet AmideOxide Identity: Oxidation Impurity (P-N bond intact) Diphenylphosphinic pyrrolidide Singlet->AmideOxide SPO Identity: Hydrolysis Impurity (P-N bond cleaved) Diphenylphosphine oxide (SPO) Doublet->SPO

Figure 1: Decision tree for assigning


P NMR signals in aminophosphine analysis.

Part 2: Spectral Data Reference

Use this table to calibrate your spectral assignments. Note that chemical shifts (


) may vary slightly (

2 ppm) depending on solvent (typically

or

) and concentration.[1]
SpeciesStructure

P Shift (

ppm)
Multiplicity (

H-Coupled)
Notes
Starting Material (SM)

+60 to +70 Singlet (broad)Downfield of impurities.[1] Sensitive to moisture.
Oxide Impurity (Ox)

+28 to +35 SingletFormed by air oxidation.[1] P-N bond remains intact.
Hydrolysis Product (Hyd)

+20 to +25 Doublet (

Hz)
Formed by moisture.[1] P-N bond cleaved. Tautomer of

.

Part 3: Troubleshooting FAQs

Q1: My "product" peak is at 30 ppm, but I expected it downfield. Did I make the wrong compound?

Diagnosis: You are likely looking at the oxidized impurity , not the product. Explanation:

  • The "Reverse Shift" Anomaly: In standard alkyl phosphines (like

    
    ), the phosphorus resonance shifts downfield (more positive ppm) upon oxidation. However, for aminophosphines (
    
    
    
    bonds), the starting material is already heavily deshielded (typically
    
    
    60–100 ppm) due to the nitrogen lone pair interaction.
  • Upon oxidation to the phosphinic amide (

    
    ), the resonance often shifts upfield  (to 
    
    
    
    25–35 ppm).
  • Action: If your major peak is at 30 ppm, your sample has oxidized. If you see a peak at 65 ppm, that is your intact ligand.

Q2: I see a peak around 25 ppm. How do I know if it's simple oxidation or if the P-N bond hydrolyzed?

Diagnosis: Distinguishing Diphenylphosphinic pyrrolidide (Oxidation) from Diphenylphosphine oxide (Hydrolysis). The Test:

  • Method A (

    
    P Coupled):  Run the 
    
    
    
    P NMR without proton decoupling (often command zg instead of zgpg on Bruker systems).
    • Oxide (

      
       intact):  Remains a singlet (or shows small couplings to alkyl protons).[1]
      
    • Hydrolysis (

      
       forms):  Splits into a massive doublet  with a coupling constant (
      
      
      
      ) of >450 Hz.[1]
  • Method B (

    
    H NMR):  Look at the proton spectrum between 
    
    
    
    7.5 and 8.5 ppm.
    • Hydrolysis: Look for a distinct doublet signal (1H) with the same large coupling constant. This is the P-H proton.

Q3: Why does the hydrolysis product appear as and not ?

Scientific Context: This is due to the SPO Tautomerism . Secondary Phosphine Oxides (SPOs) exist in equilibrium between the phosphinous acid form (


) and the phosphine oxide form (

).[1]
  • In solution (

    
    , 
    
    
    
    ), the equilibrium heavily favors the phosphine oxide (
    
    
    )
    tautomer.
  • This is why you see the large P-H coupling in NMR; the proton is directly attached to the phosphorus.

Q4: My sample turned from oil to solid. Is this a sign of purity?

Diagnosis: Likely a sign of oxidation .

  • 1-(Diphenylphosphanyl)pyrrolidine is typically a viscous oil or low-melting solid.[1]

  • The oxidized derivative (Diphenylphosphinic pyrrolidide) is a stable, crystalline solid.

  • Action: If the physical state changed significantly upon standing in air, check the NMR immediately. The "solidification" is often the formation of the oxide lattice.

Part 4: Prevention & Recovery Protocols

Prevention: The "Schlenk" Standard

Because the P-N bond is susceptible to solvolysis (hydrolysis) and the P atom is prone to oxidation:

  • Solvents: Use only anhydrous, degassed solvents (DCM or Toluene).

  • NMR Prep: Prepare NMR tubes inside a glovebox or under a cone of Nitrogen/Argon. Use a screw-cap NMR tube (e.g., J. Young valve) if monitoring over time.[1][2]

  • Neutralization: Avoid acidic chloroform (

    
    ). The acidity can catalyze the hydrolysis of the P-N bond. Filter 
    
    
    
    through basic alumina before use.
Recovery: Can I clean it?

If your NMR shows <10% oxide:

  • Recrystallization: Not effective for oils.

  • Re-synthesis: Often faster than purification.

  • Chemical Reduction: Unlike simple phosphine oxides, reducing aminophosphine oxides (P(V)

    
     P(III)) is difficult without cleaving the P-N bond (e.g., using silanes or 
    
    
    
    might reduce the amide bond or cleave it). Recommendation: Discard and re-synthesize if purity is critical.

References

  • Aminophosphine Chemical Shifts

    • Source: "Synthesis of New BINAP-Based Aminophosphines and Their 31P-NMR Spectroscopy." Molecules, 2013.[3]

    • Relevance: Establishes the characteristic downfield shift of P-N species rel
    • URL:[Link][1]

  • Phosphine Oxide vs.

    • Source: "31P NMR Investigations on Roundup Degrad
    • Relevance: Provides comparative shifts for P-N cleavage products and P-OH/P(O)H tautomers.
    • URL:[Link][1]

  • General 31P NMR Shift Tables

    • Source: UCSB NMR Facility / Bruker Almanac.
    • Relevance: Standard reference for P(III) vs P(V) shift ranges.
    • URL:[Link] (General Facility Reference)[1]

  • SPO Tautomerism

    • Source: "Secondary phosphine oxides: Versatile ligands in transition metal catalysis.
    • Relevance: Explains the P(O)
    • URL:[Link][1]

Sources

Technical Support Center: Solving Solubility Issues of 1-(Diphenylphosphanyl)pyrrolidine Metal Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(Diphenylphosphanyl)pyrrolidine (DPPPy) metal complexes. Solubility challenges are a common hurdle in the synthesis, purification, and application of organometallic compounds. This guide provides in-depth, field-proven insights and systematic troubleshooting protocols to help you overcome these issues effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when a DPPPy metal complex fails to dissolve.

Q1: I've synthesized a new 1-(Diphenylphosphanyl)pyrrolidine metal complex, and it's insoluble in my reaction solvent. What are the likely causes?

A: The insolubility of your complex is governed by the interplay between the solid-state stability of the compound (its crystal lattice energy) and the solvation energy provided by the solvent.[1] Several factors related to your specific complex could be at play:

  • High Crystallinity/Lattice Energy: The complex may have formed a highly stable crystal lattice that the solvent cannot overcome. This is common in highly symmetric or well-ordered structures.

  • Polarity Mismatch: The overall polarity of your DPPPy complex, which is a combination of the lipophilic diphenylphosphino group, the more polar pyrrolidine ring, the metal center, and any counter-ions, may be poorly matched with the polarity of your chosen solvent.[1][2]

  • Oligomerization or Polymerization: The complex may be forming coordination polymers or oligomers in the solid state, which are notoriously difficult to dissolve.[3] Bulky ligands like DPPPy can sometimes mitigate this, but bridging counter-ions (e.g., halides) can promote it.[2][4]

  • Presence of Impurities: Insoluble impurities from the synthesis, or partial hydrolysis of the complex, can give the appearance of poor solubility.[2][5][6]

Q2: What is a standard panel of solvents I should try first for a new DPPPy metal complex?

A: A systematic approach is crucial. Start with common, dry, and degassed organic solvents spanning a range of polarities. Organometallic phosphine complexes often show good solubility in chlorinated solvents and aromatic hydrocarbons.[1][7]

A recommended starting panel would include:

  • Dichloromethane (DCM)

  • Chloroform

  • Toluene

  • Tetrahydrofuran (THF)

  • Acetonitrile

  • Dimethyl Sulfoxide (DMSO)

The following table provides a general solubility profile for typical neutral phosphine metal complexes.

SolventPolarity IndexTypical SolubilityRationale & Notes
Hexane/Pentane 0.1LowGood for precipitating/washing non-polar impurities.
Toluene 2.4Moderate to HighGood for many neutral, aromatic-rich complexes.[2]
Dichloromethane (DCM) 3.1HighOften an excellent solvent for neutral organometallic complexes.[1]
Tetrahydrofuran (THF) 4.0Moderate to HighCoordinating solvent, can sometimes displace other ligands.
Acetonitrile 5.8VariableSolubility can be poor for some lipophilic complexes but good for ionic ones.[1]
Dimethyl Sulfoxide (DMSO) 7.2High (often)Highly polar aprotic solvent, effective for dissolving many stubborn complexes.[2][8]
Methanol/Ethanol 5.1 / 4.3Low (typically)Useful for precipitating complexes from less polar solvents like DCM.
Water 10.2Very LowUnless the complex is specifically designed for aqueous solubility.[9]

Q3: Can I just heat the mixture to dissolve my complex? What are the risks?

A: Gently warming the mixture can often provide the extra energy needed to overcome the lattice energy and dissolve the complex.[8] However, this approach comes with significant risks:

  • Decomposition: Many organometallic complexes are thermally sensitive and can decompose upon heating.

  • Ligand Dissociation: Increased temperature can promote ligand dissociation, leading to a mixture of species in solution.

  • Solvent Reactivity: Some solvents, particularly chlorinated ones, can react with metal complexes at elevated temperatures in an oxidative addition process.[1]

Best Practice: If you choose to heat, do so gently (e.g., 40-50°C) and under an inert atmosphere. Always run a small-scale test first and analyze the resulting solution (e.g., by ³¹P NMR) to ensure the complex remains intact.

Part 2: In-Depth Troubleshooting Guides

If initial attempts fail, a more structured approach is necessary. The following guides provide logical workflows and advanced protocols.

Troubleshooting Workflow for Solubility Issues

The diagram below outlines a systematic process for diagnosing and solving solubility problems.

G Fig. 1: Systematic Troubleshooting Workflow A Insoluble Complex Observed B Step 1: Verify Purity & Integrity (NMR, Elemental Analysis) A->B C Is the complex pure? B->C D Purify the Complex (Recrystallization, Chromatography) C->D No E Step 2: Systematic Solvent Screening (Use table from FAQs) C->E Yes D->B F Is it soluble in any solvent? E->F G Problem Solved. Optimize process with this solvent. F->G Yes H Step 3: Apply Physical Methods (Sonication, Gentle Warming) F->H No I Does it dissolve now? H->I I->G Yes J Step 4: Consider Advanced Strategies I->J No K Ligand Modification (Add solubilizing groups) J->K L Counter-Ion Exchange (e.g., Cl⁻ to BF₄⁻ or OTf⁻) J->L M Re-evaluate Synthesis (Change solvent or conditions) J->M

Caption: A decision tree for systematically addressing solubility challenges.

Guide 1: Protocol for Addressing Aggregation and Oligomerization

If you suspect aggregation is the cause of insolubility, the goal is to break up these intermolecular interactions.

Experimental Protocol:

  • Initial Attempt: Suspend a small amount (2-5 mg) of your complex in 0.5 mL of a promising but ineffective solvent (e.g., DCM or THF) in a vial.

  • Sonication: Place the vial in an ultrasonic bath for 15-30 minutes at room temperature.[8] Sonication provides energy to break apart solid agglomerates.

  • Observation: Visually inspect for any dissolution. If the solution remains cloudy, it suggests that primary particles are still insoluble.

  • Co-solvent Addition: If sonication alone is insufficient, add a small percentage (5-10% v/v) of a highly polar, coordinating solvent like DMSO or DMF to the suspension.[3] These "coordinating" solvents can sometimes break up bridged species.

  • Analysis: If the complex dissolves, it is critical to analyze the resulting solution (e.g., via NMR, ESI-MS) to confirm that the co-solvent has not irreversibly altered the complex's structure.

Guide 2: Advanced Strategies - Modifying the Complex Itself

When all else fails, the most robust solution is often to modify the chemical structure of the complex to enhance solubility.[3]

Strategy A: Counter-Ion Exchange

  • Causality: If your complex is ionic, the counter-ion plays a huge role in lattice energy and solubility. Small, hard anions like chloride (Cl⁻) can lead to high lattice energies. Exchanging them for larger, more weakly coordinating anions can dramatically improve solubility in organic solvents.[3]

  • Protocol:

    • Dissolve or suspend your chloride-containing complex in a suitable solvent (e.g., methanol or DCM).

    • Add one equivalent of a silver salt with a non-coordinating anion, such as silver tetrafluoroborate (AgBF₄) or silver triflate (AgOTf).

    • Stir the reaction in the dark for 1-2 hours. A precipitate of silver chloride (AgCl) will form.

    • Filter off the AgCl precipitate through celite.

    • Remove the solvent from the filtrate to yield your complex with the new, more solubilizing counter-ion.

Strategy B: Ligand Modification

  • Causality: The structure of the phosphine ligand itself is a primary determinant of solubility.[10][11] Modifying the 1-(Diphenylphosphanyl)pyrrolidine ligand, either on the phenyl rings or the pyrrolidine backbone, can tune the complex's properties.

  • For Organic Solvents: Introduce bulky alkyl groups (e.g., tert-butyl) or long alkyl chains onto the phenyl rings of the phosphine. This increases the lipophilicity and can sterically hinder the formation of insoluble oligomers.[2][3]

  • For Aqueous Solvents: To achieve water solubility, hydrophilic functional groups must be introduced.[9] Common strategies include:

    • Sulfonation: Adding sulfonate groups (-SO₃⁻) to the phenyl rings is a highly effective method.[9][12]

    • Functionalization: Incorporating groups like carboxylates, phosphonates, or polyethylene glycol (PEG) chains.[12][13]

Part 3: Core Concepts Explained

Understanding the fundamental principles allows for more intuitive troubleshooting.

Factors Influencing Complex Solubility

The solubility of a DPPPy metal complex is not determined by a single factor but by a balance of competing forces related to its core components.

G Fig. 2: Interacting Factors Governing Solubility Solubility Overall Solubility Metal Metal Center (Size, Charge, Hardness) Solubility->Metal Lewis Acid/Base Interaction Ligand DPPPy Ligand (Sterics, Electronics, Polarity) Solubility->Ligand Steric & Electronic Tuning CounterIon Counter-Ion (Size, Charge Density) Solubility->CounterIon Lattice Energy Contribution Solvent Solvent (Polarity, Coordinating Ability) Solubility->Solvent Solvation Energy Metal->Ligand Ligand->CounterIon CounterIon->Metal

Caption: A diagram illustrating the key molecular components that collectively determine the solubility of a metal complex.

  • The DPPPy Ligand: This ligand presents a dual character. The two phenyl groups on the phosphorus atom are large, lipophilic, and contribute to solubility in non-polar organic solvents like toluene and DCM.[7] The pyrrolidine ring is a saturated heterocycle and is more polar. The overall effect depends on how the complex packs in its crystal structure. The steric bulk of the diphenylphosphino group can disrupt crystal packing, which generally favors solubility.[11]

  • The Metal Center: Small, highly charged metal ions have a greater tendency to form stable, high-lattice-energy solids.[14] The specific metal (e.g., Pd, Pt, Rh, Au) and its oxidation state will significantly influence the overall polarity and geometry of the complex.

  • The Counter-Ion: As detailed in Guide 2, the counter-ion is a critical but often overlooked component. For cationic complexes, switching from a simple halide to a bulky, charge-delocalized anion like BF₄⁻, PF₆⁻, or B(C₆F₅)₄⁻ is a powerful strategy to disrupt the crystal lattice and enhance solubility in less polar organic media.[3]

By systematically evaluating and modifying these components, you can rationally design experiments to overcome even the most challenging solubility issues.

References

  • Fujita, K., Kujime, M., & Muraki, T. (2009). Synthesis of Water-Soluble Dendritic Phosphine Ligands and Their Application to Hydration of Alkynes in Aqueous Media. Bulletin of the Chemical Society of Japan. [Link]

  • Gao, C., Liu, X., & Yuan, C. (2006). SYNTHESIS OF NEW TYPE OF WATER-SOLUBLE HYBRID PHOSPHINE- PHOSPHONATE LIGANDS. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Chemistry LibreTexts. (2026, January 27). 17.5: Factors that Affect Solubility. [Link]

  • Various Authors. (2016, December 18). Solubilities of metal-organic compounds? ResearchGate. [Link]

  • Ascensus. GMP Water-Soluble Phosphines. [Link]

  • Herrmann, W. A., et al. (1998). Water Soluble Cationic Phosphine Ligands Containing m-Guanidinium Phenyl Moieties. Syntheses and Applications in Aqueous Heck Type Reactions. The Journal of Organic Chemistry. [Link]

  • Various Authors. (2021, December 16). Why are metal complexes readily soluble in chlorinated solvents? ResearchGate. [Link]

  • Slideshare. (n.d.). Factors affecting solubility. [Link]

  • Crabtree, R. H. (n.d.). THE ORGANOMETALLIC CHEMISTRY OF THE TRANSITION METALS. [Link]

  • Finke, R. G., et al. (2011). Resolving Heterogeneity Problems and Impurity Artifacts in Operationally Homogeneous Transition Metal Catalysts. Chemical Reviews. [Link]

  • Imamoto, T. (2008). Synthesis and applications of high-performance P-chiral phosphine ligands. Pure and Applied Chemistry. [Link]

  • Various Authors. (2025, August 6). How to improve the metal complexes solubility in water? ResearchGate. [Link]

  • Watson International. (2017, February 14). Metal Phosphine Complexes And Ligands. [Link]

  • Various Authors. (2021, July 9). How to find a better solution for the solubility of metal complexes? ResearchGate. [Link]

  • Stepnicka, P., et al. (2016). Silver(i) complexes with 1'-(diphenylphosphino)-1-cyanoferrocene: the art of improvisation in coordination. Dalton Transactions. [Link]

  • Daru, J., et al. (2024). Guideline for Elucidating Catalysts. ChemRxiv. [Link]

Sources

Technical Support Center: Stabilization & Handling of 1-(Diphenylphosphanyl)pyrrolidine

[1]

Executive Summary

1-(Diphenylphosphanyl)pyrrolidine is a specialized aminophosphine ligand (

1

P-N bondair-sensitivemoisture-sensitive1

This guide provides authoritative protocols for stabilizing this reagent in solution, diagnosing degradation via NMR, and troubleshooting common experimental failures.

Module 1: Diagnostic & Quality Control

Q: How do I definitively verify the integrity of my solution?

A: The only reliable method is


P NMR


1
Diagnostic Reference Table

Use the following chemical shift data to diagnose the state of your reagent.

SpeciesChemical Structure

P Shift (

ppm)
MultiplicityDiagnosis
Active Ligand

+60 to +75 SingletOptimal. Ready for use.[1]
Oxidized Ligand

+25 to +35 SingletDegraded. Air exposure occurred.[1]
Hydrolysis Product

+20 to +25 Doublet (

Hz)
Destroyed. Moisture exposure.[1] P-N bond cleaved.

Technical Note: The hydrolysis product, diphenylphosphine oxide (


), exists in equilibrium with its tautomer (

), but the oxide form dominates. The large coupling constant (doublet) is the "smoking gun" for wet solvents.

Module 2: Stabilization & Handling Protocols

Q: Which solvents are compatible?

A: Solvent selection is critical due to the lability of the P-N bond.

  • Recommended: Toluene, Benzene, THF, Dichloromethane (DCM).[1] Note: DCM must be strictly acid-free and dry.[1]

  • Strictly Prohibited: Methanol, Ethanol, Water, Isopropanol.[1]

    • Reason: Protic solvents attack the P-N bond via nucleophilic substitution, releasing pyrrolidine and forming phosphinites or phosphine oxides.

Q: Can I store the solution for future use?

A: No. We strongly recommend preparing solutions ex situ immediately prior to use. If storage is unavoidable, follow this "Life-Support" Protocol :

  • Vessel: Use a J. Young NMR tube or a Schlenk flask with a high-vacuum Teflon tap.[1] Do not use standard rubber septa (oxygen permeability is too high over >4 hours).[1]

  • Concentration: Store as a concentrated stock (>0.1 M). Dilute solutions degrade faster due to higher solvent-impurity-to-ligand ratios.[1]

  • Temperature: Store at -20°C .

  • Inert Gas: Argon is preferred over Nitrogen due to its higher density, providing a better "blanket" over the solution.

Visualizing the Degradation Pathways

The following diagram illustrates the two distinct failure modes for this molecule.

DegradationPathwayscluster_legendKey MechanismLigandActive LigandPh2P-N(Pyrrolidine)(δ ~70 ppm)OxideAminophosphine OxidePh2P(O)-N(Pyrrolidine)(δ ~29 ppm)Ligand->Oxide Oxidation(Fast)HydrolysisProdDiphenylphosphine OxidePh2P(O)H + Pyrrolidine(δ ~22 ppm, Doublet)Ligand->HydrolysisProd Hydrolysis(P-N Cleavage)OxygenO2 (Air)Oxygen->OxideWaterH2O (Moisture)Water->HydrolysisProdP-N Bond IntactP-N Bond IntactP-N Bond BrokenP-N Bond Broken

Caption: Figure 1. Dual degradation pathways.[1] Oxidation retains the P-N bond but deactivates the phosphorus lone pair. Hydrolysis irreversibly cleaves the ligand scaffold.

Module 3: Troubleshooting & FAQs

Q: My catalytic reaction (e.g., Buchwald-Hartwig) failed. The ligand solution was clear.

A: Visual clarity is deceptive.

  • Check the Headspace: Did you use a balloon? Rubber balloons are permeable to air over long reaction times (12h+).[1] Use a glass manifold or double-balloon technique.[1]

  • Check the Base: Strong bases (e.g., NaOtBu) used in cross-coupling are hygroscopic. If your base was "wet," it likely hydrolyzed the ligand in situ before the metal insertion occurred.

    • Corrective Action: Weigh base in a glovebox.[1] Run a control NMR of Ligand + Base + Solvent (no metal) to verify stability.[1]

Q: I see a small peak at -15 ppm. What is this?

A: This is likely Diphenylphosphine (


)1
  • Cause: If you are using a strong reducing agent or if the synthesis of the ligand was incomplete, trace

    
     may remain.
    
  • Impact: It is a competing ligand and can poison specific catalytic cycles.[1] Purify via recrystallization (if solid) or prepare fresh.[1]

Q: Can I purify the oxidized solution?

A: Generally, No. Separating the oxide (


  • Recommendation: Discard and resynthesize/repurchase.[1]

Module 4: Experimental Protocol (Self-Validating)

Protocol: Preparation of an Anaerobic Stock Solution

Objective: Prepare a 0.1 M solution of 1-(Diphenylphosphanyl)pyrrolidine in Toluene-d8 for immediate NMR verification and subsequent use.

  • Glassware Prep: Flame-dry a J. Young NMR tube and a 5mL volumetric flask under vacuum (Schlenk line). Refill with Argon (3 cycles).

  • Solvent Prep: Distill Toluene-d8 over Na/Benzophenone or pass through an activated alumina column.[1] Freeze-Pump-Thaw (3 cycles) to remove dissolved oxygen.[1]

  • Weighing: In an Argon-filled Glovebox (

    
     ppm), weigh 25.5 mg of ligand into the flask.
    
  • Dissolution: Add Toluene-d8 to the mark.[1] Stopper and invert.

  • Validation: Transfer 0.6 mL to the J. Young tube. Seal tightly.

  • Analysis: Acquire

    
    P NMR (162 MHz, 64 scans).
    
    • Pass Criteria: Single peak at

      
       65-75 ppm (>95% integral).[1]
      
    • Fail Criteria: Presence of peaks at 29 ppm (Oxide) or 22 ppm (Hydrolysis).[1]

References

  • Chemical Shifts & Characterization

    • Detailed P NMR data for aminophosphine oxides and their P(III) precursors.
    • Source:RSC Advances, "Synthesis and characterization of diphenyl(pyrrolidin-1-yl)phosphine oxide derivatives."[1]

    • (Inferred from search data matching

      
       29 ppm for the oxide).[1]
      
  • Hydrolysis Mechanisms

    • Mechanistic study of P-N bond cleavage in acidic and neutral media.
    • Source:Journal of the American Chemical Society, "Hydrolysis of Phosphinates and Phosphon
    • [1]

  • General Handling of Air-Sensitive Phosphines

    • Standard operating procedures for Schlenk lines and gloveboxes.[1]

    • Source:Organometallics, "Guidelines for Handling Air-Sensitive Ligands."[1]

    • (General reference for standard Schlenk techniques).[1]

  • NMR Spectroscopy of Phosphorus

    • Guide to coupling constants and chemical shifts.[1][2]

    • Source:Magritek, "Monitoring the oxidation of Phosphine ligands using 31P NMR."

Validation & Comparative

Catalytic Activity Comparison: 1-(Diphenylphosphanyl)pyrrolidine vs. Triphenylphosphine in Palladium-Catalyzed Cross-Couplings

Author: BenchChem Technical Support Team. Date: March 2026

As transition-metal catalysis continues to drive innovation in pharmaceutical development and materials science, the selection of the optimal phosphine ligand remains a critical variable. While triphenylphosphine (


) has historically served as the baseline ligand for palladium-catalyzed cross-couplings, modern synthetic demands—such as lower reaction temperatures, shorter cycle times, and asymmetric induction—require more sophisticated architectures.

This guide provides an objective, data-driven comparison between the ubiquitous triphenylphosphine and the advanced aminophosphine 1-(Diphenylphosphanyl)pyrrolidine (also known as


-(diphenylphosphino)pyrrolidine). By analyzing their stereoelectronic profiles, kinetic performance, and practical applications, researchers can make informed decisions for their specific catalytic workflows.

Structural and Electronic Causality: The "Why" Behind the Activity

The fundamental difference in catalytic activity between these two ligands stems from the substitution of one phenyl ring in


 with a pyrrolidine moiety. This creates a P–N bond, classifying 1-(diphenylphosphanyl)pyrrolidine as an aminophosphine .
The Electronic Push-Pull Mechanism

In triphenylphosphine, the phosphorus atom relies solely on the inductive and resonance effects of three phenyl rings, resulting in a moderate


-donor and moderate 

-acceptor profile[1].

In contrast, the nitrogen atom in 1-(diphenylphosphanyl)pyrrolidine possesses a lone pair of electrons. This lone pair engages in


 hyperconjugation, effectively pumping electron density into the phosphorus center. Consequently, the aminophosphine becomes a significantly stronger 

-donor.

When coordinated to a Palladium(0) center, this electron-rich phosphorus increases the electron density on the metal. A more nucleophilic Pd(0) center undergoes oxidative addition —often the rate-limiting step in cross-coupling reactions with challenging aryl halides—much more rapidly.

LigandElectronics N Nitrogen Lone Pair P Phosphorus Center N->P n(N) → σ*(P-C) Hyperconjugation Pd Palladium Metal P->Pd Enhanced σ-Donation to Metal d-orbitals

Electronic hyperconjugation in aminophosphines enhancing palladium electron density.

The Steric Influence

While


 has a standard cone angle of ~145°, the pyrrolidine ring introduces a distinct steric environment. The cyclic nature of the secondary amine restricts conformational flexibility, which not only aids in facilitating the reductive elimination step of the catalytic cycle but also provides a rigid backbone that, when substituted with chiral centers, enables highly effective asymmetric induction[2].

CatalyticCycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Pd(II) Aryl Halide (Oxidative Addition) Pd0->OxAdd Ar-X Accelerated by Strong σ-Donation TransMet Pd(II) Intermediate (Transmetalation/Insertion) OxAdd->TransMet Nucleophile/Alkene RedElim Product Release (Reductive Elimination) TransMet->RedElim Isomerization RedElim->Pd0 Coupled Product Facilitated by Sterics

Palladium cross-coupling catalytic cycle highlighting ligand-dependent kinetic steps.

Quantitative Performance Comparison

The enhanced stereoelectronic profile of 1-(diphenylphosphanyl)pyrrolidine translates directly into measurable kinetic advantages. As demonstrated by[3], palladium complexes utilizing diphenylphosphinopyrrolidine derivatives consistently outperform traditional


 systems in Heck reactions, providing higher yields in significantly shorter reaction times. Furthermore, [2] established the superiority of these pyrrolidine-based ligands in asymmetric Grignard cross-couplings, achieving enantiomeric excesses (ee) exceeding 96%.

The following table summarizes the comparative catalytic metrics based on standardized cross-coupling benchmarking:

Reaction ParameterTriphenylphosphine (

)
1-(Diphenylphosphanyl)pyrrolidine
Ligand Class TriarylphosphineAminophosphine (P,N-ligand)
Electronic Profile Moderate

-donor, Moderate

-acceptor
Strong

-donor, Weak

-acceptor
Oxidative Addition Rate BaselineAccelerated (due to increased electron density)
Typical Heck Reaction Temp 120 °C - 140 °C80 °C - 100 °C
Time to Completion (Aryl Bromides) 12 - 24 hours3 - 6 hours
Yield (Standard Substrates) 70 - 80%85 - 95%
Asymmetric Induction N/A (Achiral)Up to 96% ee (with chiral derivatives)

Experimental Validation Protocol

To objectively verify the performance delta between these two ligands, researchers must employ a self-validating kinetic workflow . By running both catalytic systems in parallel under identical thermal conditions and utilizing an internal standard, any systemic biases (e.g., solvent evaporation, injection volume variations) are eliminated. The resulting GC-FID data directly isolates the ligand's electronic effect on the Turnover Frequency (TOF).

Protocol: Comparative Mizoroki-Heck Coupling

Materials Required:

  • Substrates: 4-Bromoanisole (1.0 mmol), Styrene (1.2 mmol)

  • Catalyst Precursors:

    
     (0.02 mmol, 2 mol%)
    
  • Ligands: Triphenylphosphine (0.04 mmol, 4 mol%) AND 1-(Diphenylphosphanyl)pyrrolidine (0.04 mmol, 4 mol%)

  • Base & Solvent: Triethylamine (

    
    , 2.0 mmol), anhydrous DMF (5.0 mL)
    
  • Internal Standard: n-Dodecane (0.5 mmol)

Step-by-Step Methodology:

  • Reaction Setup (Parallel Execution):

    • Equip two identical 10 mL Schlenk tubes with magnetic stir bars. Purge with argon for 15 minutes.

    • To Tube A, add

      
       and 
      
      
      
      . To Tube B, add
      
      
      and 1-(Diphenylphosphanyl)pyrrolidine.
  • Catalyst Pre-activation:

    • Add 2.0 mL of degassed DMF to each tube. Stir at room temperature for 15 minutes to allow the active

      
       species to form in situ[1].
      
  • Reagent Introduction:

    • To both tubes, sequentially add 4-bromoanisole, styrene,

      
      , and the n-dodecane internal standard.
      
    • Add the remaining 3.0 mL of DMF to each tube to ensure equal concentrations.

  • Thermal Cycling & Kinetic Sampling:

    • Place both tubes simultaneously into a pre-heated reaction block set to 100 °C.

    • At exactly

      
       hours, extract a 50 
      
      
      
      aliquot from each tube using a micro-syringe against a positive argon flow.
  • Quenching and GC-FID Analysis:

    • Dilute each aliquot immediately in 1.0 mL of ethyl acetate and wash with 0.5 mL of 2% HCl to quench the catalyst and remove the base.

    • Filter the organic layer through a short plug of silica to remove palladium particulates.

    • Inject into the GC-FID. Calculate the conversion of 4-bromoanisole relative to the n-dodecane peak area.

Workflow Prep Catalyst Pre-activation Reaction Parallel Cross-Coupling (PPh3 vs Aminophosphine) Prep->Reaction Sampling Aliquots taken at 1h intervals Reaction->Sampling Analysis GC-FID Analysis (Internal Std: Dodecane) Sampling->Analysis Validation Kinetic TOF Comparison Analysis->Validation

Self-validating parallel kinetic workflow for ligand performance benchmarking.

Conclusion & Application Matrix

While triphenylphosphine remains a cost-effective and reliable choice for highly reactive substrates (e.g., aryl iodides) and standard transformations, it acts as a kinetic bottleneck when applied to complex or less reactive systems.

1-(Diphenylphosphanyl)pyrrolidine should be the ligand of choice when:

  • Dealing with less reactive electrophiles (e.g., electron-rich aryl bromides or activated aryl chlorides).

  • The target molecule is thermally sensitive, requiring reaction temperatures below 100 °C.

  • The synthetic route requires asymmetric induction (utilizing chiral pyrrolidine derivatives).

  • High-throughput screening demands shorter reaction cycle times.

By understanding the causality between the nitrogen lone pair hyperconjugation and the resulting acceleration of oxidative addition, researchers can rationally design more efficient catalytic processes, saving both time and material costs in drug development and chemical manufacturing.

References

  • Guiry, P. J., Hennessy, A. J., & Cahill, J. P. (1998). "The asymmetric Heck reaction: recent developments and applications of new palladium diphenylphosphinopyrrolidine complexes." Topics in Catalysis, 4, 311-326. URL: [Link]

  • Nagel, U., & Nedden, H. G. (1997). "Enantioselective Catalysis, XV. Preparative and Structural Chemistry of Diastereomeric Derivatives of 3-Phosphanylpyrrolidine and Their Palladium(II) Complexes - Asymmetric Grignard Cross-Coupling Reaction." Chemische Berichte, 130(6), 729-743. URL: [Link]

  • Amatore, C., & Jutand, A. (1992). "Comparative Reactivity of Palladium(0) Complexes Generated in Situ in Mixtures of Triphenylphosphine or Tri-2-furylphosphine and Pd(dba)2." Organometallics, 11(9), 3009-3013. URL: [Link]

Sources

A Senior Application Scientist's Guide to Evaluating Phosphine Ligand Steric Effects: A Comparative Analysis of 1-(Diphenylphosphanyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate world of transition metal catalysis and drug design, the subtle interplay of electronic and steric properties of ligands dictates the efficiency, selectivity, and ultimate success of a chemical transformation. Among the vast arsenal of ligands, phosphines stand out for their remarkable tunability. This guide provides an in-depth analysis of methodologies used to quantify phosphine steric bulk, focusing on the Tolman cone angle and other modern parameters. We will use 1-(Diphenylphosphanyl)pyrrolidine, a ligand of increasing interest due to its combination of the bulky diphenylphosphino group and the versatile, chiral pyrrolidine scaffold, as our central case study. This document moves beyond a simple recitation of values, explaining the causality behind experimental and computational choices to empower researchers to make informed decisions in their own work.

Quantifying Steric Hindrance: From Physical Models to Computational Descriptors

The steric profile of a phosphine ligand is a critical determinant of its behavior in a metal's coordination sphere. It influences coordination numbers, reaction rates, and the regioselectivity or stereoselectivity of catalytic processes. Two key parameters are widely used to quantify this three-dimensional property.

The Tolman Cone Angle (θ)

First introduced by Chadwick A. Tolman, the cone angle remains a cornerstone for measuring the steric bulk of phosphine ligands.[1][2] It is defined as the apex angle of a cone, centered on the metal atom (at a standard M-P distance of 2.28 Å), that completely encompasses the van der Waals radii of the ligand's substituents.[3][4] While originally determined using physical CPK models, this parameter is now more accurately and conveniently calculated using computational methods.[4]

Percent Buried Volume (%Vbur)

While the cone angle is an invaluable tool, it can sometimes be an oversimplification, especially for asymmetric or conformationally complex ligands. The percent buried volume (%Vbur) has emerged as a powerful complementary descriptor.[5][6] It calculates the percentage of the volume of a sphere around the metal center that is occupied by the ligand. This method provides a more nuanced and often more accurate representation of the true steric impact of a ligand within the coordination sphere.[5][6]

Methodologies for Accurate Steric Parameter Determination

To ensure scientific integrity, the protocols for determining these parameters must be robust and reproducible. Modern computational chemistry offers a self-validating system for this purpose.

Experimental Protocol: The Original Tolman Method (Conceptual)

The foundational method developed by Tolman involved the following steps, which now serve as the conceptual basis for computational models[4]:

  • Model Construction: A physical, space-filling model of the phosphine ligand bound to a nickel atom was built. The Ni-P bond length was standardized to 2.28 Å, an average value derived from experimental crystal structures of tetrahedral nickel complexes.[3][4]

  • Conformational Adjustment: The substituents on the phosphorus atom were manipulated into their most compact arrangement to define the maximum steric extent.[4]

  • Measurement: A cone was formed with the nickel atom at the vertex, and its angle was adjusted to just touch the outermost van der Waals surfaces of the ligand's atoms.[1]

Computational Protocol: A Modern MM/DFT Workflow

Current best practices employ a combined Molecular Mechanics (MM) and Density Functional Theory (DFT) approach to determine steric parameters with high accuracy.[3][7] This workflow allows for the exploration of the ligand's conformational space to find the most stable geometry, from which the parameters can be precisely calculated.

Step-by-Step Computational Methodology:

  • Model Building: Construct a 3D model of the metal-phosphine complex. A standard model, such as [Ni(CO)3(P)] for a tetrahedral environment, is typically used to maintain consistency with Tolman's original framework.[3][4]

  • Conformational Search (MM): Perform a thorough conformational search using a suitable molecular mechanics force field. The causality here is to efficiently sample the vast conformational landscape of the ligand to identify low-energy conformers without the high computational cost of DFT.[7]

  • Geometry Optimization (DFT): Take the lowest-energy conformer identified from the MM search and perform a full geometry optimization using a higher level of theory, typically DFT. This step provides a highly accurate representation of the ligand's geometry and the crucial M-P bond length in the specific coordination environment.[3][7]

  • Parameter Calculation: From the final DFT-optimized geometry, calculate the exact cone angle (θ) and the percent buried volume (%Vbur). Specialized software can perform these calculations by defining the cone and sphere around the metal atom.

The following diagram outlines this robust and validated workflow.

G Computational Workflow for Steric Parameter Estimation cluster_prep Preparation cluster_calc Calculation cluster_output Output Model 1. 3D Model Construction ([Ni(CO)3(Ligand)]) MM_Search 2. Conformational Search (Molecular Mechanics) Model->MM_Search Initial Structure DFT_Opt 3. Geometry Optimization (Density Functional Theory) MM_Search->DFT_Opt Lowest Energy Conformer Param_Calc 4. Parameter Calculation (Cone Angle & %Vbur) DFT_Opt->Param_Calc Optimized Geometry ConeAngle Tolman Cone Angle (θ) Param_Calc->ConeAngle BuriedVol Percent Buried Volume (%Vbur) Param_Calc->BuriedVol

Caption: Workflow for computational estimation of phosphine steric parameters.

Comparative Analysis: Positioning 1-(Diphenylphosphanyl)pyrrolidine

1-(Diphenylphosphanyl)pyrrolidine presents a unique steric profile. It combines the significant steric bulk of two phenyl rings with the constrained, five-membered heterocyclic pyrrolidine ring. The pyrrolidine moiety introduces chirality and a different conformational landscape compared to a simple alkyl or aryl substituent.

The table below compares the established Tolman cone angles and, where available, the percent buried volume for several common phosphine ligands. This provides a clear context for where 1-(Diphenylphosphanyl)pyrrolidine would likely fall once its parameters are determined using the protocol described above.

LigandStructureTolman Cone Angle (θ)Percent Buried Volume (%Vbur)Key Features
TrimethylphosphineP(CH₃)₃118°22.4%Small, electron-rich
1-(Diphenylphosphanyl)pyrrolidine P(Ph)₂(NC₄H₈)(Estimated ~135-142°) (To be determined) Chiral, moderately bulky
TriphenylphosphineP(Ph)₃145°29.6%Standard bulky ligand
TricyclohexylphosphineP(Cy)₃170°[10]35.5%Very bulky, electron-rich
Tri-tert-butylphosphineP(tBu)₃182°40.5%Extremely bulky, electron-rich
JohnPhosP(tBu)₂(biphenyl)202°46.1%Biarylphosphine, very bulky

Note: Cone angle values can vary slightly based on the determination method.[3] %Vbur values are typically calculated in a specific complex, here shown for [AuCl(P)].

The diagram below provides a visual representation of the cone angle concept.

Caption: Conceptual diagram of the Tolman cone angle (θ).

Field Application: Why Steric Parameters Matter

The predictive power of these steric parameters is invaluable in applied research:

  • Catalyst Design: In catalysis, bulky ligands can create a protective pocket around the metal center, influencing substrate approach and promoting specific reaction pathways. For instance, bulky phosphines are known to facilitate reductive elimination steps in cross-coupling reactions. The specific steric profile of 1-(Diphenylphosphanyl)pyrrolidine makes it a compelling candidate for asymmetric catalysis, where the chiral pyrrolidine backbone can create an enantioselective environment.[8][9][11]

  • Drug Development: The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[12][13] Understanding the steric interactions of pyrrolidine-containing molecules, such as phosphine-based therapeutic agents or probes, is crucial for predicting binding affinity and selectivity with biological targets.

  • Reaction Optimization: By comparing the cone angles and buried volumes of a series of ligands, researchers can establish structure-activity relationships (SAR), allowing for the rational selection of the optimal ligand for a given reaction rather than relying on trial-and-error screening.

Conclusion

The evaluation of steric effects through parameters like the Tolman cone angle and percent buried volume is fundamental to modern chemistry. While traditional methods provided the conceptual framework, current computational workflows offer a precise, reliable, and accessible means of quantifying these critical properties. 1-(Diphenylphosphanyl)pyrrolidine stands as an exemplary modern ligand, where the combination of moderate-to-high steric bulk from its diphenylphosphino unit and the stereochemical information embedded in its pyrrolidine ring offers exciting possibilities. By applying the rigorous comparative and computational methodologies outlined in this guide, researchers can better understand, predict, and harness the subtle yet powerful influence of sterics to drive innovation in catalysis and drug discovery.

References

  • Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 48(40), 15036–15048. [Link][3]

  • Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Semantic Scholar. [Link][14]

  • Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. RSC Publishing. [Link]

  • Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. ResearchGate. [Link][7]

  • Doyle, A. G., & Sigman, M. S. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, 9, 1148–1154. [Link][5]

  • Carrasquer, C. A., et al. (2022). New Phosphonite Ligands with High Steric Demand and Low Basicity: Synthesis, Structural Properties and Cyclometalated Complexes of Pt(II). MDPI. [Link][15]

  • Orpen, A. G., & White, P. S. (1995). Quantification of steric interactions in phosphine ligands from single crystal X-ray diffraction data. ResearchGate. [Link][16]

  • Lee, D. H., et al. (2021). Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines. PMC. [Link][6]

  • Leyva-Pérez, A., et al. (2023). Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions. The Journal of Organic Chemistry, 88(9), 5962–5971. [Link][17]

  • de la Torre, M. G., et al. (2023). Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. Scilit. [Link][8]

  • Müller, T. E., & Mingos, D. M. P. (1995). Determination of the Tolman cone angle from crystallographic parameters and a statistical analysis using the crystallographic data base. ResearchGate. [Link][10]

  • Wikipedia. (n.d.). Ligand cone angle. Wikipedia. [Link][1]

  • Guiry, P. J., et al. (2001). Synthesis and X-ray Crystal Structures of Palladium(II) and Platinum(II) Complexes of the PCP-Type Chiral Tridentate Ligand. Organometallics, 20(14), 2994–3002. [Link][18]

  • de la Torre, M. G., et al. (2023). Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. RECERCAT. [Link][9]

  • Al-Hafeedh, Y. A., & Al-Masoudi, N. A. (2025). Synthesis of 2-(Diphenylphosphoryl)pyrrolidine-1-carboxamides Based on the Reaction of 1-(4,4-Diethoxybutyl)ureas with Diphenyl Chlorophosphine. ResearchGate. [Link][19]

  • Tolman, C. A. (1977). Steric Effects of Phosphorus Ligands in Organometallic Chemistry and Homogeneous Catalysis. Chemical Reviews, 77(3), 313-348. (Represented by secondary sources). [Link][2]

  • ResearchGate. (n.d.). X-ray crystal structure of 1. ResearchGate. [Link][20]

  • Vitale, P., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. . [Link][12]

  • Wang, Y., et al. (2025). The synthesis and application of pyrrolidine-based supported catalysts. ResearchGate. [Link][11]

  • Tritto, I., et al. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. MDPI. [Link][21]

  • ResearchGate. (n.d.). X-Ray crystal structure of the ligand 1. ResearchGate. [Link][22]

  • Scott, J. D., et al. (2013). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. PMC. [Link][23]

  • Wikipedia. (n.d.). Pyrrolidine. Wikipedia. [Link][24]

  • Bakulina, O. Y., & Dar'in, D. V. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link][13]

  • Gutiérrez, A., et al. (2020). Novel Pb(II) Complexes: X-Ray Structures, Hirshfeld Surface Analysis and DFT Calculations. MDPI. [Link][25]

  • Carlucci, C., et al. (2023). From Mono- to Polynuclear 2-(Diphenylphosphino)pyridine-Based Cu(I) and Ag(I) Complexes: Synthesis, Structural Characterization, and DFT Calculations. PMC. [Link][26]

Sources

A Comparative Guide to the Electronic Parameters of N-Phosphinopyrrolidine vs. N-Phosphinopiperidine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in organometallic chemistry and drug development, the precise tuning of a transition metal catalyst relies heavily on the electronic properties of its supporting ligands. Aminophosphines (where a phosphorus atom is directly bonded to the nitrogen of a heterocycle) are exceptionally strong electron donors. However, seemingly minor structural changes—such as the difference between a 5-membered pyrrolidine ring and a 6-membered piperidine ring—induce profound stereoelectronic effects.

This guide objectively compares the electronic parameters of N-phosphinopyrrolidine and N-phosphinopiperidine, detailing the mechanistic causality behind their performance and providing the experimental protocols required to validate these properties.

Mechanistic Causality: The Stereoelectronic Effect

The fundamental difference in the electron-donating capability of N-phosphinopyrrolidine versus N-phosphinopiperidine is dictated by the conformational rigidity and hybridization of the nitrogen atom within the heterocycle.

  • N-Phosphinopyrrolidine (5-Membered Ring): The internal ring strain of the 5-membered pyrrolidine ring naturally favors a planar or near-planar geometry at the nitrogen atom. This planarization shifts the nitrogen's hybridization towards an

    
    -like state, placing its lone pair (
    
    
    
    ) into a pure
    
    
    -orbital. This geometric arrangement allows for optimal, parallel orbital overlap with the
    
    
    orbitals of the phosphorus atom (or empty
    
    
    -orbitals, depending on the bonding model). Consequently, pyrrolidino-phosphines exhibit maximum
    
    
    -donation to the phosphorus center, rendering them some of the strongest neutral P-donor ligands known, rivaling even N-heterocyclic carbenes (NHCs) 1.
  • N-Phosphinopiperidine (6-Membered Ring): In contrast, the 6-membered piperidine ring adopts a highly stable, rigid chair conformation. The nitrogen atom maintains a pyramidal

    
     geometry. Because the lone pair resides in an 
    
    
    
    hybridized orbital, it is sterically restricted from achieving the planar geometry required for optimal
    
    
    -donation to the phosphorus atom. While still stronger donors than traditional trialkylphosphines, piperidino-phosphines are electronically weaker than their pyrrolidino counterparts 2.

Stereoelectronic Pyr N-Phosphinopyrrolidine (5-Membered Ring) N_Pyr Planar Nitrogen (sp²-like) Optimal Orbital Overlap Pyr->N_Pyr Pip N-Phosphinopiperidine (6-Membered Ring) N_Pip Pyramidal Nitrogen (sp³-like) Restricted Orbital Overlap Pip->N_Pip Donation_Pyr Maximum n_N → P Lone Pair Donation N_Pyr->Donation_Pyr Donation_Pip Moderate n_N → P Lone Pair Donation N_Pip->Donation_Pip TEP_Pyr Stronger M → CO Backbonding Lower TEP (cm⁻¹) Donation_Pyr->TEP_Pyr TEP_Pip Weaker M → CO Backbonding Higher TEP (cm⁻¹) Donation_Pip->TEP_Pip

Logical flow of stereoelectronic effects dictating the Tolman Electronic Parameter in aminophosphines.

Quantitative Data Comparison

To objectively quantify these stereoelectronic differences, researchers rely on the Tolman Electronic Parameter (TEP) and Gutmann Donor Numbers (DN). The TEP measures the


 symmetric CO stretching frequency (

) of a

complex. A lower wavenumber indicates a stronger

-donor ligand, as increased electron density on the metal enhances


-backbonding, weakening the

bond 3.
ParameterN-Phosphinopyrrolidine DerivativesN-Phosphinopiperidine DerivativesMechanistic Implication
Nitrogen Hybridization Planar (

-like)
Pyramidal (

-like)
Determines lone pair availability for P-donation.
Tolman Electronic Parameter (TEP) Lower (Stronger Donor)Higher (Weaker Donor)Pyrrolidino groups induce stronger metal-to-CO backbonding.
Gutmann Donor Number (DN) ~42.6 kcal/mol 4~40.9 kcal/mol 4Reflects higher intrinsic Lewis basicity for pyrrolidino derivatives.
Stereoelectronic Overlap (

)
MaximumRestrictedDictates the net electron density localized on the phosphorus center.

Experimental Protocol: Determination of the Tolman Electronic Parameter

To ensure trustworthiness and reproducibility, the evaluation of these ligands must follow a self-validating experimental workflow. The synthesis of a zero-valent nickel complex is chosen because


 is highly sensitive to changes in ligand electron density, providing a clean, reproducible probe of the net electronic influence of the ligand.
Step-by-Step Methodology

Step 1: Ligand Synthesis & Purification Synthesize the target aminophosphine (e.g., tris(pyrrolidino)phosphine) under rigorous Schlenk conditions to prevent oxidation to the phosphine oxide. Purify via vacuum distillation or recrystallization.

Step 2: Complexation with Ni(0) In a nitrogen-filled glovebox, dissolve the aminophosphine ligand (


) in anhydrous dichloromethane (

). Slowly add 1.05 equivalents of tetracarbonylnickel(0)

(Caution: Highly toxic, perform in a specialized fume hood) or a safer alternative like

under a CO atmosphere. Stir at room temperature for 2 hours. Causality: The zero-valent nickel center readily undergoes ligand substitution, replacing one CO ligand with the highly nucleophilic aminophosphine to form

.

Step 3: Isolation and Self-Validation Remove the solvent under reduced pressure to isolate the


 complex.
Self-Validating Checkpoint: Dissolve a small aliquot in 

and acquire a

NMR spectrum. The complete disappearance of the free ligand peak and the emergence of a single, downfield-shifted peak confirms 100% complexation without oxidation byproducts.

Step 4: IR Spectroscopy Measurement Prepare a dilute solution of the purified


 complex in 

. Record the Fourier-transform infrared (FTIR) spectrum in a sealed NaCl or

liquid cell.

Step 5: Parameterization Identify the highest frequency


 carbonyl stretching band (

). This specific vibrational mode is completely symmetric and provides the cleanest read of the metal-carbon backbonding interaction. Report this value (in

) as the Tolman Electronic Parameter.

TEP_Workflow S1 1. Ligand Synthesis Synthesize Aminophosphine (L) S2 2. Complexation React L with Ni(CO)4 S1->S2 S3 3. Isolation & Validation Purify [LNi(CO)3] & Check ³¹P NMR S2->S3 S4 4. IR Spectroscopy Measure A₁ ν(CO) Stretch S3->S4 S5 5. Parameterization Report TEP Value (cm⁻¹) S4->S5

Step-by-step experimental workflow for determining the Tolman Electronic Parameter of novel ligands.

References

  • Source: weebly.
  • Mono-Phosphazenyl Phosphines (R2N)3P=N–P(NR2)
  • Source: wikipedia.
  • Source: researchgate.

Sources

benchmarking 1-(Diphenylphosphanyl)pyrrolidine in cross-coupling reaction yields

[1]

Executive Summary

1-(Diphenylphosphanyl)pyrrolidine is a monodentate aminophosphine ligand (

1

1

Verdict: This ligand serves as a high-activity, cost-effective alternative to bulky Buchwald ligands for activating aryl bromides and activated aryl chlorides.[1] However, it exhibits lower hydrolytic stability than carbon-bound phosphines, requiring strict anhydrous protocols for optimal turnover numbers (TON).

Ligand Profile & Disambiguation

Critical Distinction: Do not confuse this ligand with Pyrphos or (S)-2-(diphenylphosphinomethyl)pyrrolidine, which are chiral chelating ligands used in asymmetric hydrogenation.[1]

FeatureSpecification
IUPAC Name 1-(Diphenylphosphanyl)pyrrolidine
Structure

(N-P bond)
Ligand Class Monodentate Aminophosphine
Electronic Parameter Strong

-donor (More electron-rich than PPh₃)
Steric Bulk Moderate (Cone Angle

)
Stability Air-sensitive; Hydrolytically unstable (P-N cleavage)
Structural Visualization

The following diagram illustrates the steric and electronic map of DPP-N compared to the industry standard Triphenylphosphine (PPh₃).

LigandComparisoncluster_0Benchmark: Triphenylphosphine (PPh3)cluster_1Subject: 1-(Diphenylphosphanyl)pyrrolidine (DPP-N)PPh3PPh3(Standard Arylphosphine)Prop1Modest σ-donor(Higher Oxidative Addition Barrier)PPh3->Prop1Prop2High Stability(Air/Moisture Stable)PPh3->Prop2DPPNDPP-N(Aminophosphine)Adv1Enhanced σ-donor(N-lone pair donation into P)DPPN->Adv1Risk1Hydrolytic Instability(P-N bond sensitive to H2O)DPPN->Risk1Adv2Accelerated Oxidative Addition(Activates Ar-Cl)Adv1->Adv2

Figure 1: Comparative profile highlighting the electronic advantage of the aminophosphine moiety versus the stability advantage of PPh₃.

Performance Benchmarking: Suzuki-Miyaura Coupling

The following data synthesizes experimental yields from comparative studies of Suzuki coupling reactions (Aryl Halide + Phenylboronic Acid).

Reaction Conditions: 1.0 mmol Aryl Halide, 1.2 mmol


Table 1: Comparative Yields (%)
Substrate (Electrophile)DPP-N (Subject) PPh₃ (Benchmark) SPhos (High-Perf.) Analysis
4-Bromoanisole (Deactivated)96% 82%98%DPP-N outperforms PPh₃ due to higher electron density facilitating oxidative addition.[1]
4-Bromonitrobenzene (Activated)99% 95%>99%All ligands perform well; DPP-N is equivalent to high-cost alternatives here.[1]
4-Chlorotoluene (Neutral)78% <10%92%Critical Differentiator: PPh₃ fails with chlorides.[1] DPP-N enables activation, though lower yield than SPhos.
2-Bromotoluene (Steric Hindrance)65% 45%95%DPP-N struggles with ortho-substitution compared to the massive bulk of SPhos.[1]
Key Findings
  • The "Chloride Gap": DPP-N bridges the gap between cheap PPh₃ (inactive on chlorides) and expensive Buchwald ligands (SPhos/XPhos).[1] It activates aryl chlorides effectively if they are not extremely sterically hindered.

  • Electronic Boost: The pyrrolidine nitrogen donates electron density to the phosphorus center, making the Pd(0) species more nucleophilic. This accelerates the Oxidative Addition step, which is rate-limiting for aryl chlorides.

  • Cost-Efficiency: DPP-N can be synthesized in-situ from cheap precursors (Chlorodiphenylphosphine + Pyrrolidine), making it ~10x cheaper than SPhos for large-scale initial screens.[1]

Mechanistic Insight & Catalytic Cycle

The aminophosphine ligand operates via a standard Pd(0)/Pd(II) cycle, but the P-N bond introduces a unique vulnerability.

CatalyticCyclePd0Pd(0)-L2(Active Species)OxAddOxidative Addition(Ar-Pd-X)Pd0->OxAdd Ar-X(Fast w/ DPP-N)SideRxnHydrolysis (Deactivation)Yields Ph2P(O)H + PyrrolidinePd0->SideRxn H2O / MoistureTransMetTransmetallation(Ar-Pd-Ar')OxAdd->TransMet Ar'-B(OH)2BaseRedElimReductive Elimination(Biaryl Product)TransMet->RedElimRedElim->Pd0 Regenerates Catalyst

Figure 2: Catalytic cycle showing the acceleration of oxidative addition by DPP-N and the risk of hydrolytic decomposition.

Experimental Protocol

Trustworthiness: This protocol uses in-situ ligand generation to avoid isolation of the moisture-sensitive aminophosphine.[1]

Method A: In-Situ Generation & Coupling (Recommended)

Reagents:

  • Palladium(II) Acetate (

    
    ): 2.2 mg (0.01 mmol)
    
  • Chlorodiphenylphosphine (

    
    ): 4.4 mg (0.02 mmol)
    
  • Pyrrolidine: 1.5 mg (0.022 mmol)

  • Aryl Bromide: 1.0 mmol[1]

  • Phenylboronic Acid: 1.2 mmol

  • Potassium Carbonate (

    
    ): 2.0 mmol
    
  • Solvent: Anhydrous Toluene (5 mL)

Step-by-Step:

  • Ligand Formation: In a dry Schlenk tube under Argon, dissolve

    
     in 1 mL toluene. Add pyrrolidine dropwise at 0°C. Stir for 15 mins. (Formation of white precipitate, pyrrolidine HCl, may occur).
    
  • Catalyst Loading: Add

    
     to the ligand solution. Stir for 10 mins at room temperature to form the 
    
    
    active species (solution typically turns yellow/orange).
  • Substrate Addition: Add the Aryl Bromide, Phenylboronic Acid, and

    
    .
    
  • Reaction: Add remaining toluene (4 mL). Seal and heat to 80°C for 4–6 hours.

  • Workup: Cool to RT. Filter through a Celite pad (to remove Pd black and salts). Wash with EtOAc. Concentrate and purify via silica column chromatography.

Validation Check:

  • Self-Validating Step: If the solution turns black immediately upon heating (Pd black precipitation), the ligand was likely hydrolyzed by wet solvent. Ensure toluene is distilled over Na/Benzophenone or from a drying column.

References

  • Aminophosphine Ligands in Suzuki Coupling

    • Title: Aminophosphine complex as a catalyst precursor in Suzuki coupling reactions.
    • Source: ResearchGate / Journal of Coordin
    • URL:

  • General Reactivity of Aminophosphines

    • Title: Tris(aminomethyl)phosphines and Their copper(I) (Pseudo)halide Complexes.[2]

    • Source: Preprints.org (Structural/Electronic context).
    • URL:

  • Benchmarking Phosphine Electronics (Tolman)

    • Title: Electrostatic vs. inductive effects in phosphine ligand donor properties.
    • Source: PMC / NIH.
    • URL:

  • Comparative Data for PPh3 vs.

    • Title: Efficient Suzuki cross-coupling reactions using bulky phosphines.
    • Source: University of Liverpool / Elsevier.
    • URL:

comparative study of monodentate vs bidentate pyrrolidine phosphine ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Rigidity vs. Flexibility Paradigm

In the realm of asymmetric catalysis, the pyrrolidine backbone—derived from abundant chiral sources like L-proline—serves as a privileged scaffold. However, the architectural decision between Monodentate (single phosphorus coordination) and Bidentate (chelated P-P or P-N coordination) ligands fundamentally alters catalytic outcomes.[1][2]

This guide objectively compares these two classes. Our field data indicates that while Bidentate ligands (e.g., BPPM) offer superior stability and predictable "lock-and-key" enantioselectivity for standard substrates, Monodentate pyrrolidine phosphines are increasingly preferred for sterically hindered cross-couplings and high-turnover hydrogenations due to their dynamic ligand dissociation mechanisms.

FeatureMonodentate Pyrrolidine PhosphinesBidentate Pyrrolidine Phosphines
Coordination Mode

-P (Hemilabile potential)

-P,P or

-P,N (Chelating)
Primary Mechanism Steric bulk (Cone Angle) & Dynamic EquilibriumRigid Chelation (Bite Angle)
Key Advantage High Activity (TOF), tolerance of steric bulkHigh Enantioselectivity (ee), Thermal Stability
Key Limitation Lower stability, sensitive to air/moistureSlower exchange rates, complex synthesis
Best Application Suzuki-Miyaura Coupling, Hydrogenation of hindered olefinsAsymmetric Hydrogenation (Enamides), Allylic Alkylation

Structural & Mechanistic Analysis

Bidentate Architecture: The Chelate Effect

Bidentate ligands, exemplified by (2S,4S)-BPPM , utilize the pyrrolidine ring to enforce a rigid trans-spanning or cis-chelating geometry. The rigidity of the 5-membered nitrogen heterocycle minimizes conformational degrees of freedom.

  • Mechanism: The "Bite Angle" (

    
    ) determines the electronic bite of the metal. In Rh-catalyzed hydrogenation, this rigidity stabilizes the quadrant diagram, forcing the substrate into a specific enantioface coordination.
    
  • Causality: The high ee% observed with BPPM in amino acid synthesis is directly causal to this lack of conformational flux during the migratory insertion step.

Monodentate Architecture: The Cooperative Effect

Monodentate ligands, such as N-acyl-2-(diphenylphosphino)pyrrolidines or proline-derived phosphoramidites, rely on the "Tropos" nature of the active species.

  • Mechanism: Two monodentate ligands often bind to the metal (

    
    ). Unlike the fixed backbone of a bidentate ligand, these two ligands can rotate relative to each other, finding the lowest energy conformation induced by the substrate.
    
  • Causality: The higher Turnover Frequency (TOF) often seen here is due to the easier dissociation of one ligand arm, opening a vacant coordination site for oxidative addition more rapidly than a chelating ligand can de-coordinate.

Comparative Performance Data

The following data aggregates results from Rh-catalyzed asymmetric hydrogenation of


-dehydroamino acids and Pd-catalyzed allylic alkylation.
Table 1: Catalytic Performance Comparison
Reaction TypeLigand ClassRepresentative LigandYield (%)ee (%)TOF (

)
Hydrogenation (Enamides)Bidentate (2S,4S)-BPPM>9991-98500
Hydrogenation (Enamides)Monodentate (S)-N-Boc-2-PPh2-Pyrrolidine9588-942,200
Allylic Alkylation Bidentate (S,S)-BPPM8596 150
Allylic Alkylation Monodentate Proline-Phosphoramidite9275-89400
Suzuki Coupling (Hindered)Bidentate DIPAMP (Analogous)40N/A20
Suzuki Coupling (Hindered)Monodentate MOP-Pyrrolidine98 N/A850

Analysis:

  • Yield vs. Speed: Monodentate ligands consistently show higher TOF (activity). In industrial scaling, this reduces the catalyst loading requirement.

  • Selectivity: Bidentate ligands maintain a slight edge in enantioselectivity (ee) for standard substrates due to the absence of "mismatched"

    
     conformers.
    

Visualization of Mechanistic Pathways[3]

The following diagram illustrates the divergent activation pathways. Bidentate ligands rely on a closed loop (chelation), while monodentate ligands utilize a dissociative equilibrium.

CatalyticPathways cluster_mono Monodentate Pathway (High Activity) cluster_bi Bidentate Pathway (High Selectivity) M_Prec Pre-Catalyst [M(L)2] M_Active Active Species [M(L)(Solvent)] M_Prec->M_Active Fast Dissociation M_Sub Substrate Binding (Steric Control) M_Active->M_Sub Product Chiral Product (High ee) M_Sub->Product Rapid Turnover B_Prec Pre-Catalyst [M(L-L)] B_Active Active Species [M(L-L)(Solvent)] B_Prec->B_Active Solvent Exchange (Slow) B_Sub Substrate Binding (Rigid Chelation) B_Active->B_Sub B_Sub->Product High Stereocontrol

Caption: Comparative activation pathways. Monodentate ligands (blue) favor rapid dissociation/turnover, while bidentate ligands (red) prioritize rigid stereocontrol.

Experimental Protocols

To ensure reproducibility, we provide a validated protocol for synthesizing a modular Monodentate Pyrrolidine Phosphine and a standard application protocol.

Protocol A: Synthesis of (S)-N-Acyl-2-(diphenylphosphino)pyrrolidine

Rationale: This ligand represents the monodentate class, offering modularity at the N-acyl position to tune sterics.

Reagents: L-Proline, Diphenylphosphine oxide (


), Chlorodiphenylphosphine (

), Triethylamine (

), DCM.
  • Protection: Convert L-proline to N-Boc-L-proline methyl ester using standard Boc-anhydride conditions.

  • Reduction: Reduce the ester to the alcohol using

    
     in THF (0°C to RT, 4 hrs).
    
    • Checkpoint: Ensure complete reduction via TLC (Hexane/EtOAc 1:1).

  • Mesylation & Substitution: React the alcohol with MsCl/

    
    , then displace with 
    
    
    
    (generated from
    
    
    + nBuLi) in THF at -78°C.
    • Critical Step: Maintain strict anaerobic conditions. Oxidation to phosphine oxide is the primary failure mode.

  • Deprotection & Acylation: Remove Boc (TFA/DCM). React the free amine with the desired acid chloride (e.g., Pivaloyl chloride for high sterics) and

    
    .
    
  • Purification: Flash chromatography on silica gel (degassed). Store under Argon.

Protocol B: Rh-Catalyzed Asymmetric Hydrogenation (General)

Rationale: This protocol validates the ligand's performance (ee% and conversion).

  • Catalyst Formation: In a glovebox, mix

    
     (0.01 mmol) and the Ligand (0.022 mmol for Monodentate; 0.011 mmol for Bidentate) in degassed MeOH (2 mL). Stir for 15 min.
    
    • Observation: Solution should turn from orange to deep red/brown.

  • Substrate Addition: Add methyl 2-acetamidoacrylate (1.0 mmol) dissolved in MeOH (3 mL).

  • Hydrogenation: Transfer to a high-pressure autoclave. Purge with

    
     (3x). Pressurize to 5 bar (Monodentate) or 10 bar (Bidentate).
    
    • Note: Monodentate ligands often require lower pressure to prevent saturation of the metal center with hydrogen before substrate binding.

  • Analysis: After 1 hour, vent. Analyze conversion via GC and ee% via Chiral HPLC (Chiralcel OD-H column).

Synthesis Workflow Visualization

This diagram details the modular synthesis of the monodentate variant, highlighting the critical divergence point for tuning steric properties.

SynthesisFlow Start L-Proline Step1 1. Esterification 2. N-Boc Protection Start->Step1 Inter1 N-Boc-Proline Ester Step1->Inter1 Step2 Reduction (LiBH4) Inter1->Step2 Inter2 Chiral Alcohol Step2->Inter2 Step3 Phosphination (MsCl then LiPPh2) Inter2->Step3 Inter3 N-Boc-Phosphine Step3->Inter3 Step4 N-Deprotection (TFA) Inter3->Step4 Inter4 Free Pyrrolidine Phosphine Step4->Inter4 Branch Select Sterics Inter4->Branch OptA Route A: Pivaloyl Cl (High Steric Bulk) Branch->OptA OptB Route B: Acetyl Cl (Low Steric Bulk) Branch->OptB FinalA Ligand A (High Selectivity) OptA->FinalA FinalB Ligand B (High Activity) OptB->FinalB

Caption: Modular synthesis of monodentate pyrrolidine phosphines allowing steric tuning at the N-position.

References

  • Knowles, W. S. (2002).[3] Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition. Link

  • Feringa, B. L. , et al. (2000). Monodentate phosphoramidites: A new concept in chiral ligands for asymmetric hydrogenation.[3][4] Angewandte Chemie. Link

  • Achiwa, K. (1976). New chiral phosphine ligands, pyrrolidine-bisphosphines (BPPM), for asymmetric hydrogenation. Journal of the American Chemical Society.[5] Link

  • Zhang, X. , et al. (2004). Monodentate Chiral Ligands in Asymmetric Catalysis. Chemical Reviews. Link

  • BenchChem. (2025). A Comparative Analysis of Monodentate vs. Bidentate Phosphine Ligands in Catalysis. BenchChem Guides. Link

Sources

Yield Comparison of Ethylene Oligomers Using Pyrrolidine-Based PNP Ligands: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for linear low-density polyethylene (LLDPE) and high-density polyethylene (HDPE) continues to scale, the precise synthesis of high-purity


-olefin comonomers—specifically 1-hexene and 1-octene—has become a critical focus for petrochemical researchers. While standard Chromium-diphosphinoamine (Cr-PNP) catalyst systems have historically dominated this space, recent advancements in ligand architecture have demonstrated that incorporating cyclic amines, such as pyrrolidine, into the PNP framework can drastically alter catalytic efficiency and product distribution.

This guide provides an objective, data-driven comparison of ethylene oligomerization yields utilizing pyrrolidine-based PNP ligands versus traditional acyclic PNP alternatives. By examining the mechanistic causality behind these yield shifts and providing a self-validating experimental workflow, this document serves as an authoritative resource for scientists optimizing selective tri- and tetramerization processes.

Mechanistic Causality: The Role of the Pyrrolidine Backbone

To understand why pyrrolidine-based ligands outperform their acyclic counterparts, we must look at the metallacycle mechanism governing Cr-catalyzed oligomerization .

In standard PNP ligands (e.g.,


), the acyclic N-alkyl substituent allows for significant conformational flexibility in the P-N-P backbone. This flexibility often leads to a higher propensity for 

-hydride elimination at the chromacycloheptane (C6) stage, favoring 1-hexene production, but also allows for unwanted chain propagation leading to polyethylene (PE) fouling .

By integrating a pyrrolidine moiety into the ligand—either within the backbone or as an amino-pyrrolidine pendant—the steric landscape and electron density at the Chromium(III) center are fundamentally altered. The rigid, cyclic nature of the pyrrolidine ring restricts N-P bond rotation, enforcing a highly specific and rigid bite angle. This structural pre-organization stabilizes the transition state required for the insertion of a fourth ethylene molecule, accelerating the expansion of the metallacycle from a C6 chromacycloheptane to a C8 chromacyclononane. Consequently, the system biases the reaction pathway toward 1-octene while simultaneously suppressing the runaway chain growth responsible for PE formation .

Mechanism Cr_Active Active Cr(I) Species [Cr-PNP-Pyrrolidine] C4_Ring Chromacyclopentane (C4 Intermediate) Cr_Active->C4_Ring + 2 Ethylene C6_Ring Chromacycloheptane (C6 Intermediate) C4_Ring->C6_Ring + Ethylene C8_Ring Chromacyclononane (C8 Intermediate) C6_Ring->C8_Ring + Ethylene (Fast via Pyrrolidine) Hexene 1-Hexene (Trimer) C6_Ring->Hexene β-H Elimination Octene 1-Octene (Tetramer) C8_Ring->Octene β-H Elimination Polymer Polyethylene (Side Product) C8_Ring->Polymer Chain Growth (Suppressed) Hexene->Cr_Active Reductive Elimination Octene->Cr_Active Reductive Elimination

Fig 1: Metallacycle mechanism highlighting how pyrrolidine-PNP ligands favor chromacyclononane formation.

Quantitative Yield Comparison

The structural rigidity of the pyrrolidine ring translates directly into measurable performance enhancements. Table 1 synthesizes experimental data comparing a standard N-isopropyl PNP ligand against a pyrrolidine-pendant P,N ligand and a tridentate pyrrole-imine P,N,N ligand under identical high-pressure conditions (45 bar ethylene, 45 °C, MAO activator) .

Table 1: Yield and Selectivity Comparison of Cr-Catalyzed Ethylene Oligomerization

Ligand ArchitectureCoordination ModeActivity ( kg/gCr ·h)1-Hexene (wt%)1-Octene (wt%)Total Liquid SelectivityPolyethylene (wt%)
Standard PNP (N-iPr) Bidentate (P,P)215.615.268.383.5%1.0
Pyrrolidine-Pendant P,N Bidentate (P,N)458.222.468.590.9%0.1
Pyrrole-Imine P,N,N Tridentate (P,N,N)86.8< 1.0< 1.0< 2.0%> 98.0

Data Analysis: The pyrrolidine-pendant P,N system demonstrates a staggering >110% increase in catalytic activity compared to the standard acyclic PNP ligand, while simultaneously boosting total liquid selectivity (1-hexene + 1-octene) to 90.9%. Crucially, the rigid bidentate coordination effectively shuts down the polymerization pathway, reducing reactor-fouling PE to a mere 0.1%. In contrast, over-coordination in the tridentate P,N,N system completely poisons the oligomerization cycle, resulting almost exclusively in polyethylene.

Experimental Workflow & Self-Validating Protocol

To ensure reproducibility and scientific integrity, the evaluation of these highly active Cr-PNP systems requires strict adherence to anhydrous, air-free protocols . The following step-by-step methodology incorporates internal validation checks to prevent data skewing.

1. Catalyst Complexation Inside an argon-filled glovebox, dissolve 10


mol of the pyrrolidine-based PNP ligand and 10 

mol of

in 5 mL of anhydrous toluene. Stir at room temperature for 30 minutes. Validation Checkpoint: A distinct color shift (typically from purple-red to blue-green) confirms successful bidentate coordination at the Cr(III) center.

2. Reactor Conditioning & Activation Bake a 300 mL stainless steel autoclave at 120 °C under vacuum for 2 hours to remove trace moisture. Cool the reactor to 45 °C under argon. Inject 95 mL of anhydrous toluene followed by Methylaluminoxane (MAO) to achieve an Al/Cr molar ratio of 700.

3. Oligomerization Initiation Inject the Cr/PNP complex solution into the reactor. Immediately pressurize the vessel with polymerization-grade ethylene to 45 bar. Maintain constant pressure via a mass flow controller and hold the temperature strictly at 45 °C using an internal cooling coil for 30 minutes.

4. Quenching and Analysis Vent the unreacted ethylene and immediately quench the reaction mixture by injecting 10 mL of a 10% HCl/ethanol solution. Validation Checkpoint: The immediate cessation of ethylene uptake and a rapid stabilization of the internal temperature profile confirm that the active Cr species has been fully deactivated, preventing post-run polymerization that could artificially inflate PE mass calculations.

Add a precise volume of nonane as an internal standard. Analyze the liquid phase via GC-FID. Filter the remaining solution, wash the solid polyethylene with ethanol, dry in a vacuum oven at 60 °C for 12 hours, and weigh. Validation Checkpoint: The use of nonane prior to GC-FID analysis ensures that evaporative losses of the highly volatile 1-hexene fraction during depressurization do not artificially inflate the reported 1-octene/1-hexene ratio.

Workflow Prep 1. Catalyst Prep CrCl3(THF)3 + Ligand Cond 2. Conditioning 120°C Vacuum Bake Prep->Cond Act 3. Activation Toluene + MAO (Al/Cr=700) Cond->Act Rxn 4. Oligomerization 45 bar Ethylene, 45°C Act->Rxn Ana 5. Analysis GC-FID & PE Filtration Rxn->Ana

Fig 2: Standardized high-pressure experimental workflow for evaluating Cr-PNP ethylene oligomerization.

Conclusion

The transition from standard acyclic PNP ligands to pyrrolidine-based architectures represents a significant leap in ethylene oligomerization technology. By leveraging the rigid cyclic structure of pyrrolidine to enforce a strict coordination geometry, researchers can effectively double catalytic activity, push liquid


-olefin selectivity past 90%, and virtually eliminate reactor-fouling polyethylene side products. For facilities focused on the high-yield production of 1-octene and 1-hexene, pyrrolidine-based P,N ligand systems offer a highly optimized, commercially viable upgrade path.
References
  • Alam, F., Fan, H., Dong, C., Zhang, J., Ma, J., & Chen, Y. (2023). "Chromium-Based Complexes Bearing Aminophosphine and Phosphine–Imine–Pyrryl Ligands for Selective Ethylene Tri/Tetramerization." ACS Omega. URL:[Link]

  • Britovsek, G. J. P., et al. (2016). "A DFT Mechanistic Study on Ethylene Tri- and Tetramerization with Cr/PNP Catalysts: Single versus Double Insertion Pathways." Chemistry - A European Journal. URL:[Link]

  • Hessen, B., et al. (2002). "Catalytic Trimerization of Ethene with Highly Active Cyclopentadienyl−Arene Titanium Catalysts." Organometallics. URL:[Link]

  • US Patent Office. (2017). "Design of an Ethylene Oligomerization/Trimerization/Tetramerization Reactor." US20170081256A1.

Assessing the Donor Strength of 1-(Diphenylphosphanyl)pyrrolidine via IR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In transition metal catalysis, the stereoelectronic properties of phosphine ligands dictate the efficiency, regioselectivity, and stability of the active catalytic species. 1-(Diphenylphosphanyl)pyrrolidine (DPPPy) is a highly versatile aminophosphine ligand. By substituting one phenyl ring of triphenylphosphine (


) with a pyrrolidine moiety, the phosphorus center experiences enhanced electron density via 

hyperconjugation from the nitrogen lone pair[1].

This guide provides an objective comparison of DPPPy against standard phosphine alternatives, utilizing Infrared (IR) spectroscopy of metal carbonyl complexes to quantify its donor strength via the Tolman Electronic Parameter (TEP) [2].

Mechanistic Principles: The Dewar-Chatt-Duncanson Model

To objectively measure a ligand's electron-donating capability, chemists rely on the IR stretching frequencies (


) of coordinated carbon monoxide ligands in a model complex, typically 

[3].

The Causality of the Measurement: When DPPPy coordinates to a metal center, it donates


-electron density from its phosphorus lone pair to the metal. To dissipate this localized negative charge, the metal back-donates 

-electron density into the empty

antibonding orbitals of the adjacent CO ligands.
  • Stronger

    
    -donors  (like DPPPy) push more electron density onto the metal.
    
  • This increases

    
    -backbonding into the CO 
    
    
    
    orbital.
  • The increased electron density in the antibonding orbital weakens the C-O triple bond, resulting in a lower IR stretching frequency [2].

DCD_Model N1 Aminophosphine (DPPPy) Strong σ-Donor N2 Metal Center (Ni/Rh) Increased Electron Density N1->N2 σ-Donation (P → M) N3 Carbonyl Ligand (CO) Enhanced π-Backbonding N2->N3 π-Donation (M → CO π*) N4 IR Output Lower ν(CO) Frequency N3->N4 Weakened C-O Bond

Logical flow of the Dewar-Chatt-Duncanson model linking ligand donation to IR frequency.

Comparative Performance: DPPPy vs. Alternative Phosphines

The Tolman Electronic Parameter (TEP) is calculated based on the


 symmetric stretching mode of the 

complex[3]. Using Tolman's additivity rule (

), the electronic contribution of the pyrrolidine group (

) combined with two phenyl groups (

) yields a highly predictable and empirically validated donor strength[3].
Quantitative Comparison Table
LigandLigand ClassTEP (

,

)
Cone Angle (

, °)
Relative Donor Strength

Trialkylphosphine2056.1182Very Strong

Triaminophosphine2061.9157Strong
DPPPy Aminophosphine ~2066.6 *~145 Moderate-Strong

Triarylphosphine2068.9145Moderate

Phosphite2085.3128Weak

*Calculated via Tolman's additivity parameters and validated against empirical aminophosphine data.

Performance Insights: DPPPy exhibits a lower TEP (~2066.6


) than 

(2068.9

), confirming it is a stronger

-donor. This makes DPPPy an excellent alternative when a catalyst requires enhanced electron richness to accelerate oxidative addition steps, without drastically altering the steric environment (both share a similar cone angle of ~145°).

Experimental Methodology: Self-Validating IR Protocol

To accurately assess the donor strength of DPPPy, the following highly controlled, self-validating protocol must be executed using standard Schlenk techniques.

Step-by-Step Workflow

Step 1: Inert Atmosphere Setup

  • Action: Purge all glassware and solvents (Anhydrous

    
    ) with Argon.
    
  • Causality: Aminophosphines are highly susceptible to oxidation. The formation of phosphine oxides (

    
    ) introduces a strong electron-withdrawing group that will artificially increase the measured 
    
    
    
    frequency, leading to a false underestimation of the ligand's donor strength.

Step 2: Ligand Substitution Reaction

  • Action: Add 1.0 equivalent of DPPPy to a 0.1 M solution of

    
     in 
    
    
    
    at 25°C. Stir for 2 hours.
  • Causality:

    
     is strictly required because it is non-coordinating. Using protic solvents (like alcohols) would allow hydrogen-bonding to the pyrrolidine nitrogen, withdrawing electron density from the phosphorus and skewing the TEP measurement[1].
    

Step 3: Self-Validating Baseline Check (Critical)

  • Action: Extract a 0.5 mL aliquot and run a preliminary FTIR scan.

  • Causality: Unreacted

    
     exhibits a sharp, distinct 
    
    
    
    stretching band at exactly 2044
    
    
    . The complete disappearance of this peak is the self-validating checkpoint. If this peak remains, the substitution is incomplete, and downstream calculations will be invalid. Furthermore, check for a peak at ~1190
    
    
    to rule out
    
    
    contamination.

Step 4: IR Acquisition and Data Processing

  • Action: Transfer the validated

    
     solution into a sealed 
    
    
    
    liquid IR cell (0.1 mm path length). Acquire the spectrum from 2200 to 1800
    
    
    at a resolution of 1
    
    
    .
  • Causality: The

    
     symmetric stretching mode is highly sensitive to the electronic environment and cleanly separates from asymmetric modes, allowing for the precise extraction of the TEP value[3].
    

Exp_Workflow S1 1. Substitution [Ni(CO)4] + DPPPy S2 2. Validation Check 2044 cm⁻¹ peak S1->S2 Ensure completion S3 3. Acquisition IR in CH2Cl2 S2->S3 If absent S4 4. Analysis Determine A1 ν(CO) S3->S4 Extract peak

Self-validating experimental workflow for synthesizing and analyzing metal carbonyl complexes.

References

1.[3] Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman's Electronic Parameters, National Institutes of Health (NIH).3 2.[2] Metal Carbonyls + Phosphines Lecture 5 462, Texas A&M University (TAMU). 2 3. Electrosynthesis of iminophosphoranes and applications in nickel catalysis, Royal Society of Chemistry (RSC). 4.[1] Tuning the Electronic Properties of Azophosphines as Ligands and Their Application in Base-Free Transfer Hydrogenation Catalysis, American Chemical Society (ACS). 1

Sources

reproducibility of synthesis protocols for 1-(Diphenylphosphanyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Reproducibility of Synthesis Protocols for 1-(Diphenylphosphanyl)pyrrolidine

Executive Summary

1-(Diphenylphosphanyl)pyrrolidine (Ph₂P-NC₄H₈, CAS 7689-50-1) is a critical aminophosphine ligand used in transition metal catalysis (e.g., ethylene trimerization, Pd-catalyzed cross-coupling). Its utility stems from the hemilabile nature of the P-N bond and the specific steric bulk of the pyrrolidine ring. However, reproducibility is frequently compromised by the high susceptibility of the P(III)-N bond to hydrolysis and the rapid oxidation of the phosphorus center to the phosphine oxide (Ph₂P(O)-NC₄H₈).

This guide objectively compares the two primary synthetic routes—Nucleophilic Substitution (Aminolysis) and Lithiated Amide Coupling —and establishes a self-validating protocol to ensure batch-to-batch consistency.

Comparative Analysis of Synthetic Routes

The synthesis of 1-(diphenylphosphanyl)pyrrolidine relies on forming a P-N bond. The choice of route dictates the impurity profile and scalability.

Table 1: Performance Comparison of Synthetic Methodologies
MetricRoute A: Aminolysis (Recommended) Route B: Lithiation Route
Reagents Ph₂PCl + Pyrrolidine + Et₃NPh₂PCl + Lithium Pyrrolidide (from nBuLi)
Mechanism SN2-like DisplacementMetathesis (Salt Elimination)
Yield (Typical) 75–85%85–95%
Purity Profile High (Main impurity: Et₃N·HCl traces)Very High (LiCl is easier to remove)
Scalability Excellent (Kilogram scale feasible)Moderate (Handling pyrophoric nBuLi)
Reproducibility Risk Medium: Incomplete salt removal can catalyze hydrolysis.High: Excess nBuLi can attack P-Ph bonds.
Cost Efficiency High (Cheap reagents)Low (Requires nBuLi and cryogenic cooling)

Expert Insight: While Route B offers slightly higher yields, Route A is the industry standard for reproducibility because it avoids the variable quality of organolithium reagents and the risk of side reactions (e.g., P-C bond cleavage). The critical failure point in Route A is the hygroscopic nature of the ammonium salt byproduct , which must be removed under strictly inert conditions.

Critical Reproducibility Factors (The "Why" Behind the Steps)

To guarantee scientific integrity, the following variables must be controlled:

  • Inert Atmosphere Integrity: The P-N bond is moisture-sensitive. Hydrolysis yields diphenylphosphine oxide (Ph₂P(O)H) and pyrrolidine. All steps must use Schlenk or Glovebox techniques.

  • Solvent Hysteresis: Ether (Et₂O) is preferred over THF for Route A. The Et₃N·HCl byproduct precipitates quantitatively in Et₂O, allowing for easy filtration. In THF, the salt is partially soluble, contaminating the final product.

  • Stoichiometry Control: A slight excess of pyrrolidine (1.05 equiv) and Et₃N (1.1 equiv) ensures complete consumption of the highly reactive Ph₂PCl starting material.

Self-Validating Experimental Protocol (Route A)

Objective: Synthesis of 1-(Diphenylphosphanyl)pyrrolidine via Aminolysis. Validation Metric: Disappearance of Ph₂PCl signal (+81 ppm) and appearance of product signal (+50 to +65 ppm) in ³¹P NMR.

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a 250 mL Schlenk flask under vacuum and backfill with Argon (x3).

    • Charge with Chlorodiphenylphosphine (Ph₂PCl) (2.20 g, 10.0 mmol) and 50 mL of anhydrous Diethyl Ether.

    • Cool the solution to 0 °C (ice bath). Causality: Controls the exothermic reaction to prevent thermal decomposition.

  • Addition:

    • In a separate flask, mix Pyrrolidine (0.75 g, 10.5 mmol) and Triethylamine (Et₃N) (1.11 g, 11.0 mmol) in 20 mL anhydrous Ether.

    • Add the amine mixture dropwise to the Ph₂PCl solution over 20 minutes.

    • Observation: A dense white precipitate (Et₃N·HCl) will form immediately.

  • Reaction & Workup:

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

    • Critical Step: Perform a Cannula Filtration (or filtration through a fritted Schlenk funnel) under Argon to remove the solid salts. Do not use paper filtration in air.

    • Wash the filter cake with 10 mL dry Ether.

  • Isolation:

    • Remove solvent under reduced pressure (vacuum manifold).

    • Obtain the product as a viscous colorless-to-pale-yellow oil.

  • Validation (³¹P NMR in C₆D₆ or CDCl₃):

    • Pass: Single sharp peak at δ +50 to +65 ppm .

    • Fail (Oxidation): Peak at δ +30 to +40 ppm (Phosphine Oxide).

    • Fail (Hydrolysis): Peak at δ +20 to +25 ppm (Diphenylphosphinous acid) or -40 ppm (Diphenylphosphine).

Visualizations

Diagram 1: Synthesis Workflow & Logic (Route A)

SynthesisWorkflow Start Start: Ph2PCl + Solvent Cooling Cool to 0°C (Control Exotherm) Start->Cooling Addition Add Pyrrolidine + Et3N (Dropwise) Cooling->Addition Precipitation Formation of Et3N·HCl (White Solid) Addition->Precipitation Filtration Cannula Filtration (Inert Atmosphere) Precipitation->Filtration Critical Step Evaporation Vacuum Removal of Solvent Filtration->Evaporation Clear Filtrate Product Product: Ph2P-NC4H8 (Viscous Oil) Evaporation->Product

Caption: Step-by-step workflow for the aminolysis route, highlighting the critical filtration step.

Diagram 2: Degradation & Troubleshooting Pathways

DegradationPathways Product Ph2P-NC4H8 (Active Ligand) 31P: +60 ppm Oxidation Oxidation (+O2) Ph2P(O)-NC4H8 31P: ~+35 ppm Product->Oxidation Air Exposure Hydrolysis Hydrolysis (+H2O) Ph2P(O)H + Pyrrolidine 31P: +25 ppm Product->Hydrolysis Wet Solvent StartMat Residual Ph2PCl (Incomplete Rxn) 31P: +81 ppm StartMat->Product Synthesis

Caption: 31P NMR diagnostic map for identifying common impurities and degradation products.

Performance Alternatives

When designing catalytic cycles, researchers often compare 1-(diphenylphosphanyl)pyrrolidine with the following alternatives:

  • 1-(Diphenylphosphanyl)piperidine: The 6-membered ring analog. It is slightly more lipophilic and has a more rigid chair conformation compared to the envelope/twist of pyrrolidine. This can subtly alter the bite angle in bidentate systems.

  • Triphenylphosphine (PPh₃): The standard monodentate phosphine. It is air-stable but lacks the hemilabile nitrogen donor, making it less effective in reactions requiring a "phosphine-amine" cooperative effect.

  • Morpholine Derivatives: Similar to piperidine but with an oxygen atom in the ring. These are more polar and can improve water solubility in biphasic catalysis but are more prone to N-oxide formation.

References

  • Wikipedia. Chlorodiphenylphosphine: Synthesis and Reactions. Wikipedia.[1] [Link]

  • Magritek. Monitoring the oxidation of Phosphine ligands using 31P NMR. Magritek Application Notes. [Link]

  • UCSB NMR Facility. 31P Chemical Shifts Table. University of California, Santa Barbara. [Link]

  • ResearchGate. Reaction of N-(4,4-Diethoxybutyl)phosphamides with Chloro(diphenyl)phosphine. ResearchGate.[2] [Link]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 1-(Diphenylphosphanyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile

Compound Identity: 1-(Diphenylphosphanyl)pyrrolidine (Synonyms: N-(Diphenylphosphino)pyrrolidine) CAS No: 25132-04-1 (Representative for N-phosphino ligands) Physical State: Typically a white to off-white solid or viscous oil depending on purity and temperature.[1]

This guide moves beyond generic safety data sheets (SDS) to address the specific operational challenges of handling 1-(Diphenylphosphanyl)pyrrolidine . As a monodentate phosphine ligand used in catalysis (e.g., Palladium-catalyzed cross-couplings), this compound presents two distinct risks:

  • Chemical Integrity (The "Quality" Risk): It is air-sensitive .[1][2] Exposure to atmospheric oxygen oxidizes the phosphorus (P³⁺

    
     P⁵⁺), forming the catalytically inactive phosphine oxide.[1][3] This ruins experimental reproducibility.[1]
    
  • Biological Hazard (The "Safety" Risk): Like many organophosphines, it is an irritant to mucous membranes and skin.[1] While not typically pyrophoric like lower molecular weight alkyl phosphines, it possesses a distinct toxicity profile requiring strict dermal protection.[1]

Personal Protective Equipment (PPE) Matrix

Rationale: Organophosphorus compounds are lipophilic and can permeate standard glove materials more rapidly than aqueous solutions.[1]

Protection ZoneRecommended EquipmentScientific Rationale
Ocular Chemical Splash Goggles (Not just safety glasses)Phosphines are severe eye irritants.[1] Goggles seal the orbital area against dusts or splashes during transfer.[1]
Dermal (Hands) Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (4-5 mil) or Laminate (Silver Shield®) for prolonged handling.[1]Breakthrough Logic: Standard nitrile offers fair splash protection but poor permeation resistance against organophosphines in solution.[1] The air gap between two layers provides a critical buffer zone.[1]
Respiratory Fume Hood (Face velocity: 100 fpm)Inhalation of phosphine dust or vapors can cause respiratory distress.[1] Do not handle on an open bench.
Body Flame-Resistant Lab Coat (Nomex/Cotton blend)While not pyrophoric, phosphines are often used with flammable solvents (THF, Toluene).[1] Synthetic coats (polyester) can melt into skin during a fire.[1]
Operational Protocol: Maintaining Inert Integrity

Objective: Transfer the ligand from storage to reaction vessel without oxygen exposure.

A. The "Schlenk" Transfer Method (Preferred)

This protocol ensures the ligand remains under an inert atmosphere (Nitrogen or Argon) throughout the weighing process.[1]

Step-by-Step Workflow:

  • Preparation: Flame-dry a Schlenk flask and a storage vial equipped with a septum. Cycle them 3x (Vacuum/Argon) on a Schlenk line.

  • Inert Weighing:

    • Best Practice: Move the stock bottle into a Glovebox for weighing.

    • Alternative (Benchtop): Use a "weighing funnel" technique under a cone of Argon.[1] Do not leave the stock bottle open to air for more than 15 seconds.

  • Solubilization: Add anhydrous, degassed solvent (e.g., Toluene, DCM) via syringe through the septum.[1]

  • Transfer: Use a cannula or a gas-tight syringe to transfer the ligand solution to your reaction vessel.[1] Never pour.

B. Visualization of Inert Handling Logic

InertHandling Fig 1. Decision logic for maintaining inert atmosphere during ligand handling. Start Start: Solid Ligand Check Is Glovebox Available? Start->Check GB_Path Weigh inside Glovebox Check->GB_Path Yes SL_Path Schlenk Line Transfer (Cone of Argon) Check->SL_Path No Solubilize Dissolve in Degassed Solvent GB_Path->Solubilize SL_Path->Solubilize Reaction Inject into Reaction Vessel Solubilize->Reaction Via Cannula/Syringe

Emergency Response & Spill Management

Scenario: You have spilled 500mg of solid ligand on the benchtop.

Immediate Action:

  • Evacuate & Ventilate: Alert nearby colleagues. Ensure the fume hood sash is lowered.[1]

  • PPE Upgrade: Don a second pair of nitrile gloves immediately.[1]

  • Containment: Do not dry sweep (creates dust).[1] Cover the spill with a paper towel dampened with bleach (sodium hypochlorite) .[1]

    • Chemistry: The bleach acts as an oxidant, converting the toxic phosphine (

      
      ) into the less toxic/odorous phosphine oxide (
      
      
      
      ).[1]
  • Cleanup: Wipe up the slurry.[1] Place all waste in a sealed bag labeled "Hazardous Waste - Phosphine Contaminated."

Waste Disposal & Deactivation

Do not dispose of active phosphines in general organic waste bins, as they can react with other waste streams.

The "Kill" Protocol: Before disposal, residual phosphine solutions should be quenched.[1]

  • Quenching Agent: Prepare a 10% Sodium Hypochlorite (Bleach) solution or Hydrogen Peroxide (3%).[1]

  • Procedure: Slowly add the quench agent to the phosphine residue.[1] Stir for 30 minutes.

    • Observation: Evolution of heat indicates oxidation is occurring.[1]

  • Disposal: Once oxidized, the mixture can be disposed of in the Halogenated Organic Waste stream (if DCM was used) or Non-Halogenated stream, depending on the solvent.[1]

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 245012: 1-(Diphenylmethyl)pyrrolidine (Structural Analog).[1] Retrieved from [Link][1]

  • University of Pennsylvania, EHRS. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]

(Note: Specific SDS for the exact CAS 25132-04-1 is often proprietary to catalog suppliers; the protocols above are derived from standard operating procedures for Class 6.1 Organophosphines and air-sensitive ligands.)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.